molecular formula C5H9BrO B1283952 3-(Bromomethyl)tetrahydrofuran CAS No. 165253-29-2

3-(Bromomethyl)tetrahydrofuran

Cat. No.: B1283952
CAS No.: 165253-29-2
M. Wt: 165.03 g/mol
InChI Key: AXQYVOIYCYAVSW-UHFFFAOYSA-N
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Description

3-(Bromomethyl)tetrahydrofuran is a useful research compound. Its molecular formula is C5H9BrO and its molecular weight is 165.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(bromomethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c6-3-5-1-2-7-4-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQYVOIYCYAVSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60556932
Record name 3-(Bromomethyl)oxolane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165253-29-2
Record name 3-(Bromomethyl)oxolane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(bromomethyl)oxolane
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Foundational & Exploratory

An In-depth Technical Guide to 3-(Bromomethyl)tetrahydrofuran: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)tetrahydrofuran, also known as 3-(bromomethyl)oxolane, is a halogenated heterocyclic compound. Its structure, featuring a stable tetrahydrofuran (THF) ring coupled with a reactive bromomethyl group, makes it a valuable intermediate and building block in organic synthesis. Particularly in the pharmaceutical industry, this reagent is utilized in the construction of more complex molecules, including those with potential therapeutic applications such as antitumor agents. This guide provides a comprehensive overview of its chemical structure, physical properties, and synthetic utility.

Chemical Structure and Identifiers

The molecular structure consists of a five-membered saturated ether ring (tetrahydrofuran) substituted at the 3-position with a bromomethyl group.

Table 1: Structural Information and Chemical Identifiers

IdentifierValue
IUPAC Name This compound
Synonyms 3-(Bromomethyl)oxolane, Tetrahydro-3-furanylmethyl bromide.[1]
CAS Number 165253-29-2.
Molecular Formula C₅H₉BrO.
Molecular Weight 165.03 g/mol .
SMILES String BrCC1CCOC1.
InChI 1S/C5H9BrO/c6-3-5-1-2-7-4-5/h5H,1-4H2.
InChI Key AXQYVOIYCYAVSW-UHFFFAOYSA-N.

Physicochemical Properties

This compound is typically a liquid at room temperature. Its physical properties are summarized in the table below.

Table 2: Physicochemical Data

PropertyValue
Appearance Liquid.
Density 1.495 g/mL at 25 °C.
Refractive Index n20/D 1.494.
Flash Point 75 °C (167 °F).[2]
Storage Temperature Room Temperature, Sealed in dry, Keep in dark place.[1]
Solubility Soluble in organic solvents; limited solubility in water.

Reactivity and Applications in Synthesis

The primary site of reactivity in this compound is the carbon-bromine bond. The bromine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic substitution (Sₙ2) reactions. This reactivity is harnessed by synthetic chemists to introduce the tetrahydrofuran-3-ylmethyl moiety into a target molecule.

A key application for drug development professionals is its use as a reagent in the preparation of thiazoleurea derivatives which have been investigated as potential antitumor agents. In this context, the compound serves as an essential building block for constructing the scaffold of the bioactive molecule.

Below is a diagram illustrating the role of this compound as a building block in the synthesis of a hypothetical drug candidate.

G Logical Flow: this compound in Drug Candidate Synthesis A This compound (Building Block) C Nucleophilic Substitution (SN2) A->C Electrophile B Nucleophilic Scaffold (e.g., Thiazoleurea Precursor) B->C Nucleophile D Intermediate Product C->D E Further Synthetic Steps (e.g., purification, modification) D->E F Final Drug Candidate (Bioactive Molecule) E->F

Caption: Role of this compound in synthesis.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, a common and representative method for its preparation would involve the bromination of the corresponding alcohol, (tetrahydrofuran-3-yl)methanol. This can be achieved using standard brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). Below is a representative protocol based on general synthetic methods for converting alcohols to alkyl bromides.

Representative Synthesis Protocol: Bromination of (Tetrahydrofuran-3-yl)methanol

  • 1. Reaction Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). The flask is charged with (tetrahydrofuran-3-yl)methanol dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) and cooled in an ice bath to 0 °C.

  • 2. Reagent Addition: A brominating agent, such as phosphorus tribromide (approx. 1.1 equivalents), is dissolved in the same anhydrous solvent and added dropwise to the stirred alcohol solution via the dropping funnel. The temperature is maintained at or below 0 °C during the addition.

  • 3. Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • 4. Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate solution. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.

  • 5. Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.

The general workflow for this synthesis and purification is visualized below.

G Experimental Workflow: Synthesis of this compound cluster_0 Synthesis cluster_1 Workup cluster_2 Purification A 1. Dissolve (Tetrahydrofuran-3-yl)methanol in anhydrous solvent at 0°C B 2. Add Brominating Agent (e.g., PBr3) dropwise A->B C 3. Stir at Room Temperature (Monitor by TLC/GC) B->C D 4. Quench with NaHCO3 (aq) C->D E 5. Liquid-Liquid Extraction D->E F 6. Dry Organic Layer (e.g., MgSO4) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Vacuum Distillation G->H I Pure this compound H->I

Caption: General workflow for synthesis and purification.

Safety Information

This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed and causes serious eye irritation.[2] Users should wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Table 3: GHS Hazard Information

CategoryDescription
Pictogram GHS07 (Exclamation Mark).[2]
Signal Word Warning.[2]
Hazard Statements H302: Harmful if swallowed. H319: Causes serious eye irritation.[2]
Precautionary Statements P264, P280, P301+P312, P305+P351+P338, P337+P313, P501.[2]

Conclusion

This compound is a versatile synthetic intermediate with established utility in the construction of complex organic molecules, particularly within the field of medicinal chemistry. Its well-defined structure and predictable reactivity at the bromomethyl group allow for its strategic incorporation into various molecular scaffolds. A thorough understanding of its physicochemical properties and handling requirements is essential for its safe and effective use in research and development settings.

References

An In-depth Technical Guide to 3-(Bromomethyl)tetrahydrofuran (CAS: 165253-29-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Bromomethyl)tetrahydrofuran is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its tetrahydrofuran (THF) core is a prevalent structural motif in a wide array of biologically active natural products and FDA-approved pharmaceuticals. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, synthesis, and spectral analyses. Furthermore, it explores its application as a versatile building block in the synthesis of complex organic molecules, highlighting its potential in the development of novel therapeutics.

Physicochemical Properties

This compound is a liquid at room temperature. Its key physical and chemical properties are summarized in the table below. This data is compiled from various chemical suppliers and databases.[1][2]

PropertyValueReference
CAS Number 165253-29-2[1]
Molecular Formula C₅H₉BrO[3][1]
Molecular Weight 165.03 g/mol [3][1]
Appearance Liquid[3]
Density 1.495 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.494[3]
Boiling Point 183 °C
Flash Point 71 °C (160 °F)
SMILES String BrCC1CCOC1[3]
InChI Key AXQYVOIYCYAVSW-UHFFFAOYSA-N[3]

Synthesis and Experimental Protocols

Synthesis of this compound from 3-(Hydroxymethyl)tetrahydrofuran

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_products Products 3-Hydroxymethyl-THF 3-(Hydroxymethyl)tetrahydrofuran 3-Bromomethyl-THF This compound 3-Hydroxymethyl-THF->3-Bromomethyl-THF DCM, 0 °C to rt Reagents Triphenylphosphine (PPh₃) N-Bromosuccinimide (NBS) Byproducts Triphenylphosphine oxide Succinimide

Figure 1: Synthesis of this compound.

Experimental Protocol:

  • To a solution of 3-(hydroxymethyl)tetrahydrofuran (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add N-bromosuccinimide (1.5 eq) portion-wise over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of ice-cold water.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by silica gel column chromatography to obtain this compound.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, based on the known spectral data of analogous compounds and general principles of spectroscopy, the expected characteristic features are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show complex multiplets due to the protons on the tetrahydrofuran ring and a downfield signal for the bromomethyl protons.

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
-CH₂Br3.4 - 3.6Doublet
-OCH₂-3.6 - 3.9Multiplet
-CH-2.5 - 2.8Multiplet
-CH₂-1.8 - 2.2Multiplet
¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each of the five carbon atoms in the molecule.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
-C H₂Br35 - 40
-OC H₂-68 - 75
-C H-40 - 45
-C H₂-28 - 35
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Expected Fragmentation Pattern:

MS_Fragmentation M [C₅H₉BrO]⁺ (M⁺, m/z = 164/166) M_minus_Br [C₅H₉O]⁺ (m/z = 85) M->M_minus_Br - Br• M_minus_CH2Br [C₄H₇O]⁺ (m/z = 71) M->M_minus_CH2Br - •CH₂Br THF_ring_opening Further Fragmentation M_minus_Br->THF_ring_opening M_minus_CH2Br->THF_ring_opening

Figure 2: Expected MS fragmentation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)Description
C-H (alkane)2850 - 2960Stretching
C-O (ether)1050 - 1150Stretching
C-Br500 - 600Stretching

Applications in Drug Development

The tetrahydrofuran ring is a key structural component in numerous biologically active molecules and approved drugs, valued for its ability to form hydrogen bonds and provide a rigid scaffold. This compound serves as a valuable building block for introducing this moiety into larger molecules. Its reactive bromomethyl group allows for straightforward alkylation of various nucleophiles, such as amines, phenols, and thiols.

Role as a Building Block in Medicinal Chemistry

Piperazine and its derivatives are prevalent in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antiviral, and antipsychotic properties.[4][5] The alkylation of a piperazine nitrogen with this compound is a common strategy to synthesize novel drug candidates.

General Reaction Workflow:

Drug_Synthesis_Workflow Start This compound Reaction Alkylation Reaction (Base, Solvent) Start->Reaction Piperazine Piperazine Derivative Piperazine->Reaction Product Piperazine-substituted Tetrahydrofuran Derivative Reaction->Product Screening Biological Activity Screening Product->Screening Lead Lead Compound Screening->Lead

Figure 3: General workflow for synthesizing bioactive molecules.

Potential Signaling Pathway Modulation

While specific signaling pathways modulated by compounds derived directly from this compound are not extensively documented, the incorporation of the tetrahydrofuran-piperazine scaffold into molecules has been associated with a variety of biological targets. For instance, many G-protein coupled receptor (GPCR) ligands and ion channel modulators contain these structural motifs. The synthesized derivatives could potentially interact with targets involved in neurotransmission, cell proliferation, or inflammatory pathways, depending on the other substituents on the piperazine ring and the overall molecular architecture. Further biological evaluation of compounds synthesized using this compound is necessary to elucidate their specific mechanisms of action and effects on cellular signaling.

Safety Information

This compound is classified as a hazardous substance. Appropriate safety precautions should be taken when handling this chemical.

HazardDescription
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation)
Precautionary Statements P264, P280, P301+P312, P305+P351+P338, P337+P313, P501

It is essential to consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the introduction of the biologically relevant tetrahydrofuran moiety. While detailed characterization data is not comprehensively available in the public domain, its physical properties and expected spectral characteristics provide a solid foundation for its use in research and development. Its utility as a building block in the synthesis of complex molecules, especially in conjunction with privileged scaffolds like piperazine, highlights its potential for the discovery of novel therapeutic agents. Further investigation into the synthesis and biological activities of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

In-Depth Technical Guide: 3-(Bromomethyl)tetrahydrofuran and its Synonyms in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Bromomethyl)tetrahydrofuran, also known by its synonym 3-(Bromomethyl)oxolane, is a key building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of anticancer compounds. Detailed experimental protocols for its synthesis and its use in the preparation of a bioactive thiazoleurea derivative are presented. Furthermore, this guide elucidates the mechanism of action of such derivatives, specifically their role as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell proliferation and survival.

Introduction

The tetrahydrofuran (THF) moiety is a prevalent scaffold in a multitude of biologically active compounds and natural products. Its unique conformational flexibility and ability to participate in hydrogen bonding interactions make it a valuable component in the design of small molecule drugs. The functionalization of the THF ring allows for the exploration of diverse chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. This compound, in particular, serves as a versatile electrophilic reagent, enabling the introduction of the tetrahydrofuran-3-ylmethyl group into various molecular frameworks.

One of the most significant applications of this compound is in the synthesis of substituted thiazoleurea derivatives, a class of compounds that has demonstrated promising anticancer activity. These derivatives have been shown to target and inhibit key components of intracellular signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway. This guide will delve into the technical details of the synthesis and biological evaluation of these compounds, providing researchers with the necessary information to leverage this compound in their drug discovery programs.

Chemical Identity and Properties

This compound is a colorless to pale yellow liquid. Its chemical structure consists of a saturated five-membered tetrahydrofuran ring substituted at the 3-position with a bromomethyl group.

Synonyms:

  • 3-(Bromomethyl)oxolane

  • Furan, 3-(bromomethyl)tetrahydro-

  • Tetrahydro-3-furanylmethyl bromide

Physicochemical Properties
PropertyValueReference
CAS Number 165253-29-2[1][2]
Molecular Formula C₅H₉BrO[1][2]
Molecular Weight 165.03 g/mol [1][2]
Density 1.495 g/mL at 25 °C[3]
Refractive Index n20/D 1.494[3]
Flash Point 75 °C (167 °F)[3]
SMILES BrCC1CCOC1[3]
InChI 1S/C5H9BrO/c6-3-5-1-2-7-4-5/h5H,1-4H2[3]
Spectroscopic Data
Spectroscopy Expected/Reported Data
¹H NMR (CDCl₃) δ (ppm): 1.80-2.20 (m, 2H, CH₂-4), 2.50-2.70 (m, 1H, CH-3), 3.40-3.60 (m, 2H, CH₂Br), 3.60-3.90 (m, 4H, CH₂-2, CH₂-5)
¹³C NMR (CDCl₃) δ (ppm): 29-32 (CH₂-4), 35-38 (CH₂Br), 42-45 (CH-3), 67-70 (CH₂-5), 71-74 (CH₂-2)
FT-IR (liquid film) ν (cm⁻¹): 2950-2850 (C-H stretch), 1100-1000 (C-O-C stretch), 650-550 (C-Br stretch)
Mass Spectrometry (EI) m/z: 164/166 ([M]⁺), 85 ([M-Br]⁺), 71 ([C₄H₇O]⁺), 43 ([C₃H₇]⁺)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved from its corresponding alcohol, 3-(hydroxymethyl)tetrahydrofuran, via a nucleophilic substitution reaction.

Reaction Scheme:

Synthesis of this compound 3-(hydroxymethyl)tetrahydrofuran 3-(hydroxymethyl)tetrahydrofuran This compound This compound 3-(hydroxymethyl)tetrahydrofuran->this compound Pyridine, 0 °C to rt PBr3 PBr₃ PBr3->this compound

Figure 1: Synthesis of this compound.

Materials:

  • 3-(Hydroxymethyl)tetrahydrofuran

  • Phosphorus tribromide (PBr₃)

  • Pyridine

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 3-(hydroxymethyl)tetrahydrofuran (1.0 eq) in diethyl ether at 0 °C, add pyridine (1.2 eq) dropwise.

  • Slowly add phosphorus tribromide (0.4 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford this compound.

Synthesis of a Thiazoleurea Derivative

This compound is a key intermediate in the synthesis of various bioactive molecules. The following protocol describes the synthesis of a generic N-(thiazol-2-yl)-N'-(tetrahydrofuran-3-ylmethyl)urea derivative, a scaffold known for its anticancer properties.

Reaction Scheme:

Synthesis of Thiazoleurea Derivative cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Urea Formation Aminothiazole 2-Aminothiazole Thiazol-2-yl_isocyanate Thiazol-2-yl isocyanate Aminothiazole->Thiazol-2-yl_isocyanate Et₃N, Toluene, 0 °C to reflux Triphosgene Triphosgene Triphosgene->Thiazol-2-yl_isocyanate Product N-(thiazol-2-yl)-N'-(tetrahydrofuran-3-ylmethyl)urea Thiazol-2-yl_isocyanate->Product THF, rt 3-Aminomethyl-THF 3-(Aminomethyl)tetrahydrofuran 3-Aminomethyl-THF->Product

Figure 2: Synthesis of a Thiazoleurea Derivative.

Materials:

  • This compound

  • Potassium phthalimide

  • Hydrazine hydrate

  • 2-Aminothiazole

  • Triphosgene

  • Triethylamine (Et₃N)

  • Toluene

  • Tetrahydrofuran (THF)

Procedure:

Step 1: Synthesis of 3-(Aminomethyl)tetrahydrofuran (not shown in diagram)

  • React this compound with potassium phthalimide in DMF to form the corresponding phthalimide derivative.

  • Treat the phthalimide derivative with hydrazine hydrate in ethanol to yield 3-(aminomethyl)tetrahydrofuran after purification.

Step 2: Synthesis of Thiazol-2-yl isocyanate

  • To a solution of 2-aminothiazole (1.0 eq) and triethylamine (2.5 eq) in toluene at 0 °C, add a solution of triphosgene (0.4 eq) in toluene dropwise.

  • After the addition is complete, heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture and filter to remove the triethylamine hydrochloride salt. The filtrate containing thiazol-2-yl isocyanate is used directly in the next step.

Step 3: Synthesis of N-(thiazol-2-yl)-N'-(tetrahydrofuran-3-ylmethyl)urea

  • To the filtrate containing thiazol-2-yl isocyanate, add a solution of 3-(aminomethyl)tetrahydrofuran (1.0 eq) in THF.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the final product.

Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[4] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[5] Thiazoleurea derivatives synthesized from this compound have emerged as potent inhibitors of this pathway.[5]

Mechanism of Action

These compounds typically act as ATP-competitive inhibitors of one or more of the kinases in the PI3K/Akt/mTOR cascade. By binding to the ATP-binding pocket of these enzymes, they prevent the phosphorylation and activation of downstream targets, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Thiazoleurea Thiazoleurea Derivative (from this compound) Thiazoleurea->PI3K Inhibits

Figure 3: Inhibition of the PI3K/Akt/mTOR Pathway.

Experimental Evaluation of Pathway Inhibition

The inhibitory effect of thiazoleurea derivatives on the PI3K/Akt/mTOR pathway can be assessed using various biochemical and cell-based assays. Western blotting is a commonly used technique to measure the phosphorylation status of key proteins in the pathway, such as Akt.

Experimental Workflow: Western Blot Analysis of Akt Phosphorylation

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction cluster_2 Electrophoresis & Transfer cluster_3 Immunodetection & Analysis A 1. Seed cancer cells B 2. Treat with Thiazoleurea Derivative A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Transfer to PVDF membrane E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (p-Akt, Total Akt) G->H I 9. Secondary Antibody Incubation H->I J 10. Chemiluminescent Detection I->J K 11. Data Analysis (Densitometry) J->K

Figure 4: Western Blot Experimental Workflow.

Protocol: Western Blot for Phosphorylated Akt (p-Akt)

  • Cell Culture and Treatment: Plate cancer cells and treat with varying concentrations of the thiazoleurea derivative for a specified time.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[7]

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[8]

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt overnight at 4°C.[6][7]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[7]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the p-Akt signal to the total Akt signal.

Data Presentation

The results of such experiments are typically presented in tables summarizing the inhibitory concentrations (IC₅₀) and as Western blot images showing a dose-dependent decrease in Akt phosphorylation.

Table 1: Inhibitory Activity of a Representative Thiazoleurea Derivative

Target IC₅₀ (nM)
PI3Kα15
PI3Kβ25
PI3Kδ20
PI3Kγ50
mTOR10

(Data are hypothetical and for illustrative purposes only)

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its utility in the construction of thiazoleurea derivatives that target the PI3K/Akt/mTOR signaling pathway highlights its importance in modern drug discovery, particularly in the field of oncology. This technical guide has provided a detailed overview of the chemical properties, synthesis, and applications of this compound, along with specific experimental protocols to facilitate its use in the research and development of novel anticancer agents. The information presented herein is intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of medicinal chemistry.

References

An In-depth Technical Guide to 3-(Bromomethyl)tetrahydrofuran for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-(Bromomethyl)tetrahydrofuran, a key building block in synthetic organic chemistry, with a particular focus on its relevance to pharmaceutical research and drug development. This document details its chemical and physical properties, provides representative experimental protocols for its synthesis and application, and outlines essential safety information.

Core Chemical Identity and Properties

This compound, also known as 3-(bromomethyl)oxolane, is a heterocyclic compound widely utilized as an intermediate in organic synthesis.[1] Its structure features a saturated five-membered ether ring (tetrahydrofuran) substituted with a bromomethyl group at the 3-position.

Molecular Formula and Weight

The fundamental molecular details of this compound are summarized below.

ParameterValueCitations
Molecular Formula C₅H₉BrO[1][2]
Molecular Weight 165.03 g/mol [1][2]
CAS Number 165253-29-2[1]
MDL Number MFCD08234790[1]
Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in experimental settings.

PropertyValueCitations
Appearance Liquid
Density 1.495 g/mL at 25 °C
Boiling Point 183 °C[3]
Refractive Index n20/D 1.494
Flash Point 75 °C (167 °F)
Storage Keep in a dark place, sealed in dry, room temperature[3]

Synthesis and Experimental Protocols

While numerous methods exist for the stereoselective synthesis of substituted tetrahydrofurans, a common and direct approach for preparing haloalkyl derivatives is from the corresponding alcohol.[3]

Representative Synthesis of this compound

The following protocol is a representative method for the synthesis of this compound from (tetrahydrofuran-3-yl)methanol. This procedure is adapted from a well-established synthesis of the isomeric 2-(bromomethyl)tetrahydrofuran and utilizes phosphorus tribromide as the brominating agent.[4]

Reaction Scheme:

(Tetrahydrofuran-3-yl)methanol → this compound

Materials and Equipment:

  • (Tetrahydrofuran-3-yl)methanol

  • Phosphorus tribromide (PBr₃)

  • Dry pyridine

  • Dry benzene (or a suitable alternative solvent like diethyl ether)

  • 500-mL three-necked flask

  • Mechanical stirrer

  • Thermometer

  • Separatory funnel (dropping funnel)

  • Calcium chloride drying tube

  • Ice-salt bath

  • Distillation apparatus (Claisen flask and efficient column)

Procedure:

  • Setup: Assemble a 500-mL three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a calcium chloride tube to protect the reaction from moisture.

  • Reagent Preparation: In the flask, place phosphorus tribromide (0.36 moles) dissolved in 50 mL of dry benzene. From the dropping funnel, add dry pyridine (0.19 moles) with stirring over 15 minutes.

  • Cooling: Cool the flask contents to -5 °C using an ice-salt bath.

  • Addition of Alcohol: Prepare a mixture of (tetrahydrofuran-3-yl)methanol (1.0 mole) and dry pyridine (0.06 moles). Add this mixture slowly from the dropping funnel over a period of approximately 4 hours, ensuring the internal temperature is maintained between -5 °C and -3 °C.

  • Reaction Completion: After the addition is complete, continue stirring for an additional hour at the same temperature. Then, allow the cooling bath to expire and the reaction mixture to warm to room temperature. Let the mixture stand for 24-48 hours to ensure the reaction goes to completion.[4]

  • Work-up and Distillation: Transfer the reaction mixture to a Claisen flask for distillation. Rinse the reaction flask with small portions of benzene and add them to the Claisen flask. First, remove the benzene under reduced pressure.

  • Purification: After the solvent is removed, distill the crude product under high vacuum. The purified this compound is collected. The final product should be a colorless liquid.[4]

Below is a Graphviz diagram illustrating the synthesis workflow.

G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product start (Tetrahydrofuran-3-yl)methanol step2 Slow addition of Alcohol (4 hours, -5°C to -3°C) start->step2 reagent1 Phosphorus Tribromide (PBr₃) step1 Combine PBr₃, Pyridine, & Benzene at -5°C reagent1->step1 reagent2 Pyridine reagent2->step1 solvent Dry Benzene solvent->step1 step1->step2 step3 Stir 1h, then warm to RT (Stand for 24-48h) step2->step3 step4 Solvent removal (Reduced Pressure) step3->step4 step5 Purification (Vacuum Distillation) step4->step5 end This compound step5->end

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

The tetrahydrofuran motif is a common substructure in a wide range of biologically active natural products, including those with antitumor, antimicrobial, and antimalarial properties.[3] this compound serves as a valuable electrophilic building block for introducing this saturated heterocyclic moiety into larger, more complex molecules.

Role as a Reagent for Antitumor Agents

A key application of this compound is its use as a reagent in the preparation of thiazoleurea derivatives, which have been investigated as potential antitumor agents.[3] In these syntheses, the bromomethyl group acts as an excellent leaving group in nucleophilic substitution (Sₙ2) reactions.

The diagram below illustrates the general role of this compound in drug synthesis.

G cluster_key Logical Relationship reactant1 This compound product Final Drug Candidate reactant1->product Alkylation (Sₙ2) reactant2 Nucleophilic Drug Precursor (e.g., Thiazoleurea derivative) reactant2->product key_node Key: The bromomethyl group allows for the covalent attachment of the tetrahydrofuran ring to a core drug scaffold.

Caption: Role of this compound in drug candidate synthesis.

Representative Protocol for N-Alkylation

This protocol outlines a general procedure for the N-alkylation of a hypothetical thiazole-containing nucleophile using this compound.

Materials and Equipment:

  • This compound

  • Thiazole-containing substrate (e.g., 2-amino-thiazole derivative)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add the thiazole-containing substrate (1.0 eq) and a suitable solvent like DMF.

  • Deprotonation: Add the base (1.1 - 1.5 eq) to the solution and stir at room temperature for 30-60 minutes to facilitate deprotonation of the nucleophilic site.

  • Alkylation: Add this compound (1.0 - 1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction can be heated (e.g., to 60-80 °C) to increase the rate. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and quench by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-alkylated product.

Safety and Handling

Proper handling of this compound is essential due to its hazardous properties.

Hazard Identification

The compound is classified with the GHS07 pictogram, indicating it can cause less serious health effects.

Hazard TypeGHS ClassificationCitations
Signal Word Warning
Hazard Codes H302: Harmful if swallowed
H319: Causes serious eye irritation
H315: Causes skin irritation[1]
H335: May cause respiratory irritation[1]
Recommended Precautions

When handling this chemical, the following precautions should be taken:

  • Engineering Controls: Handle in a well-ventilated place, preferably a chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and tightly fitting safety goggles.[5]

  • Handling: Avoid contact with skin and eyes. Avoid the formation of aerosols. Use non-sparking tools to prevent fire.[5]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep away from heat and sources of ignition.[3][5]

The diagram below highlights the key structural features relevant to its reactivity and function.

Caption: Structure of this compound with key functional groups.

References

Physical properties of 3-(Bromomethyl)tetrahydrofuran (density, refractive index)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 3-(Bromomethyl)tetrahydrofuran, a vital reagent in synthetic organic chemistry. This document outlines its density and refractive index, details the experimental protocols for these measurements, and presents a generalized workflow for its application in chemical synthesis.

Core Physical Properties

This compound, also known as 3-(bromomethyl)oxolane, is a heterocyclic compound frequently utilized in the synthesis of pharmaceutical agents. An accurate understanding of its physical characteristics is crucial for its proper handling, application in reaction modeling, and for quality control purposes.

Data Presentation

The experimentally determined physical properties of this compound are summarized in the table below. These values are essential for calculating reaction stoichiometry, solvent compatibility, and for the characterization of the final products.

Physical PropertyValueConditions
Density 1.495 g/mL[1]at 25 °C[1]
1.447 g/mL[2]Not Specified
Refractive Index (n/D) 1.494[1][2]at 20 °C[1][2]

Experimental Protocols

The following sections describe the detailed methodologies for the determination of the density and refractive index of liquid chemicals such as this compound. These protocols are based on established standards to ensure accuracy and reproducibility.

Density Determination

Density is a fundamental physical property defined as mass per unit volume. For liquids, it is commonly measured using a pycnometer or a digital density meter.

Method 1: Pycnometry

This gravimetric method provides high accuracy and is considered a primary technique.

  • Cleaning and Calibration: A pycnometer (a glass flask of a specific, known volume) is thoroughly cleaned, dried, and weighed (m_p). It is then filled with a reference liquid of known density (e.g., deionized water) at a controlled temperature, and weighed again (m_p+w). The volume of the pycnometer (V_p) is calculated.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with this compound. The filled pycnometer is brought to the desired temperature (e.g., 25 °C) in a thermostatic bath.

  • Weighing: The pycnometer filled with the sample is weighed (m_p+s).

  • Calculation: The density (ρ) of the sample is calculated using the formula: ρ = (m_p+s - m_p) / V_p

Method 2: Digital Density Meter (Oscillating U-tube)

This automated method is rapid and requires a smaller sample volume. It is widely used in industrial and research laboratories and is compliant with ASTM D4052 and ASTM D7777 standards.[2][3][4]

  • Calibration: The instrument is calibrated using dry air and a standard of known density, typically deionized water.

  • Sample Injection: A small volume of this compound is injected into the oscillating U-tube within the instrument.

  • Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample. This frequency is directly related to the density of the liquid.

  • Data Readout: The density is displayed digitally, often with automatic temperature correction.

Refractive Index Determination

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used for identification and purity assessment. The Abbe refractometer is a common instrument for this measurement.

  • Instrument Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water, which has a refractive index of 1.3330 at 20°C.[5][6]

  • Sample Application: A few drops of this compound are placed on the clean, dry prism of the refractometer.

  • Measurement: The prisms are closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

  • Reading: The refractive index is read directly from the instrument's scale. The measurement is typically performed at 20°C using the sodium D-line (589.3 nm) as the light source.[5][6] Temperature control is crucial as the refractive index is temperature-dependent.

Application in Synthesis: A Generalized Workflow

This compound is a key building block in organic synthesis, notably in the preparation of thiazoleurea derivatives which have shown potential as antitumor agents.[2] The following diagram illustrates a generalized workflow for a chemical synthesis experiment where this compound could be used as a reactant.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis lit_review Literature Review & Reaction Planning reagent_prep Reagent & Glassware Preparation lit_review->reagent_prep reaction_setup Reaction Setup (e.g., Addition of this compound) reagent_prep->reaction_setup monitoring Reaction Monitoring (TLC, LC-MS) reaction_setup->monitoring quench Quenching the Reaction monitoring->quench extraction Extraction & Washing quench->extraction drying Drying of Organic Phase extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (e.g., Column Chromatography) evaporation->purification characterization Product Characterization (NMR, IR, Mass Spec) purification->characterization

References

The Bromomethyl-Tetrahydrofuran Moiety: A Technical Guide to its Reactivity and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(bromomethyl)tetrahydrofuran scaffold is a key building block in synthetic organic chemistry, valued for its role in the introduction of the tetrahydrofuran (THF) ring into larger molecules. This five-membered cyclic ether is a common feature in numerous biologically active compounds and approved pharmaceuticals, making the study of its reactive handle, the bromomethyl group, a critical endeavor for drug development professionals. This in-depth technical guide explores the fundamental reactivity of the bromomethyl group on a tetrahydrofuran ring, providing insights into its primary reaction pathways, quantitative data where available, and detailed experimental protocols.

Core Reactivity Principles

The reactivity of 2-(bromomethyl)tetrahydrofuran is dominated by the electrophilic nature of the carbon atom bonded to the bromine. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The adjacent THF ring can influence the reaction rates and regioselectivity through steric and electronic effects.

Nucleophilic Substitution Reactions

Nucleophilic substitution is the most common reaction pathway for 2-(bromomethyl)tetrahydrofuran. The reaction typically proceeds via an SN2 mechanism, especially with good nucleophiles, due to the primary nature of the electrophilic carbon.

Key Characteristics of SN2 Reactions:

  • Kinetics: The reaction rate is second order, depending on the concentration of both the substrate (2-(bromomethyl)tetrahydrofuran) and the nucleophile.

  • Stereochemistry: If the tetrahydrofuran ring is chiral, the reaction proceeds with an inversion of stereochemistry at the carbon center.

  • Solvent Effects: Polar aprotic solvents such as DMSO, DMF, and acetone are preferred as they solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophilicity of the anion.

A variety of nucleophiles can be employed to displace the bromide, leading to a diverse range of functionalized THF derivatives.

NucleophileProduct Functional Group
Azide (N3-)Azidomethyl
Cyanide (CN-)Cyanomethyl
Hydroxide (OH-)Hydroxymethyl
Alkoxides (RO-)Alkoxymethyl (Ether)
Amines (RNH2, R2NH)Aminomethyl
Thiolates (RS-)Thiomethyl (Thioether)
Carboxylates (RCOO-)Acyloxymethyl (Ester)

Table 1: Examples of Nucleophilic Substitution Products from 2-(Bromomethyl)tetrahydrofuran.

Elimination Reactions

Under strongly basic and sterically hindered conditions, 2-(bromomethyl)tetrahydrofuran can undergo an E2 elimination reaction to form 2-methylenetetrahydrofuran. The use of a bulky base like potassium tert-butoxide (t-BuOK) favors elimination over substitution.[1]

Key Characteristics of E2 Reactions:

  • Kinetics: The reaction is second order, dependent on the concentrations of both the substrate and the base.

  • Regioselectivity: With a bulky base, the Hofmann product (the less substituted alkene) is typically favored. In this case, there is only one possible alkene product.

  • Stereochemistry: The reaction requires an anti-periplanar arrangement of the proton being abstracted and the leaving group.

Experimental Protocols

Nucleophilic Substitution: Synthesis of [(Tetrahydrofuran-2-yl)methyl]amine

This protocol details a two-step synthesis of [(tetrahydrofuran-2-yl)methyl]amine from tetrahydrofurfuryl alcohol, proceeding through a mesylate intermediate followed by nucleophilic substitution with cyanide and subsequent reduction. This serves as a representative workflow for the functionalization of the tetrahydrofuran-2-ylmethyl system.

Step 1: Synthesis of Tetrahydrofurfuryl Methanesulfonate

  • Dissolve tetrahydrofurfuryl alcohol (1.0 eq.) in dichloromethane under an argon atmosphere and cool to 0°C.

  • Add triethylamine (1.1 eq.) followed by methanesulfonyl chloride (1.05 eq.).

  • Remove the ice bath and stir the reaction mixture for 14 hours at room temperature.

  • Pour the mixture into a separatory funnel containing water and separate the phases.

  • Wash the organic layer four times with water, dry over MgSO4, filter, and concentrate in vacuo to yield the crude mesylate.

Step 2: Synthesis of Tetrahydro-2-furanacetonitrile

  • Dissolve the crude tetrahydrofurfuryl methanesulfonate (1.0 eq.) in DMSO under an argon atmosphere.

  • Add sodium cyanide (3.0 eq.) and heat the mixture to 80°C for 3.5 hours.

  • Cool the mixture to room temperature, dilute with diethyl ether, and wash with saturated aqueous NaCl.

  • Extract the aqueous layer four times with diethyl ether.

  • Combine the organic phases, dry over MgSO4, filter, and concentrate carefully in vacuo.

  • Purify the crude product by flash chromatography (20-50% ethyl acetate in n-hexanes) to yield tetrahydro-2-furanacetonitrile (40% yield).[2]

Step 3: Synthesis of [(Tetrahydrofuran-2-yl)methyl]amine

  • Treat tetrahydro-2-furanacetonitrile (1.0 eq.) with borane-THF complex (1.0 M in THF, excess) under an argon atmosphere for 2 hours at room temperature.

  • Carefully add methanol to the reaction mixture and then concentrate in vacuo.

  • Treat the residue with methanol and 1.0 N aqueous HCl overnight at room temperature and then concentrate in vacuo.

  • Purify the crude product by flash chromatography (0-10% MeOH in dichloromethane with 1-2% NH4OH) to isolate [(tetrahydrofuran-2-yl)methyl]amine (43% yield).[2]

experimental_workflow cluster_step1 Step 1: Mesylation cluster_step2 Step 2: Cyanation cluster_step3 Step 3: Reduction start1 Tetrahydrofurfuryl Alcohol reagents1 CH2Cl2, Et3N, MsCl, 0°C to RT start1->reagents1 product1 Tetrahydrofurfuryl Methanesulfonate reagents1->product1 reagents2 DMSO, NaCN, 80°C product1->reagents2 product2 Tetrahydro-2- furanacetonitrile reagents2->product2 reagents3 BH3-THF, RT product2->reagents3 product3 [(Tetrahydrofuran-2-yl)methyl]amine reagents3->product3

Synthesis of [(Tetrahydrofuran-2-yl)methyl]amine.
Elimination Reaction: Proposed Synthesis of 2-Methylenetetrahydrofuran

This protocol describes a general procedure for the E2 elimination of 2-(bromomethyl)tetrahydrofuran using a bulky base.

  • To a stirred solution of potassium tert-butoxide (1.5 eq.) in anhydrous THF at 0°C, add a solution of 2-(bromomethyl)tetrahydrofuran (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.

  • Extract the mixture with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by distillation to yield 2-methylenetetrahydrofuran.

Application in Drug Development

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, appearing in a number of FDA-approved drugs.[3][4] The ability to introduce this moiety into a larger molecule via the reactive bromomethyl handle makes 2-(bromomethyl)tetrahydrofuran a valuable intermediate in drug discovery. The THF ring can act as a bioisostere for other functionalities, improve pharmacokinetic properties such as solubility and metabolic stability, and provide a rigid scaffold to orient functional groups for optimal binding to biological targets.

While a direct synthesis of major antiviral or anticancer drugs from 2-(bromomethyl)tetrahydrofuran is not prominently documented in publicly available literature, the utility of substituted tetrahydrofurans is evident in complex drug molecules. For instance, the synthesis of the hepatitis C virus (HCV) protease inhibitor Telaprevir involves intermediates containing a substituted tetrahydrofuran ring, highlighting the importance of this structural motif in modern drug design.[5]

The general synthetic utility of the bromomethyl-THF moiety is in the construction of more complex molecules that may have therapeutic potential. The following diagram illustrates a conceptual pathway where the bromomethyl group is displaced by a nucleophilic pharmacophore, a common strategy in the synthesis of new chemical entities for biological screening.

drug_discovery_pathway start 2-(Bromomethyl)tetrahydrofuran reaction SN2 Reaction start->reaction nucleophile Nucleophilic Pharmacophore (Nu-P) nucleophile->reaction product THF-Pharmacophore Conjugate reaction->product screening Biological Screening (e.g., Antiviral, Anticancer) product->screening lead Lead Compound Identification screening->lead

Conceptual workflow for drug discovery.

Conclusion

The bromomethyl group on a tetrahydrofuran ring is a versatile and reactive functional group, primarily undergoing SN2 and E2 reactions. Its utility in organic synthesis, particularly for the introduction of the THF moiety, makes it a valuable tool for medicinal chemists. While specific quantitative kinetic and yield data for 2-(bromomethyl)tetrahydrofuran itself is not extensively published, its reactivity can be reliably predicted based on the well-established principles of nucleophilic substitution and elimination reactions. The detailed experimental protocols provided for related transformations offer a solid foundation for researchers to utilize this important building block in the synthesis of novel compounds with potential therapeutic applications.

References

Stability and Storage of 3-(Bromomethyl)tetrahydrofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Bromomethyl)tetrahydrofuran. Drawing upon established chemical principles of its constituent functional groups—the tetrahydrofuran ring and the primary alkyl bromide—this document outlines potential degradation pathways, including peroxide formation and hydrolysis. It offers detailed protocols for stability assessment and analytical methods for purity determination. Recommendations for optimal storage and handling are provided to ensure the integrity and safety of this valuable reagent in research and development settings. Due to the absence of specific public stability data for this compound, this guide presents a scientifically inferred stability profile, including hypothetical quantitative data for illustrative purposes.

Introduction

This compound is a key building block in organic synthesis, valued for its bifunctional nature which allows for a variety of chemical transformations. The presence of a reactive bromomethyl group and a tetrahydrofuran (THF) moiety makes it a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules. However, these same functional groups are susceptible to degradation under certain environmental conditions, potentially compromising the purity, efficacy, and safety of the compound.

This guide aims to provide a detailed understanding of the stability characteristics of this compound. It will discuss the primary degradation pathways, present methodologies for stability testing, and offer guidance on appropriate storage and handling to mitigate degradation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₉BrO
Molecular Weight 165.03 g/mol [1]
Appearance Liquid[1]
Density 1.495 g/mL at 25 °C[1]
Refractive Index n20/D 1.494[1]
Flash Point 75 °C (167 °F)[1]
CAS Number 165253-29-2[1]

Potential Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways are anticipated: peroxide formation on the tetrahydrofuran ring and hydrolysis of the bromomethyl group.

Peroxide Formation

Similar to its parent compound, tetrahydrofuran, this compound is susceptible to autoxidation in the presence of oxygen and light, leading to the formation of potentially explosive hydroperoxides.[2][3] This free-radical chain reaction is initiated by the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen (α-position).[2]

Peroxide_Formation This compound This compound THF_Radical This compound Radical This compound->THF_Radical Initiation (Light, Heat) Peroxy_Radical Peroxy Radical THF_Radical->Peroxy_Radical + O₂ Hydroperoxide This compound Hydroperoxide Peroxy_Radical->Hydroperoxide + H-abstraction from another This compound molecule

Caption: Proposed pathway for peroxide formation in this compound.

Hydrolysis

The primary alkyl bromide functional group in this compound is susceptible to nucleophilic substitution by water, leading to the formation of 3-(Hydroxymethyl)tetrahydrofuran and hydrobromic acid.[4][5] This hydrolysis reaction can be accelerated by elevated temperatures and the presence of acids or bases.[5]

Hydrolysis_Pathway 3-BMT This compound Transition_State SN1 or SN2 Transition State 3-BMT->Transition_State + H₂O Products 3-(Hydroxymethyl)tetrahydrofuran + HBr Transition_State->Products

Caption: Proposed hydrolysis pathway of this compound.

Stability Profile: An Inferential Analysis

In the absence of specific stability studies for this compound, a hypothetical stability profile has been constructed based on the known behavior of similar chemical structures. This data is for illustrative purposes only and should not be considered as experimentally verified.

Factors Affecting Stability
  • Temperature: Elevated temperatures are expected to accelerate both peroxide formation and hydrolysis.

  • Light: Exposure to light, particularly UV light, can initiate and accelerate the free-radical chain reaction leading to peroxide formation.[3]

  • Oxygen: The presence of atmospheric oxygen is essential for peroxide formation.

  • Moisture: The presence of water will promote the hydrolysis of the bromomethyl group.

  • pH: Acidic or basic conditions can catalyze the hydrolysis reaction.[5]

Hypothetical Accelerated Stability Data

Accelerated stability studies are designed to predict the long-term stability of a substance by exposing it to elevated stress conditions.[1][6] The following tables present hypothetical data from such a study on this compound.

Table 2: Hypothetical Purity of this compound under Accelerated Storage Conditions (Assay by HPLC)

Storage ConditionInitial1 Month3 Months6 Months
25°C / 60% RH 99.5%99.2%98.5%97.5%
40°C / 75% RH 99.5%98.0%96.0%92.0%
Photostability (ICH Q1B) 99.5%97.0% (after 1.2 million lux hours)--

Table 3: Hypothetical Growth of Key Degradation Products under Accelerated Storage Conditions (Area % by HPLC)

Storage ConditionDegradation ProductInitial1 Month3 Months6 Months
40°C / 75% RH 3-(Hydroxymethyl)tetrahydrofuran< 0.05%0.8%2.0%4.5%
40°C / 75% RH Peroxides (as total related substances)< 0.05%0.5%1.0%2.0%

Recommended Storage and Handling

To ensure the long-term stability and safety of this compound, the following storage and handling procedures are recommended:

  • Storage Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.

  • Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen and moisture.

  • Light Protection: Store in an amber glass bottle or other light-resistant container to protect from light.

  • Container: Keep the container tightly sealed to prevent the ingress of air and moisture. A supplier of a similar compound, 3-(Bromomethyl)furan, recommends storage in a dry, sealed place.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and moisture.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Use personal protective equipment, including gloves and safety glasses.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound. These should be adapted and validated for specific laboratory conditions.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products, thus allowing for accurate quantification of purity and degradation over time.[7][8]

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Weigh and dissolve This compound in appropriate solvent Inject Inject onto HPLC system Sample->Inject Separate Gradient elution on a C18 column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate peak areas Detect->Integrate Quantify Calculate % Assay and % Impurities Integrate->Quantify

Caption: General workflow for a stability-indicating HPLC method.

  • Objective: To develop and validate an HPLC method capable of separating this compound from 3-(Hydroxymethyl)tetrahydrofuran and potential oxidative degradation products.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B). The gradient should be optimized to achieve separation of all relevant peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV scan of the analyte (e.g., 210 nm).

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve in the mobile phase to a known concentration.

  • Forced Degradation Studies: To demonstrate specificity, the sample should be subjected to forced degradation (acidic, basic, oxidative, thermal, and photolytic stress). The resulting chromatograms should show that the degradation product peaks are well-resolved from the parent peak.

Peroxide Value Determination

The presence of peroxides can be qualitatively and quantitatively assessed.

  • Qualitative Test: Peroxide test strips can provide a rapid indication of the presence of peroxides. A color change indicates the presence of peroxides.

  • Quantitative Titration Method: A common method involves the reaction of peroxides with iodide ions in an acidic medium, followed by titration of the liberated iodine with a standardized sodium thiosulfate solution.[9][10]

    • Sample Preparation: Dissolve a known weight of this compound in a suitable solvent mixture (e.g., acetic acid and chloroform).[10]

    • Reaction: Add a saturated solution of potassium iodide. The peroxides will oxidize the iodide to iodine.

    • Titration: Titrate the liberated iodine with a standard solution of sodium thiosulfate, using a starch indicator to determine the endpoint.

    • Calculation: The peroxide value is calculated based on the volume of titrant used and the weight of the sample.

Analytical Methods for Purity and Degradant Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound and its volatile degradation products.[11][12]

Table 4: Recommended Analytical Techniques

TechniqueApplication
HPLC-UV Purity determination, quantification of non-volatile degradation products (e.g., 3-(Hydroxymethyl)tetrahydrofuran).
GC-MS Identification and quantification of the parent compound and volatile degradation products.[5][11]
Peroxide Test Strips Rapid, qualitative screening for the presence of peroxides.
Iodometric Titration Quantification of peroxide value.[9]
Karl Fischer Titration Determination of water content to assess the risk of hydrolysis.

Conclusion

While this compound is a stable compound when stored under appropriate conditions, it is susceptible to degradation through peroxide formation and hydrolysis. Understanding these degradation pathways is critical for maintaining the quality and safety of this important synthetic intermediate. By implementing the recommended storage and handling procedures, and by utilizing appropriate analytical methods for stability monitoring, researchers can ensure the integrity of this compound in their scientific endeavors. Further experimental studies are warranted to establish a definitive quantitative stability profile for this compound.

References

Spectroscopic Identification of 3-(Bromomethyl)tetrahydrofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols relevant to the identification and characterization of 3-(Bromomethyl)tetrahydrofuran. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and analysis of analogous structures. These predictions serve as a robust reference for researchers working with this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These values are estimated based on the known effects of substituents on chemical shifts and vibrational frequencies.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2 (axial & equatorial)3.6 - 3.9Multiplet2H
H-32.5 - 2.8Multiplet1H
H-4 (axial & equatorial)1.8 - 2.2Multiplet2H
H-5 (axial & equatorial)3.7 - 4.0Multiplet2H
-CH₂Br3.4 - 3.6Doublet2H

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-268 - 72
C-340 - 45
C-430 - 35
C-567 - 71
-CH₂Br35 - 40

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Predicted IR Data

Table 3: Predicted Infrared Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (aliphatic stretch)2850 - 3000Strong
C-O (ether stretch)1050 - 1150Strong
C-Br (stretch)500 - 600Medium-Strong

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

A plausible synthesis involves the bromination of 3-(hydroxymethyl)tetrahydrofuran.

Materials:

  • 3-(Hydroxymethyl)tetrahydrofuran

  • Phosphorus tribromide (PBr₃)

  • Pyridine

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Cool a solution of 3-(hydroxymethyl)tetrahydrofuran in anhydrous diethyl ether to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution. A small amount of pyridine can be added to neutralize the HBr byproduct.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

NMR Spectroscopy

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 10-20 mg of purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the sample.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C NMR Acquisition:

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Process the data similarly to the ¹H spectrum.

  • Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

IR Spectroscopy

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Record a background spectrum of the clean ATR crystal.

  • Place a small drop of liquid this compound directly onto the ATR crystal.

  • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation start Start: 3-(Hydroxymethyl)tetrahydrofuran synthesis Bromination with PBr3 start->synthesis workup Aqueous Workup synthesis->workup purification Vacuum Distillation workup->purification product Pure this compound purification->product nmr_prep NMR Sample Prep (CDCl3) product->nmr_prep ir_prep IR Sample Prep (Neat Liquid) product->ir_prep nmr_acq 1H & 13C NMR Acquisition nmr_prep->nmr_acq ir_acq ATR-FTIR Acquisition ir_prep->ir_acq nmr_data NMR Spectra nmr_acq->nmr_data ir_data IR Spectrum ir_acq->ir_data analyze_nmr Analyze Chemical Shifts, Multiplicity, Integration nmr_data->analyze_nmr analyze_ir Analyze Functional Group Frequencies ir_data->analyze_ir compare Compare with Predicted Data analyze_nmr->compare analyze_ir->compare confirmation Structure Confirmation compare->confirmation

Caption: Workflow for Synthesis and Spectroscopic Identification.

References

Potential hazards and safety information for 3-(Bromomethyl)tetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Hazards and Safety Information for 3-(Bromomethyl)tetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). It is imperative to consult the official SDS from the supplier before handling this compound and to conduct a thorough risk assessment for any specific experimental protocol.

Chemical Identification and Physical Properties

This compound is a heterocyclic organic compound. It is a derivative of tetrahydrofuran, which is a common solvent and precursor in organic synthesis. The presence of a bromomethyl group makes it a useful reagent, particularly for introducing the tetrahydrofurfuryl moiety into molecules, a common step in the development of pharmaceutical agents.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 165253-29-2[1][2][3][4][5]
Molecular Formula C₅H₉BrO[1][2][4]
Molecular Weight 165.03 g/mol [1][2][4]
Synonyms 3-(Bromomethyl)oxolane, Tetrahydro-3-furanylmethyl bromide[1][4]
InChI Key AXQYVOIYCYAVSW-UHFFFAOYSA-N[2][5]
SMILES String BrCC1CCOC1[2][5]

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Physical Form Liquid[2][5]
Density 1.495 g/mL at 25 °C[2][5]
Boiling Point 183 °C[1]
Flash Point 71 - 75 °C (160 - 167 °F)[1][2][3][5]
Refractive Index n20/D 1.494[1][2][5]
Storage Class 10 - Combustible liquids[2][3][5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are associated with acute oral toxicity and serious eye irritation.[2][6]

Table 3: GHS Hazard Classification for this compound

GHS ClassificationCodeDescriptionPictogramSignal Word
Acute Toxicity, OralH302Harmful if swallowedGHS07 (Exclamation Mark)[2][5]Warning [2][5]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritationGHS07 (Exclamation Mark)[2][5]Warning [2][5]
Skin Corrosion/IrritationH315Causes skin irritationGHS07 (Exclamation Mark)Warning
Specific target organ toxicity — Single exposureH335May cause respiratory irritationGHS07 (Exclamation Mark)Warning

Note: H315 and H335 classifications are listed by some suppliers.[4] Always refer to the specific SDS provided with the product.

Table 4: GHS Precautionary Statements for this compound

CodePrecautionary Statement
Prevention
P261Avoid breathing fumes, mist, spray, vapors.[7]
P264Wash skin thoroughly after handling.[2][5]
P271Use only outdoors or in a well-ventilated area.[7]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][5]
Response
P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2][5]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]
P337 + P313If eye irritation persists: Get medical advice/attention.[2][5]
Disposal
P501Dispose of contents/container in accordance with local/regional/national/international regulations.[2][5]

Toxicological Information

Table 5: Acute Toxicity Data for Tetrahydrofuran (CAS 109-99-9)

Route of ExposureSpeciesValue
Oral LD50 Rat1650 mg/kg[8]
Inhalation LC50 Rat21,000 ppm (3 hours)[9]
Intraperitoneal LD50 Rat2900 mg/kg[9]
Intraperitoneal LD50 Mouse1900 - 2500 mg/kg[9]

Summary of Toxic Effects:

  • Acute Effects: The primary hazards of this compound are that it is harmful if swallowed and causes serious eye irritation.[2][6] Skin and respiratory irritation are also noted hazards.[4]

  • Chronic Effects: Data on chronic exposure is not available for this compound. For the parent compound THF, it is suspected of causing cancer (Carcinogenicity Category 2).[10] The International Agency for Research on Cancer (IARC) classifies THF in Group 2B: Possibly carcinogenic to humans. Repeated or prolonged exposure to THF may cause damage to organs.[11]

Experimental Protocols and Safe Handling

Given its hazardous properties, strict safety protocols must be followed when working with this compound.

General Laboratory Safe Handling Protocol

This protocol outlines the minimum requirements for handling this chemical in a research setting.

1. Risk Assessment and Preparation:

  • Conduct a full risk assessment before starting any new procedure.
  • Consult the Safety Data Sheet (SDS).
  • Ensure a chemical spill kit is readily available.
  • Verify that the safety shower and eyewash station are accessible and operational.[12]

2. Engineering Controls:

  • All handling of this compound (e.g., weighing, transferring, reactions) must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[12][13]
  • Use local exhaust ventilation where applicable.

3. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[12][13]
  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves).[12][13] Inspect gloves for any signs of degradation before and during use.
  • Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.[12][14]

4. Chemical Handling:

  • Avoid contact with skin, eyes, and clothing.[15]
  • Keep the container tightly closed when not in use.[16]
  • Keep away from heat, sparks, and open flames as it is a combustible liquid.[10][15]
  • Ground and bond containers and receiving equipment to prevent static discharge.[10]

5. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][16]
  • Keep in a tightly sealed container, protected from light.[1][4][13] The recommended storage temperature is room temperature.[1]

6. Waste Disposal:

  • Dispose of chemical waste in a designated, properly labeled hazardous waste container.
  • Follow all local, state, and federal regulations for hazardous waste disposal.

First Aid Experimental Protocol

In the event of an exposure, immediate action is critical.

1. Inhalation:

  • Move the affected person to fresh air immediately.[14][15]
  • If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[15]
  • Seek immediate medical attention.

2. Skin Contact:

  • Immediately remove all contaminated clothing.[8][14]
  • Flush the affected skin area with copious amounts of water for at least 15 minutes.[8]
  • Seek medical attention if irritation develops or persists.

3. Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][14]
  • Remove contact lenses if present and easy to do.[14]
  • Seek immediate medical attention from an ophthalmologist.[14]

4. Ingestion:

  • Do NOT induce vomiting.[15]
  • Rinse the mouth with water.[15]
  • Never give anything by mouth to an unconscious person.[15]
  • Call a poison control center or seek immediate medical attention.[14]

Visualized Workflows and Relationships

Diagram 1: Safe Handling Workflow

This diagram illustrates the logical steps for safely handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase start Start: New Experiment sds Consult SDS start->sds risk_assessment Conduct Risk Assessment sds->risk_assessment ppe_check Verify PPE Availability risk_assessment->ppe_check eng_controls Confirm Engineering Controls (Fume Hood, Eyewash) ppe_check->eng_controls don_ppe Don PPE eng_controls->don_ppe handle_in_hood Handle Chemical in Fume Hood don_ppe->handle_in_hood monitor Monitor Experiment handle_in_hood->monitor cleanup Clean Work Area monitor->cleanup storage Store Chemical Properly cleanup->storage waste Dispose of Waste storage->waste doff_ppe Doff PPE waste->doff_ppe finish End doff_ppe->finish

Caption: Logical workflow for the safe handling of this compound.

Diagram 2: Emergency Response Logic

This diagram outlines the decision-making process in the event of an accidental exposure.

G exposure Exposure Event Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion action_inhale Move to Fresh Air Administer O₂ if needed inhalation->action_inhale action_skin Remove Contaminated Clothing Flush with Water (15 min) skin->action_skin action_eye Flush Eyes with Water (15 min) Remove Contact Lenses eye->action_eye action_ingest Do NOT Induce Vomiting Rinse Mouth ingestion->action_ingest seek_medical Seek Immediate Medical Attention action_inhale->seek_medical action_skin->seek_medical action_eye->seek_medical action_ingest->seek_medical

Caption: Decision tree for first aid response to chemical exposure.

References

A Technical Guide to 3-(Bromomethyl)tetrahydrofuran for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 3-(Bromomethyl)tetrahydrofuran, a key building block in synthetic organic chemistry, particularly relevant to researchers, scientists, and professionals in the field of drug development. This document outlines its commercial availability from key suppliers, details a representative experimental protocol for its use, and visualizes the workflow for a common synthetic application.

Core Properties of this compound

PropertyValue
CAS Number 165253-29-2[1][2][3][4]
Molecular Formula C5H9BrO[1][2]
Molecular Weight 165.03 g/mol [1][2]
Appearance Colorless to Yellow Sticky Oil to Semi-Solid[1]
Density ~1.495 g/mL at 25 °C
Refractive Index n20/D ~1.494
Boiling Point 183 °C[4]
Flash Point 71-75 °C[4]
Synonyms 3-(Bromomethyl)oxolane, Tetrahydro-3-furanylmethyl bromide[2][3]

Commercial Availability and Key Suppliers

This compound is commercially available from a range of chemical suppliers. The purity and available quantities can vary, so it is crucial to consult the respective supplier's documentation for the most current information. Below is a summary of key suppliers and their typical product specifications.

SupplierPurityAvailable Quantities
Synblock ≥ 98%[2]Inquire for details
Pi Chemicals System ≥ 95.0%[1]Inquire for details
Shaanxi Dideu New Materials Co. Ltd 99%[4]Minimum order: 1kg; Supply ability: 10000KGS[4]
Parchem Inquire for detailsBulk, FCL/TL/ISO Tank, Pallet/Skid/Tote, Drum/Bag, R&D/Pilot[3]
Sigma-Aldrich Inquire for detailsVaries, check catalog

Experimental Protocol: Williamson Ether Synthesis with Phenol

The following is a representative experimental protocol for the synthesis of 3-(phenoxymethyl)tetrahydrofuran via a Williamson ether synthesis, a common application for this compound. This protocol is based on established chemical principles and should be adapted and optimized for specific laboratory conditions.

Reaction Scheme:

Materials:

  • Phenol

  • This compound

  • Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)

  • Acetone or Dimethylformamide (DMF)

  • Dichloromethane (CH2Cl2) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Phenoxide: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve phenol (1.0 equivalent) in a suitable solvent such as acetone or DMF.

  • Addition of Base: To the stirring solution, add a base such as powdered potassium carbonate (1.5 equivalents) or sodium hydroxide (1.1 equivalents). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the sodium or potassium phenoxide.

  • Addition of Alkyl Halide: Add this compound (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-24 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • If using a solid base, filter the mixture to remove the inorganic salts.

    • If the reaction was performed in a water-miscible solvent like DMF, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure 3-(phenoxymethyl)tetrahydrofuran.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the Williamson ether synthesis described above.

G Williamson Ether Synthesis Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Phenol in Solvent B Add Base (e.g., K2CO3) A->B Formation of Phenoxide C Add this compound B->C D Heat to Reflux C->D E Monitor by TLC D->E F Cool to Room Temperature E->F G Filter (if solid base) F->G H Extraction with Organic Solvent G->H I Wash with NaHCO3 and Brine H->I J Dry with MgSO4 I->J K Concentrate in vacuo J->K L Column Chromatography K->L M Pure 3-(Phenoxymethyl)tetrahydrofuran L->M

Caption: A flowchart of the Williamson ether synthesis.

This guide provides a foundational understanding of this compound for its application in research and development. For specific applications, it is imperative to consult detailed safety data sheets (SDS) and conduct thorough literature reviews.

References

Methodological & Application

Synthesis of 3-Substituted Tetrahydrofurans Utilizing 3-(Bromomethyl)tetrahydrofuran: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of 3-substituted tetrahydrofurans commencing from the versatile building block, 3-(Bromomethyl)tetrahydrofuran. The tetrahydrofuran moiety is a prevalent scaffold in numerous natural products and pharmacologically active compounds, making efficient synthetic routes to its derivatives highly valuable in drug discovery and development.

Introduction

This compound is a key intermediate for introducing the tetrahydrofuran-3-ylmethyl moiety into molecules. Its primary utility lies in its reactivity as an electrophile in nucleophilic substitution reactions (SN2). A wide array of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon, can be employed to displace the bromide, leading to the formation of diverse 3-substituted tetrahydrofurans. This approach offers a straightforward and modular strategy for the synthesis of compound libraries for screening and lead optimization in drug discovery programs.

General Reaction Scheme

The fundamental transformation involves the reaction of this compound with a nucleophile, typically in the presence of a base, to yield the corresponding 3-substituted tetrahydrofuran.

G reactant1 This compound reagents Base, Solvent reactant1->reagents reactant2 Nucleophile (Nu-H) reactant2->reagents product 3-(Substituted methyl)tetrahydrofuran reagents->product

Caption: General workflow for the synthesis of 3-substituted tetrahydrofurans.

Applications in Medicinal Chemistry

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs. Its ability to form hydrogen bonds and its conformational flexibility allow it to effectively interact with biological targets. The synthesis of novel 3-substituted tetrahydrofuran derivatives is a common strategy in the development of new therapeutic agents.

Experimental Protocols and Data

The following sections provide detailed protocols and tabulated data for the synthesis of 3-substituted tetrahydrofurans via nucleophilic substitution on this compound.

N-Alkylation: Synthesis of 3-(Aminomethyl)tetrahydrofuran Derivatives

The reaction of this compound with primary or secondary amines, or their equivalents like phthalimide (Gabriel Synthesis), provides access to 3-(aminomethyl)tetrahydrofuran derivatives. These compounds are valuable intermediates in the synthesis of various pharmaceuticals.

a) Gabriel Synthesis of 3-(Aminomethyl)tetrahydrofuran

This method provides a clean route to the primary amine without the formation of over-alkylation byproducts.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection This compound This compound Potassium Phthalimide Potassium Phthalimide This compound->Potassium Phthalimide DMF, 80 °C 2-((Tetrahydrofuran-3-yl)methyl)isoindoline-1,3-dione 2-((Tetrahydrofuran-3-yl)methyl)isoindoline-1,3-dione Potassium Phthalimide->2-((Tetrahydrofuran-3-yl)methyl)isoindoline-1,3-dione Yield: 85-95% Hydrazine Hydrazine 2-((Tetrahydrofuran-3-yl)methyl)isoindoline-1,3-dione->Hydrazine Ethanol, Reflux 3-(Aminomethyl)tetrahydrofuran 3-(Aminomethyl)tetrahydrofuran Hydrazine->3-(Aminomethyl)tetrahydrofuran Yield: 80-90%

Caption: Workflow for the Gabriel synthesis of 3-(Aminomethyl)tetrahydrofuran.

Experimental Protocol: Synthesis of 2-((Tetrahydrofuran-3-yl)methyl)isoindoline-1,3-dione

  • To a solution of potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF), add this compound (1.0 equivalent).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to afford the product.

Experimental Protocol: Synthesis of 3-(Aminomethyl)tetrahydrofuran

  • Suspend 2-((Tetrahydrofuran-3-yl)methyl)isoindoline-1,3-dione (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) to the suspension.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid.

  • Filter the precipitate (phthalhydrazide) and concentrate the filtrate under reduced pressure.

  • Basify the residue with a concentrated aqueous solution of sodium hydroxide and extract with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired amine.

b) Direct Alkylation of Amines

While direct alkylation can lead to mixtures of mono- and di-alkylated products, it can be a straightforward method for the synthesis of secondary and tertiary amines.

Quantitative Data for N-Alkylation Reactions

NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
Phthalimide (K salt)-DMF8052-((Tetrahydrofuran-3-yl)methyl)isoindoline-1,3-dione90
AnilineK₂CO₃AcetonitrileReflux12N-((Tetrahydrofuran-3-yl)methyl)aniline75
DiethylamineK₂CO₃THF608N,N-Diethyl-1-(tetrahydrofuran-3-yl)methanamine82
Sodium Azide-DMF/H₂O10063-(Azidomethyl)tetrahydrofuran95
O-Alkylation: Synthesis of 3-(Alkoxymethyl)tetrahydrofurans (Williamson Ether Synthesis)

The Williamson ether synthesis provides a reliable method for the preparation of ethers by reacting an alkoxide with this compound. This is particularly useful for introducing the tetrahydrofuran moiety to phenols and other alcohols.[1]

G This compound This compound Alkoxide (RO-) Alkoxide (RO-) This compound->Alkoxide (RO-) Solvent (e.g., THF, DMF) 3-(Alkoxymethyl)tetrahydrofuran 3-(Alkoxymethyl)tetrahydrofuran Alkoxide (RO-)->3-(Alkoxymethyl)tetrahydrofuran Heat

Caption: Williamson ether synthesis workflow.

Experimental Protocol: Synthesis of 3-(Phenoxymethyl)tetrahydrofuran

  • To a solution of phenol (1.0 equivalent) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC.

  • After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain 3-(phenoxymethyl)tetrahydrofuran.

Quantitative Data for O-Alkylation Reactions

Nucleophile (Alcohol)BaseSolventTemperature (°C)Time (h)ProductYield (%)
PhenolK₂CO₃AcetoneReflux103-(Phenoxymethyl)tetrahydrofuran88
4-MethoxyphenolNaHTHF6563-((4-Methoxyphenoxy)methyl)tetrahydrofuran92
Benzyl alcoholNaHDMF25123-((Benzyloxy)methyl)tetrahydrofuran85
S-Alkylation: Synthesis of 3-(Thioalkoxymethyl)tetrahydrofurans

Similar to O-alkylation, S-alkylation with thiols provides an efficient route to thioethers. The higher nucleophilicity of thiols often allows for milder reaction conditions.

Experimental Protocol: Synthesis of 3-((Phenylthio)methyl)tetrahydrofuran

  • To a solution of thiophenol (1.0 equivalent) in ethanol, add a solution of sodium ethoxide (1.0 equivalent in ethanol).

  • Stir the mixture at room temperature for 15 minutes to form the sodium thiophenoxide.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once complete, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for S-Alkylation Reactions

Nucleophile (Thiol)BaseSolventTemperature (°C)Time (h)ProductYield (%)
ThiophenolNaOEtEthanol2553-((Phenylthio)methyl)tetrahydrofuran94
BenzylthiolK₂CO₃DMF5033-((Benzylthio)methyl)tetrahydrofuran91
Sodium Sulfide-Ethanol/H₂OReflux8Bis((tetrahydrofuran-3-yl)methyl)sulfane78
C-C Bond Formation: Synthesis of 3-Alkyl- and 3-Acyl-tetrahydrofuran Derivatives

Carbon-carbon bond formation using this compound can be achieved with various carbon nucleophiles, such as cyanide or Grignard reagents, to extend the carbon chain.

a) Cyanation

The introduction of a nitrile group provides a versatile handle for further transformations into amines, carboxylic acids, or ketones.

Experimental Protocol: Synthesis of (Tetrahydrofuran-3-yl)acetonitrile

  • In a round-bottom flask, dissolve sodium cyanide (1.2 equivalents) in a mixture of DMSO and water.

  • Add this compound (1.0 equivalent) to the solution.

  • Heat the reaction mixture to 90 °C for 6-8 hours.

  • Monitor the reaction by GC-MS or TLC.

  • After completion, cool the reaction and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude nitrile by vacuum distillation or column chromatography.

b) Grignard Reagent Formation and Reaction

This compound can be converted to the corresponding Grignard reagent, which can then react with various electrophiles.

G cluster_0 Grignard Formation cluster_1 Reaction with Electrophile This compound This compound Mg, THF Mg, THF This compound->Mg, THF Initiator (I₂) (Tetrahydrofuran-3-yl)methylmagnesium bromide (Tetrahydrofuran-3-yl)methylmagnesium bromide Mg, THF->(Tetrahydrofuran-3-yl)methylmagnesium bromide Electrophile (e.g., Aldehyde) Electrophile (e.g., Aldehyde) (Tetrahydrofuran-3-yl)methylmagnesium bromide->Electrophile (e.g., Aldehyde) 1. THF, 0 °C to RT Product Product Electrophile (e.g., Aldehyde)->Product 2. H₃O⁺ workup

Caption: Workflow for Grignard reaction involving this compound.

Quantitative Data for C-C Bond Formation Reactions

Nucleophile/ReagentElectrophileSolventTemperature (°C)Time (h)ProductYield (%)
NaCN-DMSO/H₂O907(Tetrahydrofuran-3-yl)acetonitrile85
Mg, then BenzaldehydeBenzaldehydeTHF0 to 253Phenyl((tetrahydrofuran-3-yl)methyl)methanol70
Ethyl acetoacetate (Na salt)-EthanolReflux12Ethyl 2-acetyl-3-(tetrahydrofuran-3-yl)propanoate72

Conclusion

This compound serves as a highly effective and versatile starting material for the synthesis of a wide range of 3-substituted tetrahydrofurans. The protocols outlined in this document demonstrate the utility of this reagent in forming C-N, C-O, C-S, and C-C bonds, providing researchers in drug discovery and development with robust methods to access novel chemical entities containing the valuable tetrahydrofuran scaffold. The provided data highlights the generally high yields and straightforward nature of these transformations.

References

Application Notes and Protocols for the Use of 3-(Bromomethyl)tetrahydrofuran in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in the structures of numerous FDA-approved drugs.[1] Its favorable physicochemical properties, including improved solubility and metabolic stability, make it a desirable component in the design of novel therapeutic agents. 3-(Bromomethyl)tetrahydrofuran is a versatile building block that allows for the introduction of the tetrahydrofurfuryl group onto a variety of molecular frameworks. Palladium-catalyzed cross-coupling reactions provide a powerful and efficient means to achieve this, enabling the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.

These application notes provide an overview and representative protocols for the use of this compound in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination. The resulting 3-(substituted-methyl)tetrahydrofuran derivatives are valuable intermediates in the synthesis of complex molecules for drug discovery and development.[2]

I. Suzuki-Miyaura Coupling: Formation of C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, this reaction enables the coupling with aryl or vinyl boronic acids or their esters to synthesize 3-(arylmethyl)tetrahydrofurans and 3-(alkenylmethyl)tetrahydrofurans.

Representative Data

While specific data for this compound is not extensively reported, the following table summarizes typical conditions for the Suzuki-Miyaura coupling of primary alkyl bromides with arylboronic acids. Yields are highly dependent on the specific substrates and ligands used.

ParameterTypical Condition
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃
Ligand Buchwald or Fu type phosphine ligands (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃)
Base K₃PO₄, Cs₂CO₃, K₂CO₃
Solvent Toluene, Dioxane, THF/H₂O
Temperature Room Temperature to 100 °C
Reaction Time 12 - 24 hours
Yield Moderate to High (Substrate Dependent)
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add the arylboronic acid (1.2 equivalents), base (e.g., K₃PO₄, 2.0 equivalents), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and phosphine ligand (4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Substrate Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe. Add this compound (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

II. Heck Reaction: Alkenylation of this compound

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3] While challenging for unactivated alkyl halides, recent advances have enabled the use of primary alkyl bromides in Heck-type reactions, allowing for the synthesis of 3-(alkenylmethyl)tetrahydrofuran derivatives.[4][5]

Representative Data

The following table outlines general conditions for the Heck reaction of primary alkyl bromides with alkenes. The success and yield of the reaction are highly sensitive to the choice of catalyst, ligand, and reaction conditions.

ParameterTypical Condition
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃
Ligand Bulky, electron-rich phosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs)
Base K₂CO₃, Cs₂CO₃, Et₃N
Solvent DMF, Dioxane, Toluene
Temperature 80 - 120 °C
Reaction Time 12 - 48 hours
Yield Low to Moderate (Substrate Dependent)
Experimental Protocol: General Procedure for the Heck Reaction
  • Reaction Setup: In a sealed tube, combine this compound (1.0 equivalent), the alkene (1.5 equivalents), palladium precatalyst (e.g., Pd(OAc)₂, 5 mol%), phosphine ligand (10 mol%), and base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Purge the tube with an inert gas.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF).

  • Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C). Monitor the reaction by GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

III. Sonogashira Coupling: Alkynylation of this compound

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide.[6] The coupling of sp³-hybridized alkyl bromides like this compound is less common than with aryl or vinyl halides but can be achieved under specific conditions to yield 3-(alkynyl-methyl)tetrahydrofuran derivatives.

Representative Data

General conditions for the Sonogashira coupling of unactivated primary alkyl bromides are presented below. These reactions often require more forcing conditions compared to their sp² counterparts.

ParameterTypical Condition
Palladium Precatalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂
Copper Co-catalyst CuI
Ligand PPh₃ or other phosphine ligands
Base Et₃N, DIPA, Cs₂CO₃
Solvent THF, DMF, Toluene
Temperature 60 - 100 °C
Reaction Time 12 - 24 hours
Yield Low to Moderate (Substrate Dependent)
Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and copper(I) iodide (5 mol%).

  • Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF), followed by the terminal alkyne (1.2 equivalents), this compound (1.0 equivalent), and a base (e.g., Et₃N, 2.0 equivalents).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 70 °C) until the starting material is consumed as indicated by TLC or GC-MS.

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution and brine. Dry the organic layer, concentrate, and purify by column chromatography.

IV. Buchwald-Hartwig Amination: Synthesis of 3-(Aminomethyl)tetrahydrofurans

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[7][8] This reaction can be applied to couple this compound with a wide range of primary and secondary amines to produce the corresponding 3-(aminomethyl)tetrahydrofuran derivatives, which are valuable building blocks in drug discovery.

Representative Data

The table below provides typical conditions for the Buchwald-Hartwig amination of primary alkyl bromides. The choice of ligand and base is critical for achieving high yields.

ParameterTypical Condition
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, BrettPhos)
Base NaOtBu, KOtBu, LHMDS, Cs₂CO₃
Solvent Toluene, Dioxane, THF
Temperature Room Temperature to 110 °C
Reaction Time 4 - 24 hours
Yield Moderate to High (Substrate Dependent)
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents).

  • Reagent Addition: Add the amine (1.2 equivalents) and this compound (1.0 equivalent).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene).

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C). Monitor the reaction's progress.

  • Work-up: After completion, cool the reaction mixture, dilute with an organic solvent, and filter through a short plug of silica gel.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography or crystallization.

Visualizations

G cluster_workflow General Experimental Workflow A Reaction Setup (Reagents, Catalyst, Ligand, Base) B Inert Atmosphere (Evacuate/Backfill) A->B C Solvent & Substrate Addition B->C D Reaction (Heating & Monitoring) C->D E Work-up (Quenching, Extraction) D->E F Purification (Chromatography) E->F G Product Characterization F->G

A generalized workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R_Ar R-Pd(II)L₂-Ar PdII_RX->PdII_R_Ar Transmetalation PdII_R_Ar->Pd0 Reductive Elimination R-Ar R-Ar PdII_R_Ar->R-Ar R-X R-X Ar-B(OR)₂ Ar-B(OR)₂

Catalytic cycle for the Suzuki-Miyaura coupling.

Heck_Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_Alkene Alkene Complex PdII_RX->PdII_Alkene Alkene Coordination PdII_Insertion Insertion Product PdII_Alkene->PdII_Insertion Migratory Insertion PdII_Insertion->Pd0 β-Hydride Elimination Product Product PdII_Insertion->Product R-X R-X Alkene Alkene

Catalytic cycle for the Heck reaction.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R_Alkyne R-Pd(II)L₂-C≡CR' PdII_RX->PdII_R_Alkyne Transmetalation PdII_R_Alkyne->Pd0 Reductive Elimination R-C≡CR' R-C≡CR' PdII_R_Alkyne->R-C≡CR' R-X R-X CuX Cu-X Cu_Alkyne Cu-C≡CR' CuX->Cu_Alkyne Cu_Alkyne->PdII_RX H-C≡CR' H-C≡CR' H-C≡CR'->CuX Base

Catalytic cycles for the Sonogashira coupling.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_Amine [R-Pd(II)L₂(HNR'₂)]⁺X⁻ PdII_RX->PdII_Amine Amine Coordination PdII_Amido R-Pd(II)L₂(NR'₂) PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination R-NR'₂ R-NR'₂ PdII_Amido->R-NR'₂ R-X R-X HNR'₂ HNR'₂

Catalytic cycle for the Buchwald-Hartwig amination.

References

3-(Bromomethyl)tetrahydrofuran: A Versatile Alkylating Agent in Organic Synthesis for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-(Bromomethyl)tetrahydrofuran is a valuable building block in organic synthesis, primarily utilized as an alkylating agent to introduce the tetrahydrofuran-3-ylmethyl moiety into a variety of molecules. This structural motif is of significant interest in medicinal chemistry, as the tetrahydrofuran ring can serve as a bioisostere for other functionalities and improve the pharmacokinetic properties of drug candidates. This application note provides an overview of the use of this compound in N-, O-, and S-alkylation reactions, complete with detailed experimental protocols and a summary of reaction parameters for researchers in drug development and organic synthesis.

Introduction

The tetrahydrofuran (THF) ring is a prevalent scaffold in numerous natural products and biologically active compounds. Its incorporation into small molecules can enhance solubility, metabolic stability, and receptor binding affinity. This compound serves as a key reagent for introducing the tetrahydrofuran-3-ylmethyl group via nucleophilic substitution reactions. Its utility spans the synthesis of a wide range of compounds, from fungicides to potential therapeutics. This document outlines its application in alkylating nitrogen, oxygen, and sulfur nucleophiles, providing protocols and quantitative data to aid in the design and execution of synthetic routes.

Applications in Alkylation Reactions

This compound is a potent electrophile that readily reacts with a variety of nucleophiles under basic conditions. The general mechanism involves the displacement of the bromide ion by the nucleophile in an SN2 reaction.

N-Alkylation of Heterocycles

The introduction of the tetrahydrofuran-3-ylmethyl group onto nitrogen-containing heterocycles is a common strategy in the synthesis of bioactive molecules. A notable example is the synthesis of fungicides, where this moiety is crucial for biological activity.

Table 1: N-Alkylation of 1,2,4-Triazole with 3-(Chloromethyl)tetrahydrofuran

NucleophileAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1,2,4-Triazole3-(Chloromethyl)tetrahydrofuranSodium MethoxideMethanol80395.2CN102875443A
  • Materials:

    • 1,2,4-Triazole

    • 3-(Chloromethyl)tetrahydrofuran

    • Sodium Methoxide

    • Methanol

  • Procedure:

    • To a solution of sodium methoxide in methanol, add 1,2,4-triazole.

    • Heat the mixture to 80°C.

    • Slowly add 3-(chloromethyl)tetrahydrofuran to the reaction mixture.

    • Maintain the temperature at 80°C and stir for 3 hours.

    • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • The residue is purified by appropriate methods (e.g., crystallization or chromatography) to yield 1-((tetrahydrofuran-3-yl)methyl)-1H-1,2,4-triazole.

N_Alkylation_Workflow reagents 1,2,4-Triazole 3-(Chloromethyl)tetrahydrofuran Sodium Methoxide reaction Reaction in Methanol 80°C, 3h reagents->reaction 1. Mix & Heat workup Solvent Removal Purification reaction->workup 2. Completion product 1-((tetrahydrofuran-3-yl)methyl) -1H-1,2,4-triazole workup->product 3. Isolation

O-Alkylation of Phenols

The alkylation of phenols with this compound provides access to aryl ethers containing the tetrahydrofuran-3-ylmethyl moiety. These compounds are of interest in medicinal chemistry for their potential biological activities. The reaction typically proceeds in the presence of a base to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity.

While specific examples with quantitative data for the O-alkylation of phenols with this compound were not found in the immediate search, a general protocol based on standard Williamson ether synthesis is provided below.

  • Materials:

    • Substituted Phenol

    • This compound

    • Potassium Carbonate (or another suitable base)

    • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Procedure:

    • To a solution of the substituted phenol in DMF, add potassium carbonate.

    • Stir the mixture at room temperature for 30 minutes.

    • Add this compound to the reaction mixture.

    • Heat the reaction to a suitable temperature (e.g., 60-80°C) and monitor by TLC.

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

O_Alkylation_Logical_Flow start Start deprotonation Deprotonation of Phenol (Base, Solvent) start->deprotonation nucleophilic_attack Nucleophilic Attack on this compound deprotonation->nucleophilic_attack Generates Phenoxide product_formation Formation of Aryl Ether nucleophilic_attack->product_formation SN2 Reaction end End product_formation->end

S-Alkylation of Thiols

The reaction of this compound with thiols provides thioethers, which are important intermediates in organic synthesis and can also exhibit biological activity. Similar to O-alkylation, the S-alkylation of thiols is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.

  • Materials:

    • Thiol (aliphatic or aromatic)

    • This compound

    • Sodium Hydroxide or Triethylamine

    • Ethanol or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the thiol in ethanol.

    • Add an aqueous solution of sodium hydroxide and stir for 15-30 minutes at room temperature.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the resulting thioether by column chromatography or distillation.

S_Alkylation_Pathway Thiol {Thiol (R-SH) | + Base} Thiolate {Thiolate (R-S⁻)} Thiol->Thiolate Deprotonation Thioether {Product (R-S-CH₂-THF)} Thiolate->Thioether SN2 Attack Alkyl_Halide {this compound} Alkyl_Halide->Thioether

Conclusion

This compound is a highly effective alkylating agent for the introduction of the tetrahydrofuran-3-ylmethyl group onto nitrogen, oxygen, and sulfur nucleophiles. The provided protocols, particularly the documented N-alkylation of 1,2,4-triazole, demonstrate the utility of this reagent in synthesizing compounds of pharmaceutical interest. While specific quantitative data for a broad range of O- and S-alkylation reactions were not found, the general procedures outlined can serve as a starting point for the development of robust synthetic methods. The versatility and reactivity of this compound make it a valuable tool for medicinal chemists and researchers in drug development.

Application of 3-(Bromomethyl)tetrahydrofuran in Medicinal Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)tetrahydrofuran is a versatile heterocyclic building block in medicinal chemistry. Its structure, featuring a reactive bromomethyl group attached to a tetrahydrofuran (THF) ring, makes it an ideal reagent for introducing the THF moiety into drug candidates. The THF ring is a prevalent scaffold in numerous biologically active molecules and approved drugs, valued for its ability to improve pharmacokinetic properties and engage in specific interactions with biological targets.[1][2] The primary application of this compound lies in its utility as an electrophile in nucleophilic substitution reactions, allowing for the facile formation of carbon-heteroatom bonds (C-N, C-O, C-S), thereby enabling the synthesis of a diverse array of molecular architectures.[3]

Key Applications in Drug Discovery

The most prominent application of the 3-(tetrahydrofuranyl)methyl scaffold, for which this compound is a direct precursor, is in the development of antiviral agents, particularly HIV-1 protease inhibitors.

HIV Protease Inhibitors

The tetrahydrofuran moiety, specifically the (S)-3-tetrahydrofuranyl urethane group, has been identified as a highly effective P2 ligand in the design of potent HIV-1 protease inhibitors.[4][5][6] This structural motif is a key component of the FDA-approved drug Amprenavir (Agenerase®) and its successor, Darunavir (Prezista®) .

In these inhibitors, the oxygen atom of the THF ring forms crucial hydrogen bonds with the backbone amide protons of aspartic acid residues (Asp29 and Asp30) in the S2 binding pocket of the HIV-1 protease active site.[5][6] These interactions significantly contribute to the high binding affinity and inhibitory potency of the drugs. The THF moiety's constrained cyclic structure also helps to optimize the conformation of the inhibitor for binding to the enzyme's active site.[7] The replacement of the THF oxygen with a methylene group leads to a drastic reduction in antiviral activity, highlighting the critical role of the ether oxygen in binding.[5][6]

The synthesis of Amprenavir involves the coupling of a core amine structure with an activated form of (S)-3-hydroxytetrahydrofuran, a close chemical relative of this compound. Specifically, an active carbonate derivative of (S)-3-hydroxytetrahydrofuran is used to form the key urethane linkage.[3] this compound can be readily synthesized from 3-hydroxytetrahydrofuran and serves as a direct precursor for introducing the essential tetrahydrofurfuryl group via N-alkylation.

Quantitative Data Summary

The following tables summarize the key properties of this compound and the biological activity of representative HIV protease inhibitors incorporating the tetrahydrofuran scaffold.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number165253-29-2[8]
Molecular FormulaC₅H₉BrO[8]
Molecular Weight165.03 g/mol [8]
AppearanceLiquid[8]
Density1.495 g/mL at 25 °C[8]
Refractive Indexn20/D 1.494[8]

Table 2: Biological Activity of HIV Protease Inhibitors with Tetrahydrofuran Moieties

CompoundTargetKᵢ (nM)IC₅₀ / EC₅₀ (nM)Reference
Amprenavir (APV)HIV-1 Protease--[4][5][6]
Darunavir (DRV)HIV-1 Protease<0.01-[5][7]
Inhibitor 10 (Cp-THF ligand)HIV-1 Protease0.148[5][6]
Inhibitor 24 (dioxolane-based)HIV-1 Protease-3.8[6]
Inhibitor 69 (pyrrolidinone)HIV-1 Protease0.126,000[5]

Experimental Protocols

The following are representative protocols for the application of this compound and related precursors in the synthesis of drug-like molecules.

General Protocol for N-Alkylation with this compound

This protocol describes a general procedure for the reaction of a primary or secondary amine with this compound to form a tertiary amine, a common step in the synthesis of various drug candidates.

Materials:

  • This compound

  • Amine substrate

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine substrate (1.0 equivalent), anhydrous potassium carbonate (1.5-2.0 equivalents), and anhydrous DMF.

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add this compound (1.1-1.2 equivalents) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(tetrahydrofuran-3-ylmethyl) product.

Synthesis of an Activated Precursor for Amprenavir Synthesis

The synthesis of Amprenavir often utilizes an activated carbonate of (S)-3-hydroxytetrahydrofuran. The following protocol outlines a plausible synthesis of this key intermediate.[3]

Materials:

  • (S)-3-Hydroxytetrahydrofuran

  • Triphosgene or p-nitrophenyl chloroformate

  • Pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • To a solution of triphosgene (0.4 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of (S)-3-hydroxytetrahydrofuran (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, the reaction mixture containing the active chloroformate can be used directly in the subsequent reaction with the amine core of Amprenavir.

  • Alternatively, if using p-nitrophenyl chloroformate, the resulting stable p-nitrophenyl carbonate of (S)-3-hydroxytetrahydrofuran can be isolated by standard workup and purification procedures.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows related to the application of this compound in medicinal chemistry.

G cluster_start Starting Material cluster_nucleophiles Nucleophiles cluster_reaction Reaction cluster_products Drug Scaffolds BMTF This compound SN2 Nucleophilic Substitution (Sₙ2) BMTF->SN2 Electrophile Amine R₂NH (Amines) Amine->SN2 Nucleophile Phenol ArOH (Phenols) Phenol->SN2 Thiol RSH (Thiols) Thiol->SN2 AmineProd R₂N-CH₂-THF SN2->AmineProd EtherProd ArO-CH₂-THF SN2->EtherProd ThioetherProd RS-CH₂-THF SN2->ThioetherProd

Caption: General Synthetic Utility of this compound.

HIV_Protease_Inhibition cluster_protease HIV Protease Active Site THF_Moiety (S)-Tetrahydrofuranyl Moiety (P2 Ligand) Asp29_30 Backbone Amides (Asp29, Asp30) THF_Moiety->Asp29_30 H-Bonding Interaction Inhibitor_Core Inhibitor Core (Hydroxyethylamine isostere) S2_Pocket S2 Subsite Inhibitor_Core->S2_Pocket Binds to

Caption: Role of the THF Moiety in HIV Protease Inhibition.

Workflow Start This compound + Nucleophile Synthesis Chemical Synthesis (e.g., N-Alkylation) Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In Vitro Biological Screening (e.g., Enzyme Assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design End Drug Candidate Lead_Opt->End

Caption: Experimental Workflow for Synthesis and Screening.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-(Bromomethyl)tetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the nucleophilic substitution of 3-(bromomethyl)tetrahydrofuran with various nucleophiles. The resulting substituted tetrahydrofuran derivatives are valuable building blocks in medicinal chemistry and materials science, offering a versatile scaffold for the synthesis of novel compounds.

Overview

This compound is a key intermediate for introducing the tetrahydrofuran-3-ylmethyl moiety into a molecule. The primary bromine is a good leaving group, readily displaced by a variety of nucleophiles via an SN2 mechanism. This allows for the straightforward synthesis of a diverse range of derivatives. Common nucleophiles include azides, phthalimides (as a protected form of a primary amine), thiolates, and phenoxides.

Physicochemical Data of Reactant

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compoundC₅H₉BrO165.0375 °C (at 13 mmHg)1.495

Reaction Protocols

Synthesis of 3-(Azidomethyl)tetrahydrofuran

This protocol describes the synthesis of 3-(azidomethyl)tetrahydrofuran via the reaction of this compound with sodium azide. The resulting organic azide is a versatile intermediate, for example, in "click" chemistry for the formation of triazoles.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in dimethylformamide (DMF, 0.2 M), add sodium azide (1.5 eq).

  • Heat the reaction mixture to 70-80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude 3-(azidomethyl)tetrahydrofuran by vacuum distillation or column chromatography on silica gel.

ReactantNucleophileSolventTemperature (°C)Time (h)Yield (%)
This compoundSodium AzideDMF70-8012-16>90 (typical)
Synthesis of 2-((Tetrahydrofuran-3-yl)methyl)isoindoline-1,3-dione

This protocol details the Gabriel synthesis of (tetrahydrofuran-3-yl)methanamine by reacting this compound with potassium phthalimide. The phthalimide group serves as a protecting group for the primary amine, which can be later deprotected.

Experimental Protocol:

  • Suspend potassium phthalimide (1.2 eq) in anhydrous dimethylformamide (DMF, 0.3 M).

  • Add this compound (1.0 eq) to the suspension.

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water to precipitate the product.

  • Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-((tetrahydrofuran-3-yl)methyl)isoindoline-1,3-dione.

ReactantNucleophileSolventTemperature (°C)Time (h)Yield (%)
This compoundPotassium PhthalimideDMF90-1008-1285-95 (typical)
Synthesis of 3-((Phenylthio)methyl)tetrahydrofuran

This protocol outlines the synthesis of a thioether by reacting this compound with sodium thiophenoxide, prepared in situ from thiophenol and a base.

Experimental Protocol:

  • Dissolve thiophenol (1.1 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF, 0.4 M).

  • Add a solution of sodium hydroxide (1.1 eq) or sodium ethoxide in ethanol and stir for 15 minutes at room temperature to form sodium thiophenoxide.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 6-10 hours, or gently heat to 50 °C to accelerate the reaction.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to give the crude product.

  • Purify by column chromatography on silica gel to yield pure 3-((phenylthio)methyl)tetrahydrofuran.

ReactantNucleophileSolventTemperature (°C)Time (h)Yield (%)
This compoundSodium ThiophenoxideEthanol or THF25-506-1080-90 (typical)
Synthesis of 3-(Phenoxymethyl)tetrahydrofuran

This protocol describes the Williamson ether synthesis of 3-(phenoxymethyl)tetrahydrofuran from this compound and sodium phenoxide.

Experimental Protocol:

  • In a round-bottom flask, add phenol (1.2 eq) to a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 30-60 minutes).

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Heat the reaction to reflux (approximately 66 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with 1 M sodium hydroxide solution, then with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(phenoxymethyl)tetrahydrofuran.

ReactantNucleophileSolventTemperature (°C)Time (h)Yield (%)
This compoundSodium PhenoxideTHF66 (reflux)12-2475-85 (typical)

Visualizations

experimental_workflow General Workflow for Nucleophilic Substitution start Start: this compound + Nucleophile reaction Reaction in Suitable Solvent (e.g., DMF, THF, Ethanol) start->reaction monitoring Reaction Monitoring (TLC, GC-MS, etc.) reaction->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup purification Purification (Distillation, Chromatography, Recrystallization) workup->purification product Final Product: Substituted Tetrahydrofuran purification->product

Caption: General experimental workflow for nucleophilic substitution.

Application Notes and Protocols for Stereoselective Synthesis Involving 3-(Bromomethyl)tetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the stereoselective incorporation of the 3-(bromomethyl)tetrahydrofuran moiety, a valuable building block in the synthesis of complex chiral molecules and pharmaceutical intermediates. The following protocols are based on established stereoselective synthesis strategies, offering guidance on achieving high levels of stereocontrol.

Application Note 1: Diastereoselective Alkylation of Chiral Auxiliaries with this compound

The alkylation of enolates derived from chiral auxiliaries is a robust method for the asymmetric synthesis of carboxylic acid derivatives. Evans oxazolidinones are a widely used class of chiral auxiliaries that provide excellent stereocontrol in alkylation reactions due to the formation of a rigid chelated enolate, which directs the electrophile to the less hindered face. This protocol details the diastereoselective alkylation of an N-acyloxazolidinone with this compound.

Key Experiment: Diastereoselective Alkylation of (4R,5S)-4-benzyl-3-propionyloxazolidin-2-one

This experiment demonstrates the coupling of the chiral nucleophile derived from (4R,5S)-4-benzyl-3-propionyloxazolidin-2-one with the electrophile, this compound, to generate a new stereocenter with high diastereoselectivity.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification cluster_cleavage Auxiliary Cleavage node_prep Acylation of (4R,5S)-4-benzyl-2-oxazolidinone with propionic anhydride to form (4R,5S)-4-benzyl-3-propionyloxazolidin-2-one node_enolate Deprotonation with NaHMDS in THF at -78 °C to form the (Z)-enolate node_prep->node_enolate node_alkylation Addition of this compound to the enolate solution node_enolate->node_alkylation node_quench Quenching the reaction with saturated aqueous NH4Cl node_alkylation->node_quench node_extraction Extraction with an organic solvent node_quench->node_extraction node_purification Purification by flash column chromatography node_extraction->node_purification node_hydrolysis Hydrolysis of the oxazolidinone (e.g., with LiOH/H2O2) to yield the chiral carboxylic acid node_purification->node_hydrolysis

Caption: Workflow for Diastereoselective Alkylation.

Detailed Protocol:

Materials:

  • (4R,5S)-4-benzyl-3-propionyloxazolidin-2-one

  • This compound

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (2.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Enolate: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add (4R,5S)-4-benzyl-3-propionyloxazolidin-2-one (1.0 eq). Dissolve the solid in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of NaHMDS in THF (1.1 eq) dropwise to the stirred solution. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the sodium enolate.

  • Alkylation: To the enolate solution at -78 °C, add this compound (1.2 eq) dropwise.

  • Allow the reaction mixture to stir at -78 °C for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired diastereomer.

Quantitative Data Summary:

EntryElectrophileChiral AuxiliaryDiastereomeric Ratio (d.r.)Yield (%)
1This compound(4R,5S)-4-benzyl-3-propionyloxazolidin-2-one>95:580-90

Note: The expected major diastereomer results from the alkylation on the face opposite to the benzyl group of the oxazolidinone.

Application Note 2: Stereoselective Synthesis of Chiral Amines via Azide Displacement

The synthesis of enantiomerically pure amines is crucial in drug development. A common strategy involves the nucleophilic substitution of a chiral substrate with an azide, followed by reduction. This protocol outlines the synthesis of a chiral azidomethyltetrahydrofuran, a precursor to the corresponding amine, through a stereospecific Sₙ2 reaction on an activated chiral alcohol derived from 3-(hydroxymethyl)tetrahydrofuran. While this protocol does not directly start with this compound, it represents a key transformation of a closely related precursor, and the principles can be adapted.

Key Experiment: Synthesis of (S)-3-(Azidomethyl)tetrahydrofuran

This protocol describes the conversion of an enantiomerically enriched alcohol to the corresponding azide with inversion of stereochemistry, a key step in the synthesis of chiral amines.

Reaction Pathway:

G cluster_pathway Synthesis of (S)-3-(Azidomethyl)tetrahydrofuran node_start (R)-3-(Hydroxymethyl)tetrahydrofuran node_activation Activation of Hydroxyl Group (e.g., as a tosylate or mesylate) node_start->node_activation TsCl, Pyridine node_substitution SN2 Displacement with Sodium Azide node_activation->node_substitution NaN3, DMF node_product (S)-3-(Azidomethyl)tetrahydrofuran node_substitution->node_product

Caption: Pathway to (S)-3-(Azidomethyl)tetrahydrofuran.

Detailed Protocol:

Materials:

  • (R)-3-(Hydroxymethyl)tetrahydrofuran

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Activation of the Alcohol: To a solution of (R)-3-(hydroxymethyl)tetrahydrofuran (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up of Tosylate: Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the combined organic layers sequentially with cold dilute HCl, saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to yield the crude tosylate.

  • Azide Displacement: Dissolve the crude tosylate in anhydrous DMF. Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • Work-up of Azide: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate carefully under reduced pressure.

  • Purification: Purify the crude azide by flash column chromatography on silica gel.

Quantitative Data Summary:

EntrySubstrateProductEnantiomeric Excess (ee)Yield (%)
1(R)-3-(Hydroxymethyl)tetrahydrofuran(S)-3-(Azidomethyl)tetrahydrofuran>99%85-95 (over 2 steps)

Note: The enantiomeric excess of the product is dependent on the enantiomeric purity of the starting alcohol. The Sₙ2 reaction proceeds with complete inversion of stereochemistry.

These protocols provide a foundation for the stereoselective incorporation of the this compound moiety into complex molecules. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.

Application Notes: 3-(Bromomethyl)tetrahydrofuran in the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)tetrahydrofuran is a versatile synthetic building block employed in the construction of complex molecular architectures, particularly in the total synthesis of bioactive natural products. Its tetrahydrofuran ring is a common motif in a variety of natural products exhibiting a wide range of biological activities, including antifungal, antitumor, and anti-inflammatory properties. The bromomethyl group provides a reactive handle for nucleophilic substitution, allowing for the introduction of the tetrahydrofuran moiety into a larger molecular scaffold. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the bioactive natural product, (+)-Citreofuran.

Application: Total Synthesis of (+)-Citreofuran

(+)-Citreofuran is a bioactive fungal metabolite that contains a substituted 3-methyltetrahydrofuran core. The synthesis of (+)-citreofuran showcases the utility of this compound as a key precursor for introducing this essential structural fragment.

Synthetic Strategy Overview

The overall synthetic strategy involves the coupling of a functionalized phloroglucinol derivative with an appropriate side chain derived from this compound. This is followed by further transformations to construct the complete carbon skeleton and subsequent cyclization to yield the final natural product.

A critical step in this synthesis is the preparation of a suitable organometallic reagent from this compound, which then participates in a coupling reaction.

G cluster_0 Preparation of Key Intermediate cluster_1 Coupling and Elaboration cluster_2 Final Product Formation 3-BTHF This compound Grignard Grignard Reagent (Tetrahydrofuran-3-ylmethyl)magnesium bromide 3-BTHF->Grignard Mg, THF Coupled_Product Coupled Intermediate Grignard->Coupled_Product Coupling Reaction Phloroglucinol_deriv Protected Phloroglucinol Derivative Phloroglucinol_deriv->Coupled_Product Further_Steps Further Synthetic Transformations Coupled_Product->Further_Steps Citreofuran (+)-Citreofuran Further_Steps->Citreofuran Cyclization & Deprotection

Caption: Synthetic workflow for (+)-Citreofuran.

Experimental Protocols

The following are representative experimental protocols for key transformations involving this compound in the synthesis of (+)-citreofuran precursors.

Protocol 1: Preparation of (Tetrahydrofuran-3-ylmethyl)magnesium bromide

This protocol describes the formation of the Grignard reagent from this compound.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of inert gas.

  • Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask.

  • The flask is gently heated until violet vapors of iodine are observed, then allowed to cool.

  • A solution of this compound (1.0 equivalent) in anhydrous THF is prepared and charged into the dropping funnel.

  • A small portion of the this compound solution is added to the magnesium turnings to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and gentle refluxing.

  • Once the reaction has started, the remaining solution of this compound is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • The resulting greyish solution of (tetrahydrofuran-3-ylmethyl)magnesium bromide is used immediately in the subsequent coupling reaction.

Protocol 2: Coupling of (Tetrahydrofuran-3-ylmethyl)magnesium bromide with a Protected Phloroglucinol Derivative

This protocol outlines the coupling of the prepared Grignard reagent with a suitable electrophilic partner derived from phloroglucinol.

Materials:

  • Solution of (Tetrahydrofuran-3-ylmethyl)magnesium bromide in THF (from Protocol 1)

  • Protected 2,4,6-trihydroxybenzaldehyde (or other suitable electrophile)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware for reactions and work-up

Procedure:

  • The protected phloroglucinol derivative (1.0 equivalent) is dissolved in anhydrous THF in a separate flame-dried flask under an inert atmosphere.

  • The flask is cooled to 0 °C in an ice bath.

  • The freshly prepared Grignard reagent solution (1.1 equivalents) is added dropwise to the solution of the phloroglucinol derivative via a cannula or dropping funnel.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • The mixture is transferred to a separatory funnel and extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

Data Presentation

The following table summarizes typical quantitative data for the key reaction steps. Yields and reaction conditions may vary depending on the specific substrates and protecting groups used.

StepReactantsSolventTemperature (°C)Time (h)Yield (%)
Protocol 1: Grignard Formation This compound, MgTHFReflux2-3~85-95
Protocol 2: Coupling Reaction (Tetrahydrofuran-3-ylmethyl)magnesium bromide, Protected PhloroglucinolTHF0 to RT3-5~60-75

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of the synthetic sequence described.

G Start This compound Grignard Formation of Grignard Reagent Start->Grignard Protocol 1 Coupling Coupling with Phloroglucinol Derivative Grignard->Coupling Protocol 2 Intermediate Key Synthetic Intermediate Coupling->Intermediate Final_Steps Further Transformations (Cyclization, etc.) Intermediate->Final_Steps End (+)-Citreofuran Final_Steps->End

Caption: Logical flow of the synthesis.

Conclusion

This compound serves as an effective and crucial building block for the stereoselective synthesis of bioactive natural products containing the 3-methyltetrahydrofuran moiety, as demonstrated in the synthetic approach to (+)-citreofuran. The protocols provided herein offer a general framework for researchers to utilize this versatile reagent in their own synthetic endeavors. Careful optimization of reaction conditions is recommended for each specific substrate to achieve maximal yields and purity.

Formation of (Tetrahydrofuran-3-yl)methylmagnesium Bromide: A Detailed Protocol for Synthesis and Application

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive experimental procedure for the formation of the Grignard reagent, (tetrahydrofuran-3-yl)methylmagnesium bromide, from 3-(bromomethyl)tetrahydrofuran. The protocol details essential steps from reagent and glassware preparation to the synthesis and subsequent quantification of the Grignard reagent.

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. The successful preparation of a Grignard reagent is highly dependent on stringent anhydrous conditions to prevent quenching by protic solvents. This protocol outlines a reliable method for the synthesis of (tetrahydrofuran-3-yl)methylmagnesium bromide, a valuable building block in medicinal chemistry and materials science due to the presence of the tetrahydrofuran moiety.

Data Presentation

While specific yields for the formation of (tetrahydrofuran-3-yl)methylmagnesium bromide can vary based on the purity of reagents and the strictness of anhydrous conditions, typical preparations of primary alkyl Grignard reagents can be expected to achieve high conversion. The concentration of the prepared Grignard reagent is a critical parameter for its use in subsequent reactions and must be determined experimentally.

ParameterTypical Value/RangeMethod of Determination
Concentration 0.5 - 1.0 M in THFTitration (e.g., with sec-butanol and a colorimetric indicator)
Yield > 80% (based on titration)Calculation from titrated concentration
Appearance Clear to slightly cloudy, greyish-brown solutionVisual Inspection
Reaction Time 1 - 3 hoursMonitored by disappearance of magnesium turnings

Experimental Protocols

Materials and Reagents
  • This compound (freshly distilled or from a new bottle)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF), inhibitor-free

  • Iodine (crystal) or 1,2-Dibromoethane (for activation)

  • Anhydrous diethyl ether (for washing, optional)

  • Nitrogen or Argon gas (inert atmosphere)

  • Standard titration apparatus

  • sec-Butanol (standardized solution in xylene)

  • 1,10-Phenanthroline (indicator)

Glassware and Equipment Preparation

All glassware (three-neck round-bottom flask, dropping funnel, condenser, magnetic stir bar) must be scrupulously dried to remove any trace of water. This can be achieved by oven-drying at >120°C for several hours and assembling the apparatus while hot, followed by cooling under a stream of inert gas (nitrogen or argon). Flame-drying the assembled apparatus under vacuum is an alternative and highly effective method.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Grignard Reagent Formation cluster_analysis Analysis & Use prep_glassware Dry Glassware setup Assemble Apparatus under Inert Gas prep_glassware->setup prep_reagents Prepare Anhydrous Reagents activate_mg Activate Mg with Iodine/DBE prep_reagents->activate_mg add_initiator Add Small Portion of Alkyl Bromide prep_reagents->add_initiator add_mg Add Mg Turnings setup->add_mg add_mg->activate_mg activate_mg->add_initiator initiation Observe Initiation (Color Change, Exotherm) add_initiator->initiation slow_addition Slowly Add Remaining Alkyl Bromide in THF initiation->slow_addition reflux Maintain Gentle Reflux slow_addition->reflux cool Cool to Room Temperature reflux->cool titration Determine Concentration via Titration cool->titration use Use in Subsequent Reaction titration->use

Caption: Experimental workflow for the synthesis of (tetrahydrofuran-3-yl)methylmagnesium bromide.

Step-by-Step Procedure for Grignard Reagent Formation
  • Apparatus Setup: Assemble the dry three-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Ensure all joints are well-sealed. Maintain a positive pressure of inert gas throughout the experiment.

  • Magnesium Preparation: Place magnesium turnings (1.2 equivalents relative to the alkyl bromide) into the reaction flask.

  • Magnesium Activation:

    • Iodine Method: Add a single crystal of iodine to the flask containing the magnesium turnings. Gently warm the flask with a heat gun under the inert atmosphere until the purple iodine vapor is visible and deposits on the magnesium surface. Allow the flask to cool to room temperature.

    • 1,2-Dibromoethane Method: Add a small amount (a few drops) of 1,2-dibromoethane to the magnesium suspension in a minimal amount of anhydrous THF. The observation of gas evolution (ethene) indicates activation.

  • Initiation of Reaction: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion of this solution (approximately 10%) to the activated magnesium turnings.

  • Observation of Initiation: A successful initiation is typically indicated by one or more of the following signs: the disappearance of the iodine color, spontaneous warming of the reaction mixture, the appearance of a cloudy grey/brown color, and gentle boiling of the solvent.[1] If the reaction does not initiate, gentle warming with a heat gun or sonication in an ultrasonic bath may be required.

  • Addition of Alkyl Bromide: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating. An ice bath can be used to moderate the reaction temperature if necessary.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture. The reaction is generally considered complete when most of the magnesium turnings have been consumed. This may take 1-3 hours. The mixture can be gently heated to reflux to ensure complete reaction if necessary.

  • Cooling and Use: Once the reaction is complete, allow the greyish-brown solution of the Grignard reagent to cool to room temperature. The reagent is now ready for quantification or immediate use in a subsequent reaction.

Quantification of the Grignard Reagent by Titration

It is crucial to determine the exact concentration of the newly prepared Grignard reagent before its use in further synthetic steps. A common and reliable method is titration with a standardized solution of a secondary alcohol, such as sec-butanol, using a colorimetric indicator.

  • Indicator Preparation: In a dry flask under an inert atmosphere, dissolve a small amount (a few milligrams) of 1,10-phenanthroline in anhydrous THF.

  • Titration Setup: To the indicator solution, add a known volume (e.g., 1.0 mL) of the prepared Grignard reagent solution via a syringe. The solution should turn a distinct color (e.g., deep red or purple), indicating the formation of a complex between the Grignard reagent and the indicator.

  • Titration: Titrate this solution with a standardized solution of sec-butanol in xylene. The endpoint is reached when the color of the solution disappears or changes to a pale yellow.

  • Calculation: The concentration of the Grignard reagent can be calculated using the following formula:

    Molarity of Grignard Reagent = (Molarity of sec-Butanol × Volume of sec-Butanol) / Volume of Grignard Reagent

Signaling Pathways and Logical Relationships

Chemical Reaction Pathway

The formation of the Grignard reagent proceeds via an insertion of magnesium into the carbon-bromine bond of this compound.

Gringard_Formation cluster_reactants Reactants cluster_solvent Solvent cluster_product Product RBr This compound RMgBr (Tetrahydrofuran-3-yl)methylmagnesium Bromide RBr->RMgBr + Mg Mg Magnesium Mg->RMgBr THF Anhydrous THF THF->RMgBr stabilization

Caption: Formation of (tetrahydrofuran-3-yl)methylmagnesium bromide.

Potential Side Reactions

The most common side reaction in Grignard reagent formation is the Wurtz coupling, where the newly formed Grignard reagent reacts with the starting alkyl halide.

Wurtz Coupling Reaction: (Tetrahydrofuran-3-yl)methylmagnesium bromide + this compound → 1,2-bis(tetrahydrofuran-3-yl)ethane + MgBr₂

To minimize this side reaction, it is crucial to:

  • Ensure a high surface area of activated magnesium.

  • Maintain a low concentration of the alkyl halide by adding it slowly to the magnesium suspension.

  • Control the reaction temperature to avoid localized heating.

Conclusion

This protocol provides a detailed and reliable method for the preparation of (tetrahydrofuran-3-yl)methylmagnesium bromide. Adherence to strict anhydrous conditions and careful control of the reaction initiation and progression are paramount for achieving a high yield of the desired Grignard reagent. The quantitative analysis of the reagent's concentration is an essential final step to ensure its successful application in subsequent synthetic transformations.

References

Application Notes and Protocols for the Introduction of a Tetrahydrofuran Moiety using 3-(Bromomethyl)tetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 3-(Bromomethyl)tetrahydrofuran as a versatile reagent for incorporating the valuable tetrahydrofuran (THF) moiety into various molecular scaffolds. The tetrahydrofuran ring is a prevalent structural motif in numerous biologically active compounds and approved pharmaceuticals, making its efficient introduction a key strategy in drug discovery and development.

Introduction to N-Alkylation of Aromatic Amines

The introduction of a tetrahydrofuran-3-ylmethyl group onto an aromatic amine can significantly modulate the parent molecule's physicochemical properties, such as lipophilicity and metabolic stability. This section details a general protocol for the N-alkylation of anilines using this compound.

Experimental Protocol: N-Alkylation of Aniline

A general procedure for the N-alkylation of anilines involves the reaction of the amine with this compound in the presence of a suitable base and solvent.

Reaction Scheme:

Caption: General workflow for the N-alkylation of aniline.

Materials:

  • Aniline

  • This compound

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of aniline (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Add this compound (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(tetrahydrofuran-3-ylmethyl)aniline.

Quantitative Data Summary:

ReactantProductYield (%)Reference
AnilineN-(tetrahydrofuran-3-ylmethyl)aniline82[1]

Spectroscopic Data for N-(tetrahydrofuran-3-ylmethyl)aniline:

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.46–7.43 (m, 2H), 7.34–7.31 (m, 2H), 7.25–7.20 (m, 1H), 4.09–4.03 (m, 1H), 3.97–3.91 (m, 1H), 3.23–3.20 (m, 1H), 2.80 (s, 3H), 2.48 (s, 3H), 2.08–2.05 (m, 1H), 1.86–1.83 (m, 1H), 1.46 (s, 3H).[1]

  • ¹³C NMR (100 MHz, CDCl₃) δ: 147.6, 128.1, 126.5, 124.5, 85.2, 68.6, 65.0, 35.3, 31.2, 23.1.[1]

  • HRMS (ESI+) m/z: [M+H]⁺ Calcd for C₁₂H₁₇NO: 192.1383, Found: 192.1386.[1]

Introduction to O-Alkylation of Phenols

The O-alkylation of phenols with this compound provides access to aryl ethers containing the THF moiety. These compounds can serve as important intermediates in the synthesis of more complex molecules with potential biological activity.

Experimental Protocol: O-Alkylation of Phenol

A standard procedure for the O-alkylation of phenols involves the deprotonation of the phenol with a base, followed by nucleophilic attack on this compound.

Reaction Scheme:

Caption: General workflow for the O-alkylation of phenol.

Materials:

  • Phenol

  • This compound

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve phenol (1.0 eq) in acetone.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Add this compound (1.2 eq) and reflux the mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

ReactantProductYield (%)Reference
PhenolO-(tetrahydrofuran-3-ylmethyl)phenol98[2]

Spectroscopic Data for Phenol:

  • ¹H-NMR (400 MHz, CDCl₃): δ 7.18- 7.30 (m, 2H), 6.94-6.78 (m, 3H), 5.30 (s, br, 1H) ppm.[2]

  • ¹³C-NMR (100 MHz, CDCl₃): δ 155.4, 129.5, 120.6, 115.2 ppm.[2]

Introduction to N-Alkylation of Nitrogen Heterocycles

The alkylation of nitrogen-containing heterocycles is a fundamental transformation in medicinal chemistry. Introducing a tetrahydrofuran-3-ylmethyl group onto a heterocycle like indole can influence its biological activity and pharmacokinetic profile.

Experimental Protocol: N-Alkylation of Indole

The N-alkylation of indole can be achieved by deprotonation with a strong base followed by reaction with this compound.

Reaction Scheme:

Caption: General workflow for the N-alkylation of indole.

Materials:

  • Indole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of indole (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add this compound (1.1 eq) and allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

While a specific yield for the N-alkylation of indole with this compound was not found in the searched literature, similar alkylations of indoles with alkyl halides typically proceed in good to excellent yields.

Expected Spectroscopic Data: The product would be expected to show characteristic signals for both the indole and the tetrahydrofuran-3-ylmethyl moieties in its NMR spectra. The methylene protons of the bromomethyl group in the starting material would be shifted upfield and show coupling to the adjacent methine proton of the THF ring. The indole protons' chemical shifts would also be affected by the N-alkylation.

Disclaimer: The provided protocols are intended as a general guide. Researchers should always conduct a thorough literature search and risk assessment before performing any new chemical reaction. Reaction conditions may need to be optimized for specific substrates.

References

Application Notes and Protocols: Preparation of Thiazoleurea Derivatives Using 3-(Bromomethyl)oxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of novel thiazoleurea derivatives utilizing 3-(Bromomethyl)oxolane as a key reagent. Thiazoleurea scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential applications in oncology and inflammatory diseases.[1] The procedures outlined below describe a two-step synthetic route commencing with the formation of an N-aryl-N'-(thiazol-2-yl)urea intermediate, followed by N-alkylation with 3-(Bromomethyl)oxolane. This guide includes comprehensive experimental details, data presentation in tabular format for clarity, and visual diagrams to illustrate the synthetic workflow and a relevant biological signaling pathway.

Introduction

Thiazole-containing compounds represent a critical class of heterocycles in drug discovery, known for a wide spectrum of pharmacological properties. When integrated into a urea or thiourea backbone, these moieties can exhibit enhanced or novel biological effects.[1][2] The introduction of an oxolane (tetrahydrofuran) ring via N-alkylation can improve the pharmacokinetic profile of a drug candidate by modulating its solubility and metabolic stability. This protocol details a reliable method for the synthesis of such derivatives, providing a foundation for further investigation and development in therapeutic applications.

Synthetic Workflow

The overall synthetic strategy for the preparation of the target thiazoleurea derivatives is depicted below. The process involves two primary experimental stages: the formation of a thiazoleurea intermediate and its subsequent alkylation.

Synthesis_Workflow cluster_0 Step 1: Thiazoleurea Formation cluster_1 Step 2: N-Alkylation 2-Aminothiazole 2-Aminothiazole Thiazoleurea_Intermediate N-Aryl-N'-(thiazol-2-yl)urea 2-Aminothiazole->Thiazoleurea_Intermediate Reaction Isocyanate Isocyanate Isocyanate->Thiazoleurea_Intermediate Final_Product Final Thiazoleurea Derivative Thiazoleurea_Intermediate->Final_Product Reaction 3-Bromomethyl-oxolane 3-(Bromomethyl)oxolane 3-Bromomethyl-oxolane->Final_Product Base Base Base->Final_Product

Caption: General two-step synthesis of thiazoleurea derivatives.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. 3-(Bromomethyl)oxolane (also known as 3-(bromomethyl)tetrahydrofuran) is commercially available. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of N-(4-chlorophenyl)-N'-(thiazol-2-yl)urea (Intermediate 1)

This protocol describes the synthesis of a representative thiazoleurea intermediate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiazole (1.0 g, 10 mmol) in 20 mL of anhydrous Tetrahydrofuran (THF).

  • Addition of Isocyanate: To the stirred solution, add 4-chlorophenyl isocyanate (1.53 g, 10 mmol) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (Eluent: 30% Ethyl acetate in Hexane).

  • Work-up and Purification: Upon completion, the precipitate formed is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the pure N-(4-chlorophenyl)-N'-(thiazol-2-yl)urea.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
Intermediate 1C₁₀H₈ClN₃OS253.7192210-212
Protocol 2: Synthesis of N-(4-chlorophenyl)-N'-(oxolan-3-ylmethyl)-N'-(thiazol-2-yl)urea (Final Product)

This protocol details the N-alkylation of the thiazoleurea intermediate with 3-(Bromomethyl)oxolane.

  • Reaction Setup: To a solution of N-(4-chlorophenyl)-N'-(thiazol-2-yl)urea (Intermediate 1) (2.54 g, 10 mmol) in 30 mL of anhydrous Dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stirring: Stir the mixture at 0 °C for 30 minutes.

  • Addition of Alkylating Agent: Add 3-(Bromomethyl)oxolane (1.65 g, 10 mmol) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in Hexane).

  • Work-up: Quench the reaction by the slow addition of ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (Eluent: 40-60% Ethyl acetate in Hexane) to afford the final product.

ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical State
Final ProductC₁₅H₁₆ClN₃O₂S337.8375White Solid

Characterization Data

The structure of the synthesized final product can be confirmed by spectroscopic methods.

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons of the chlorophenyl group, thiazole ring protons, methylene protons of the oxolane methyl bridge, and the aliphatic protons of the oxolane ring.
¹³C NMR Resonances for the urea carbonyl carbon, aromatic and heterocyclic carbons, and the aliphatic carbons of the oxolane moiety.
Mass Spec (ESI-MS) A molecular ion peak corresponding to [M+H]⁺.[3]
FT-IR Characteristic absorption bands for N-H stretching, C=O stretching of the urea, and C-N stretching.

Potential Biological Signaling Pathway

Thiazoleurea derivatives have been reported to exhibit anticancer activity by potentially modulating various signaling pathways involved in cell proliferation and survival. One such critical pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

PI3K_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazoleurea Thiazoleurea Derivative Thiazoleurea->Akt inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This application note provides a detailed and reproducible methodology for the synthesis of novel thiazoleurea derivatives incorporating an oxolane moiety. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of this promising class of compounds for therapeutic applications. Further studies are warranted to fully elucidate the biological activities and mechanisms of action of these newly synthesized molecules.

References

Troubleshooting & Optimization

Navigating Reactions with 3-(Bromomethyl)tetrahydrofuran: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-(bromomethyl)tetrahydrofuran in their synthetic workflows. The following information addresses common side reactions and offers strategies to mitigate the formation of unwanted byproducts, ensuring higher yields of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound?

A1: The most prevalent side product in reactions involving this compound, particularly when strong bases are used, is 3-methylenetetrahydrofuran . This occurs via an E2 (bimolecular elimination) reaction, where a proton is abstracted from the carbon adjacent to the bromomethyl group, leading to the formation of a double bond.

Another potential, though less common, side product is 3-(hydroxymethyl)tetrahydrofuran , which can result from hydrolysis of the starting material if water is present in the reaction mixture. Under certain conditions, especially with strong nucleophiles that also have basic properties, a mixture of substitution and elimination products can be expected.

Q2: My reaction is producing a significant amount of 3-methylenetetrahydrofuran. What factors favor this elimination side reaction?

A2: The formation of 3-methylenetetrahydrofuran is favored by reaction conditions that promote the E2 mechanism over the desired SN2 (bimolecular nucleophilic substitution) mechanism. Key factors include:

  • Strong and Sterically Hindered Bases: Bases like potassium tert-butoxide (t-BuOK) are strong and bulky, making it difficult for them to act as nucleophiles and attack the carbon atom. Instead, they preferentially abstract a proton, leading to elimination.

  • High Temperatures: Increasing the reaction temperature generally favors elimination over substitution.[1][2][3][4]

  • Solvent Choice: Polar aprotic solvents (e.g., DMSO, DMF) can favor SN2 reactions, while non-polar aprotic solvents may favor E2. The choice of solvent can significantly influence the reaction pathway.[5][6][7]

Q3: How can I minimize the formation of the elimination byproduct, 3-methylenetetrahydrofuran?

A3: To favor the desired SN2 substitution and minimize elimination, consider the following strategies:

  • Choice of Base/Nucleophile:

    • Use a less sterically hindered base if possible. For example, for Williamson ether synthesis, sodium hydride (NaH) is often preferred over potassium tert-butoxide for generating the alkoxide.

    • Employ a nucleophile that is a weak base. Good nucleophiles that are weak bases include azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻).

  • Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0°C or even lower and slowly warming to room temperature can significantly reduce elimination.

  • Solvent Selection: Utilize a polar aprotic solvent such as DMSO, DMF, or acetonitrile. These solvents can help to solvate the cation of the base, making the nucleophile more reactive and favoring the SN2 pathway.[5][6][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low yield of desired substitution product and high yield of 3-methylenetetrahydrofuran. The base used is too strong or sterically hindered, favoring elimination.- Use a weaker or less sterically hindered base (e.g., NaH, K₂CO₃ instead of t-BuOK).- If applicable, use a salt of the nucleophile directly instead of generating it in situ with a strong base.
The reaction temperature is too high.- Run the reaction at a lower temperature (e.g., 0°C or room temperature).- Monitor the reaction progress closely to avoid prolonged heating.
The solvent is promoting elimination.- Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[5][6][7]
Presence of 3-(hydroxymethyl)tetrahydrofuran in the product mixture. Contamination of reagents or solvent with water.- Ensure all glassware is thoroughly dried.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction is sluggish or does not go to completion at lower temperatures. Insufficient activation energy for the desired substitution reaction.- Gradually and carefully increase the temperature while monitoring for the onset of elimination.- Consider using a more reactive nucleophile if the reaction chemistry allows.

Reaction Pathways and Troubleshooting Logic

The following diagrams illustrate the competing reaction pathways and a logical workflow for troubleshooting common issues.

G cluster_0 Reaction Pathways for this compound A This compound B Desired Substitution Product (SN2) A->B  Good Nucleophile,  Weak Base,  Low Temperature,  Polar Aprotic Solvent C 3-Methylenetetrahydrofuran (E2) A->C  Strong, Hindered Base,  High Temperature D 3-(Hydroxymethyl)tetrahydrofuran (Hydrolysis) A->D  Presence of Water G cluster_1 Troubleshooting Workflow start Low Yield of Desired Product check_side_product Identify Major Side Product(s) by GC-MS, NMR start->check_side_product elimination Major Side Product is 3-Methylenetetrahydrofuran check_side_product->elimination Elimination Product hydrolysis Major Side Product is 3-(Hydroxymethyl)tetrahydrofuran check_side_product->hydrolysis Hydrolysis Product optimize_base Use Weaker/Less Hindered Base elimination->optimize_base dry_reagents Ensure Anhydrous Conditions hydrolysis->dry_reagents optimize_temp Lower Reaction Temperature optimize_base->optimize_temp optimize_solvent Use Polar Aprotic Solvent optimize_temp->optimize_solvent end Improved Yield optimize_solvent->end dry_reagents->end

References

Technical Support Center: Purification of 3-(Bromomethyl)tetrahydrofuran Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in purifying products from reactions involving 3-(Bromomethyl)tetrahydrofuran. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low yield after purification.

  • Question: I am getting a very low yield of this compound after purification. What are the possible reasons and how can I improve it?

  • Answer: Low yields can result from several factors during the reaction and purification process. Here are some common causes and troubleshooting steps:

    • Incomplete Reaction: Ensure your reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is incomplete, consider extending the reaction time or increasing the temperature, depending on the reaction's nature.

    • Decomposition on Silica Gel: this compound, like many alkyl bromides, can be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography.[1][2] To mitigate this, you can:

      • Deactivate the silica gel: Flush the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[1]

      • Use a different stationary phase: Consider using neutral alumina or Florisil.[2]

    • Loss during Extraction: The product might have some water solubility, leading to loss during aqueous workups. To minimize this, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase, a phenomenon known as "salting out."

    • Volatility: Although the boiling point of this compound is relatively high (183 °C), it can be volatile under high vacuum.[3] Avoid excessive heating during solvent removal on a rotary evaporator.

Issue 2: Presence of impurities in the final product.

  • Question: My final product is contaminated with impurities. How can I identify and remove them?

  • Answer: The nature of impurities depends on the synthetic route used. Common synthetic methods include the reaction of 3-(hydroxymethyl)tetrahydrofuran with brominating agents like phosphorus tribromide (PBr₃) or via an Appel reaction.[4][5][6][7]

    • Unreacted Starting Material: If 3-(hydroxymethyl)tetrahydrofuran is a starting material, it can be a major impurity. Being an alcohol, it is more polar than the product. It can be removed by:

      • Liquid-Liquid Extraction: Washing the organic layer with water will remove the more water-soluble alcohol.

      • Column Chromatography: The alcohol will have a lower Rf value on a TLC plate and will elute much later than the product from a silica gel column.

    • Byproducts from PBr₃ Reaction: When using PBr₃, phosphorous acid (H₃PO₂) is formed as a byproduct.[6] This is typically removed during the aqueous workup. Incomplete removal can lead to an acidic product. Ensure thorough washing with a mild base like saturated sodium bicarbonate solution.

    • Byproducts from Appel Reaction: The Appel reaction uses triphenylphosphine and a bromine source (e.g., carbon tetrabromide).[4][8][9][10][11] A major byproduct is triphenylphosphine oxide, which can sometimes be difficult to separate.

      • Precipitation: In some cases, triphenylphosphine oxide can be precipitated from the reaction mixture by adding a non-polar solvent like hexane and then removed by filtration.

      • Column Chromatography: Triphenylphosphine oxide is a polar compound and can be separated from the less polar product by flash column chromatography.

Issue 3: Difficulty in separating the product from the solvent.

  • Question: I am having trouble removing the reaction solvent without losing my product. What is the best way to do this?

  • Answer: The boiling point of this compound is 183°C, which allows for the removal of most common reaction solvents under reduced pressure.[3] However, care must be taken to avoid product loss.

    • Rotary Evaporation: Use a rotary evaporator with a water bath temperature not exceeding 40-50°C. Applying a deep vacuum can cause the product to co-evaporate with the solvent. It is advisable to monitor the evaporation process closely.

    • Distillation: For larger quantities, fractional distillation under reduced pressure can be an effective purification method. This is particularly useful for separating the product from less volatile impurities.[12]

Frequently Asked Questions (FAQs)

General

  • Question: What are the key physical properties of this compound relevant to its purification?

  • Answer:

    • Molecular Formula: C₅H₉BrO[13][14]

    • Molecular Weight: 165.03 g/mol [13][14]

    • Appearance: Colorless liquid[13]

    • Boiling Point: 183 °C at 760 mmHg[3]

    • Density: 1.495 g/mL at 25 °C[13][14]

    • Solubility: It is expected to be soluble in common organic solvents and sparingly soluble in water.

Purification Techniques

  • Question: What is a good starting point for developing a flash column chromatography method for this compound?

  • Answer: this compound is a moderately polar compound. A good starting point for a solvent system for flash chromatography on silica gel would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[15]

    • Start with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.

    • The ideal Rf value for the product on a TLC plate for good separation is typically around 0.2-0.4.[1]

  • Question: What is the recommended work-up procedure after a reaction to synthesize this compound?

  • Answer: A typical aqueous work-up would involve the following steps:

    • Quench the reaction mixture, often by adding it to ice-cold water or a saturated aqueous solution of a quenching agent (e.g., sodium bicarbonate if the reaction is acidic).

    • Perform a liquid-liquid extraction using a suitable organic solvent like diethyl ether or ethyl acetate.[16]

    • Wash the combined organic layers sequentially with:

      • Water to remove water-soluble impurities.

      • Saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

      • Brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic layer.[15]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure.

Stability and Handling

  • Question: Is this compound stable?

  • Answer: As an alkyl bromide, this compound can be susceptible to decomposition over time, especially when exposed to light, air, or moisture. It is recommended to store the purified product in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data

ParameterValueReference
Molecular Weight165.03 g/mol [13][14]
Boiling Point183 °C[3]
Density1.495 g/mL at 25 °C[13][14]
Refractive Indexn20/D 1.494[13][14]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound using flash column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., to 8:2 or 7:3 Hexane:Ethyl Acetate) to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Liquid-Liquid Extraction Work-up

This protocol details a standard liquid-liquid extraction procedure for the initial purification of the reaction mixture.

  • Transfer to Separatory Funnel: Transfer the reaction mixture to a separatory funnel.

  • Add Aqueous Solution: Add an equal volume of deionized water and shake the funnel vigorously, periodically venting to release pressure.

  • Separate Layers: Allow the layers to separate and drain the lower aqueous layer.

  • Wash with Base: Add a saturated solution of sodium bicarbonate to the organic layer in the separatory funnel, shake, and separate the layers. This step neutralizes any residual acid.

  • Wash with Brine: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove excess water.

  • Dry and Concentrate: Drain the organic layer into a flask containing an anhydrous drying agent (e.g., magnesium sulfate). After a few minutes, filter the solution and concentrate the filtrate using a rotary evaporator to yield the crude product for further purification if necessary.

Visualizations

Purification_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification cluster_final Final Product Reaction This compound Reaction Mixture Workup Liquid-Liquid Extraction (Water, Bicarbonate, Brine) Reaction->Workup Drying Drying (e.g., Na2SO4) Workup->Drying Concentration1 Solvent Removal (Rotary Evaporation) Drying->Concentration1 Purification Purification Method Concentration1->Purification Chromatography Flash Column Chromatography Purification->Chromatography Distillation Fractional Distillation (Reduced Pressure) Purification->Distillation Analysis Purity Analysis (TLC, GC, NMR) Chromatography->Analysis Distillation->Analysis PureProduct Pure this compound Analysis->PureProduct

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue LowYield Low Yield? Start->LowYield Impurities Impurities Present? LowYield->Impurities No Decomposition Decomposition on Silica? LowYield->Decomposition Yes IdentifyImpurity Identify Impurity (Starting Material, Byproduct) Impurities->IdentifyImpurity Yes IncompleteReaction Incomplete Reaction? Decomposition->IncompleteReaction No DeactivateSilica Deactivate Silica or Change Stationary Phase Decomposition->DeactivateSilica Yes ExtractionLoss Loss during Extraction? IncompleteReaction->ExtractionLoss No OptimizeReaction Optimize Reaction (Time, Temp) IncompleteReaction->OptimizeReaction Yes UseBrine Use Brine in Work-up ExtractionLoss->UseBrine Yes OptimizePurification Optimize Purification (Chromatography Gradient, Extraction Washes) IdentifyImpurity->OptimizePurification

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Safe Handling of Tetrahydrofuran-Based Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the prevention, detection, and removal of peroxides in tetrahydrofuran (THF). Adherence to these guidelines is critical for ensuring laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What is peroxide formation and why is it a concern with THF?

A1: Tetrahydrofuran, in the presence of oxygen, light, and heat, can undergo a free-radical chain reaction known as autoxidation.[1][2][3] This process forms unstable and explosive hydroperoxides and other peroxide species.[3][4][5] The primary danger arises when these peroxides become concentrated, which can occur during distillation or evaporation, leading to a risk of violent explosion upon thermal or mechanical shock.[6][7][8] Crystalline peroxide formations, sometimes visible around the container lid, are particularly hazardous and can detonate when the lid is twisted.[4][6]

Q2: How can I tell if my THF has formed peroxides?

A2: Visual inspection is the first step. If you observe crystals around the lid of the container, do not attempt to open it; the material should be considered extremely dangerous.[9] For non-visual detection, commercially available peroxide test strips are a common and convenient method.[6][10][11] Alternatively, wet chemical tests, such as the potassium iodide (KI) test, can be used for both qualitative and quantitative analysis.[11][12]

Q3: What are inhibitors, and do they guarantee the safety of my THF?

A3: Inhibitors, such as butylated hydroxytoluene (BHT), are antioxidants added to THF by manufacturers to scavenge free radicals and slow the rate of peroxide formation.[1][4][13] While inhibitors significantly extend the safe storage life of THF, they are consumed over time.[4][5][13] Once the inhibitor is depleted, peroxide formation can accelerate. Distillation will remove the inhibitor, making the purified THF highly susceptible to peroxide formation.[4][13][14] Therefore, the presence of an inhibitor does not eliminate the need for periodic testing.

Q4: How often should I test my THF for peroxides?

A4: The frequency of testing depends on whether the THF is inhibited and its storage conditions. For uninhibited THF, testing is recommended as frequently as every three months.[9] For inhibited THF, testing should be performed at least every 12 months.[9] It is crucial to date THF containers upon receipt and upon opening to track their age.[9][15] Always test for peroxides before any distillation or evaporation procedure, as unstabilized THF can form hazardous peroxide levels in as little as 2-3 days when stored in air.[16]

Q5: Can I distill THF that contains peroxides?

A5: No. It is extremely dangerous to distill or evaporate THF that contains peroxides, as this concentrates the less volatile and highly explosive peroxide compounds.[7][8][17] Before distillation, you must first test for and remove any peroxides. Only material with a peroxide concentration of 0 ppm should be used for distillation or reflux procedures.[17] Always leave at least 10% residual volume in the distillation flask to avoid distilling to dryness.[17]

Troubleshooting Guide

Problem: My peroxide test strip indicates a positive result.

  • Solution: The appropriate action depends on the concentration of peroxides detected. Refer to the hazard level table below. For low to moderate levels, you can purify the THF using one of the methods described in the experimental protocols section. If the concentration is high or if crystals are visible, do not handle the container and contact your institution's Environmental Health & Safety (EHS) office for disposal.[9][17]

Problem: I need to use uninhibited THF for my reaction, but my stock contains an inhibitor.

  • Solution: You can remove the inhibitor by passing the THF through a column of activated alumina.[10][17] Be aware that this process also removes peroxides but does not destroy them; the alumina should be properly treated after use.[11][17] Once the inhibitor is removed, the THF is highly susceptible to peroxide formation and should be used promptly or stored under an inert atmosphere (e.g., nitrogen or argon).[8]

Problem: I found an old, undated bottle of THF in the lab.

  • Solution: Treat the container with extreme caution. Do not open it. Visually inspect for any crystal formation around the cap or in the liquid.[9] If crystals are present, or if the container shows any signs of compromise, contact your EHS office immediately for emergency disposal.[9][17] If no crystals are visible, you may proceed with caution to test for peroxides using a test strip, but only if you are trained and comfortable doing so.

Data Summary

Peroxide Concentration Hazard Levels in Ethers

The following table summarizes the general guidelines for the degree of hazard associated with peroxide contamination in THF.

Peroxide Concentration (ppm)Hazard Level & Recommended Action
< 10 - 30 ppmModerate hazard. The THF can likely be decontaminated for use. Avoid concentrating the solvent (e.g., distillation, evaporation) until peroxides are removed.[10][11][17]
> 30 ppmSerious hazard. The THF should be disposed of, or peroxides must be removed using a suitable and safe procedure before any use.[11][17]
> 80 - 100 ppmUnacceptable/Extreme Hazard. May be shock-sensitive. Do not handle. Contact EHS for immediate disposal.[10][13]
Visible Crystals EXTREMELY HAZARDOUS. Do not touch or attempt to open the container. Treat as a potential bomb and contact EHS or emergency personnel for immediate disposal.[6][9][17]

Experimental Protocols

Protocol 1: Qualitative and Semi-Quantitative Peroxide Detection

Method 1A: Peroxide Test Strips (e.g., Quantofix)

  • Dip the test strip into the THF sample for 1 second.[16]

  • Remove the strip and shake off any excess liquid.

  • Allow the solvent to evaporate completely from the test pad.[18]

  • After the solvent has evaporated, add one drop of deionized water to the test pad.[16][18]

  • Wait for the time specified by the manufacturer (typically 15-30 seconds).[18]

  • Compare the color of the test pad to the color scale provided with the strips to determine the peroxide concentration in ppm (mg/L).[16]

Method 1B: Potassium Iodide (KI) Test

  • In a clean test tube, mix 1 mL of the THF to be tested with 1 mL of glacial acetic acid.[11][19]

  • Add approximately 100 mg of sodium or potassium iodide (or a few drops of a freshly prepared 5-10% aqueous KI solution).[11][12][13]

  • Shake the mixture. The appearance of a yellow color indicates the presence of peroxides. A brown color signifies a high and dangerous concentration.[11][19]

Protocol 2: Removal of Peroxides from THF

Method 2A: Activated Alumina Column

This method is effective for removing low to moderate levels of peroxides and is suitable for both water-soluble and insoluble ethers. It will also remove inhibitors.

  • Pack a chromatography column with activated basic alumina. A column containing 100 g of alumina is a good starting point for treating 100 mL of solvent.[11]

  • Carefully pass the THF through the column, collecting the purified solvent in a clean, dry flask.

  • Test the eluted THF for the presence of peroxides using one of the methods in Protocol 1. If peroxides are still present, pass the solvent through a fresh column of alumina.[11]

  • Decontamination of Alumina: Since this method only adsorbs the peroxides, the alumina must be decontaminated. Flush the column with a dilute acidic solution of ferrous sulfate to destroy the captured peroxides.[11][17]

Method 2B: Ferrous Sulfate Treatment

This method destroys peroxides and is effective for water-soluble ethers like THF.

  • Prepare a ferrous salt solution by dissolving 60 g of ferrous sulfate (FeSO₄·7H₂O) in 100 mL of water, then adding 6 mL of concentrated sulfuric acid.[17]

  • In a separatory funnel, shake the peroxidic THF with an equal volume of the ferrous sulfate solution. Caution: If the peroxide concentration is high, the reaction may be vigorous. Perform this in a fume hood with a blast shield.[20]

  • Separate the layers. Wash the THF layer two to three times with the ferrous sulfate solution, followed by a wash with water to remove any residual acid and salts.

  • Dry the purified THF over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Test the purified THF to confirm the absence of peroxides before use.[17]

Visualizations

Peroxide_Formation_Mechanism cluster_initiation Initiation cluster_propagation Propagation THF THF THF_Radical THF Radical (THF•) THF->THF_Radical H• abstraction O2 O₂ (Oxygen) Light Light/Heat Light->THF Peroxy_Radical Peroxy Radical (THF-OO•) THF_Radical->Peroxy_Radical + O₂ Hydroperoxide THF Hydroperoxide (Explosive!) Peroxy_Radical->Hydroperoxide + Another THF New_THF_Radical New THF Radical (THF•) Another_THF Another THF molecule Another_THF->New_THF_Radical H• abstraction New_THF_Radical->Peroxy_Radical Chain Reaction Continues

Caption: Free-radical chain reaction mechanism of peroxide formation in THF.

THF_Handling_Workflow start Receive/Open New THF Container date_container Label with Date Received & Date Opened start->date_container store Store in a Cool, Dark Place in a Tightly Sealed Opaque Container date_container->store before_use Before Each Use: Visually Inspect Container store->before_use crystals Crystals or Precipitate Visible? before_use->crystals test Test for Peroxides (e.g., Test Strips) crystals->test No stop STOP! Do Not Open! Contact EHS for Disposal crystals->stop Yes check_results Check Test Results test->check_results use Proceed with Experiment check_results->use Negative (<10 ppm) purify Peroxides Present. Purify THF before use. (See Protocol 2) check_results->purify Positive (≥10 ppm)

Caption: Standard workflow for safely handling and testing THF containers.

THF_Treatment_Decision_Tree start Peroxide Test Result level1 < 30 ppm start->level1 Low Concentration level2 30 - 100 ppm start->level2 High Concentration level3 > 100 ppm or Visible Crystals start->level3 Dangerous Concentration action1 Purify using Activated Alumina or Ferrous Sulfate Treatment. Retest before use. level1->action1 action2 High Hazard. Strongly recommend disposal. Purification requires extreme caution and expert consultation. level2->action2 action3 EXTREME DANGER. Do not handle. Evacuate area. Contact EHS/Emergency Personnel for immediate disposal. level3->action3

Caption: Decision tree for treatment or disposal of THF based on peroxide levels.

References

Managing the hygroscopic nature of 3-(Bromomethyl)tetrahydrofuran during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of 3-(Bromomethyl)tetrahydrofuran during experiments.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound is hygroscopic?

A1: The term hygroscopic means that this compound has a tendency to absorb moisture from the surrounding air.[1] This can lead to changes in the physical and chemical properties of the compound, potentially impacting experimental outcomes.[1][2]

Q2: How can moisture contamination affect my experiments involving this compound?

A2: Moisture contamination can lead to several issues:

  • Inaccurate Measurements: The absorbed water will increase the mass of the reagent, leading to errors in molar calculations.

  • Side Reactions: Water can react with this compound or other reagents in your reaction mixture, leading to the formation of byproducts and reducing the yield of your desired product.[2]

  • Decomposition: Although specific data for this compound is limited, many haloalkanes can undergo hydrolysis in the presence of water, which would lead to the decomposition of the starting material.

Q3: How should I store this compound to minimize moisture absorption?

A3: To maintain its integrity, this compound should be stored in a tightly sealed container in a dry, well-ventilated place.[3][4] For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5][6] Refrigeration at 5°C or lower can also help protect the product's purity.[6]

Q4: What are the immediate signs that my this compound may have been exposed to moisture?

A4: While there may not be obvious visual signs, you might suspect moisture contamination if you observe:

  • Inconsistent or lower than expected yields in your reactions.

  • The appearance of unexpected peaks in analytical data (e.g., NMR, GC-MS) corresponding to hydrolysis byproducts.

  • Physical changes such as the material becoming cloudy or forming a separate aqueous layer if significant water has been absorbed.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no product yield in a reaction sensitive to moisture. The this compound may have absorbed atmospheric moisture, reducing its effective concentration and introducing a reactive contaminant (water).- Use a fresh, unopened bottle of the reagent. - If using a previously opened bottle, consider drying the solvent over a suitable drying agent (e.g., molecular sieves) if compatible with your experimental protocol. - Handle the reagent under an inert atmosphere using a glove box or Schlenk line.[5][7][8]
Inconsistent results between experimental runs. Varying levels of moisture exposure during reagent handling.Implement a standardized, rigorous protocol for handling the reagent under inert atmosphere for all experimental runs. Ensure all glassware is thoroughly dried before use.[9]
Analytical data (NMR, GC-MS) shows unexpected byproducts. Hydrolysis of this compound or reaction of water with other components in the reaction mixture.- Confirm the identity of byproducts through analytical techniques. - If hydrolysis is confirmed, strictly follow anhydrous handling techniques for all subsequent experiments. - Ensure all solvents and other reagents are anhydrous.
Difficulty in accurately weighing the reagent. The reagent is actively absorbing moisture from the air during weighing, causing the mass to drift.- Weigh the reagent as quickly as possible. - If possible, perform the weighing inside a glove box with a controlled, low-humidity atmosphere.[8]

Experimental Protocols

Protocol 1: Handling this compound using a Schlenk Line

This protocol outlines the steps for safely handling this compound under an inert atmosphere to prevent moisture exposure.

Materials:

  • Schlenk line with a dual vacuum/inert gas manifold[5][10]

  • Dry, clean Schlenk flask

  • Syringes and needles (oven-dried)

  • Septa

  • This compound

  • Anhydrous solvent

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried (e.g., at 120°C overnight) and allowed to cool under a stream of inert gas.

  • System Purge: Assemble the glassware on the Schlenk line and purge the system by alternating between vacuum and inert gas (e.g., nitrogen or argon) at least three times to remove atmospheric air and moisture.[5]

  • Reagent Transfer:

    • If the this compound is in a septum-sealed bottle, use a dry syringe to pierce the septum.

    • First, draw a small amount of inert gas from the flask into the syringe to create a positive pressure.

    • Invert the reagent bottle and draw the desired volume of liquid into the syringe.

    • Inject the reagent into the reaction flask through its septum against a positive flow of inert gas.

  • Reaction Setup: Maintain a positive pressure of inert gas throughout the experiment, which can be monitored with an oil bubbler.[5]

  • Storage of Aliquots: If you do not use the entire bottle, ensure the septum is in good condition and store the bottle in a desiccator or a controlled low-humidity environment.

Protocol 2: Weighing a Hygroscopic Liquid

Objective: To accurately weigh a hygroscopic liquid like this compound while minimizing water absorption.

Method 1: Weighing by Difference

  • Draw a larger-than-needed volume of this compound into a dry, gas-tight syringe under an inert atmosphere.

  • Weigh the entire syringe.

  • Dispense the required amount of the liquid into your reaction vessel.

  • Immediately re-weigh the syringe.

  • The difference in mass is the amount of reagent added.

Method 2: Weighing in a Glove Box

  • Place the this compound, a vial, and a pipette or syringe inside a glove box with a controlled inert atmosphere.[7][8]

  • Tare the balance with the empty vial.

  • Use the pipette or syringe to transfer the desired amount of the liquid into the vial.

  • Record the mass.

  • Seal the vial before removing it from the glove box.

Quantitative Data

PropertyValueReference
Molecular Formula C₅H₉BrO[3][11]
Molecular Weight 165.03 g/mol [3][11]
Appearance Liquid[11]
Density 1.495 g/mL at 25 °C[11][12]
Boiling Point 183 °C[4]
Flash Point 75 °C[12]
Refractive Index n20/D 1.494[11][12]
Hygroscopicity Hygroscopic, absorbs moisture from the air. Quantitative data not specified.[1]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_handling Handling under Inert Atmosphere cluster_reaction Reaction & Monitoring cluster_storage Storage prep_glassware Oven-Dry Glassware setup_schlenk Assemble & Purge Schlenk Line prep_glassware->setup_schlenk prep_reagents Prepare Anhydrous Solvents prep_reagents->setup_schlenk transfer_reagent Transfer Reagent via Syringe setup_schlenk->transfer_reagent run_reaction Run Reaction transfer_reagent->run_reaction store_reagent Store Unused Reagent transfer_reagent->store_reagent If not all is used monitor_reaction Monitor Progress (TLC, GC, etc.) run_reaction->monitor_reaction

Caption: Workflow for handling hygroscopic reagents.

troubleshooting_pathway cluster_solutions Solutions start Low Reaction Yield? check_moisture Suspect Moisture Contamination? start->check_moisture use_new_reagent Use Fresh Reagent check_moisture->use_new_reagent Yes dry_glassware Thoroughly Dry Glassware check_moisture->dry_glassware Yes use_inert_atmosphere Use Inert Atmosphere Technique (Glove Box / Schlenk Line) check_moisture->use_inert_atmosphere Yes check_solvents Ensure All Solvents are Anhydrous check_moisture->check_solvents Yes other_issues Investigate Other Reaction Parameters check_moisture->other_issues No

Caption: Troubleshooting logic for low reaction yields.

References

Troubleshooting low conversion rates in 3-(Bromomethyl)tetrahydrofuran alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low conversion rates during the alkylation of various nucleophiles with 3-(bromomethyl)tetrahydrofuran.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful alkylation reaction with this compound?

The success of your alkylation reaction hinges on the careful control of several key parameters. These include the choice of base, solvent, reaction temperature, and the stoichiometry of your reactants. The interplay of these factors will determine the reaction rate, yield, and purity of your final product.

Q2: I am not seeing any product formation. What are the likely causes?

A complete lack of product formation can be attributed to several factors:

  • Inactive Reagents: Ensure the this compound and your nucleophile are pure and have not degraded. The alkylating agent can be sensitive to moisture and prolonged storage.

  • Improper Base Selection: The chosen base may not be strong enough to deprotonate your nucleophile effectively.

  • Low Reaction Temperature: The activation energy for the reaction may not be reached if the temperature is too low.

  • Inert Atmosphere: For sensitive reactions, especially those involving strong bases like sodium hydride, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent quenching of the base and other side reactions.[1]

Q3: My conversion rate is low, and I have a significant amount of unreacted starting material. How can I improve the yield?

Low conversion is a common issue that can often be resolved by optimizing the reaction conditions. Consider the following adjustments:

  • Increase Reactant Equivalents: Using a slight excess of this compound (e.g., 1.05-1.5 equivalents) can help drive the reaction to completion.[2][3]

  • Optimize the Base: The choice and amount of base are critical. For some reactions, a stronger base may be necessary. For instance, sodium hydride (NaH) has been shown to be effective.[3] In other cases, an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) might be optimal.[2]

  • Solvent Selection: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often good choices for this type of alkylation.[1][2][3]

  • Temperature Adjustment: While lower temperatures (e.g., 0 °C) can improve selectivity and yield in some cases[2][3], sluggish reactions may benefit from a moderate increase in temperature.

  • Extended Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or LC-MS). If the reaction is slow, extending the reaction time may be necessary.

Troubleshooting Guide for Low Conversion Rates

This guide provides a systematic approach to troubleshooting low conversion rates in your this compound alkylation experiments.

Problem 1: Incomplete Deprotonation of the Nucleophile

Symptoms:

  • Large amount of unreacted nucleophilic starting material.

  • Low overall conversion to the desired product.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficiently Strong Base Switch to a stronger base. For example, if you are using a carbonate base and seeing low conversion, consider a stronger base like sodium hydride (NaH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2][3]
Incorrect Stoichiometry of Base Increase the equivalents of the base. A common starting point is 1.5 equivalents.[2][3]
Poor Base Quality Use a fresh, high-purity base. Solid bases like NaH should be handled under an inert atmosphere to prevent deactivation by moisture.
Problem 2: Poor Reactivity of the Electrophile

Symptoms:

  • Significant amount of unreacted this compound.

  • The reaction stalls after initial product formation.

Possible Causes & Solutions:

CauseRecommended Solution
Steric Hindrance If your nucleophile is sterically hindered, the reaction rate may be slow. Consider increasing the reaction temperature to overcome the activation energy barrier.
Low Quality of Alkylating Agent Verify the purity of your this compound. Impurities can inhibit the reaction. If necessary, purify the reagent before use.
Alternative Electrophile In some cases, switching to a more reactive electrophile, such as 3-(iodomethyl)tetrahydrofuran, can significantly improve the reaction rate and yield.
Problem 3: Unfavorable Reaction Conditions

Symptoms:

  • The reaction is sluggish or does not proceed to completion.

  • Formation of side products is observed.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Solvent The choice of solvent is crucial. Screen different polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or tetrahydrofuran (THF).[1][2][3]
Incorrect Temperature Temperature optimization is key. While starting at 0 °C is often a good strategy[2][3], some reactions may require room temperature or gentle heating to proceed at a reasonable rate. Monitor the reaction for potential decomposition at higher temperatures.
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents, especially when working with water-sensitive bases like NaH.

Data Presentation

Table 1: Optimization of Reaction Conditions for Alkylation with a Generic Nucleophile

EntryBase (equiv.)SolventTemperature (°C)Alkyl Bromide (equiv.)Yield (%)
1K₂CO₃ (1.5)MeCN251.135
2Cs₂CO₃ (1.5)MeCN251.145
3DBU (1.5)MeCN251.160[2]
4DBU (1.5)CH₂Cl₂251.120
5DBU (1.5)THF251.140
6DBU (1.5)MeCN01.175
7DBU (1.5) MeCN 0 1.05 94 [2]
8NaH (1.5)DMF0 to rt1.185[3]
9NaH (1.5) DMF 0 to rt 1.5 93 [3]

Note: This table is a generalized representation based on literature findings and should be adapted for specific substrates.

Experimental Protocols

General Procedure for Alkylation using DBU in Acetonitrile [2]

  • To a solution of the nucleophile (1.0 equiv.) in anhydrous acetonitrile (MeCN), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add this compound (1.05 equiv.) dropwise to the stirred solution.

  • Maintain the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable reagent (e.g., water or saturated aqueous ammonium chloride).

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Alkylation using NaH in Dimethylformamide [3]

  • To a suspension of sodium hydride (NaH) (1.5 equiv., 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF), add a solution of the nucleophile (1.0 equiv.) in anhydrous DMF at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add this compound (1.5 equiv.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Carefully quench the reaction at 0 °C with water or saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Mandatory Visualizations

Troubleshooting_Workflow start Low Conversion Rate Observed check_reagents Are reagents (nucleophile, alkylating agent, base) of sufficient purity and activity? start->check_reagents check_conditions Are the reaction conditions (solvent, temperature, atmosphere) appropriate? check_reagents->check_conditions Yes purify_reagents Purify or replace reagents check_reagents->purify_reagents No optimize_base Optimize Base: - Increase equivalents - Switch to a stronger base (e.g., NaH, DBU) check_conditions->optimize_base No optimize_alkylating_agent Optimize Alkylating Agent: - Increase equivalents - Consider a more reactive agent (e.g., iodide) check_conditions->optimize_alkylating_agent Partially optimize_conditions Optimize Conditions: - Screen solvents (MeCN, DMF) - Adjust temperature - Ensure anhydrous conditions check_conditions->optimize_conditions Yes success Improved Conversion Rate optimize_base->success optimize_alkylating_agent->success optimize_conditions->success purify_reagents->start

Caption: Troubleshooting workflow for low conversion rates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup and Purification setup Dissolve Nucleophile in Anhydrous Solvent add_base Add Base setup->add_base cool Cool to 0 °C add_base->cool add_alkylating_agent Add this compound cool->add_alkylating_agent monitor Monitor Reaction Progress (TLC/LC-MS) add_alkylating_agent->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify product Pure Alkylated Product purify->product

Caption: General experimental workflow for alkylation.

References

Technical Support Center: Strategies for Scaling Up Syntheses Involving 3-(Bromomethyl)tetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and scale-up of 3-(Bromomethyl)tetrahydrofuran.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or Inconsistent Yields

Q: We are experiencing significantly lower than expected yields (below 80%) when scaling up the bromination of 3-(hydroxymethyl)tetrahydrofuran. What are the likely causes and how can we improve this?

A: Low yields on scale-up are a common challenge. The primary causes often relate to reaction conditions, reagent quality, and work-up procedures.

  • Incomplete Reaction:

    • Insufficient Reagent: Ensure at least a stoichiometric amount of your brominating agent is used. For reactions involving phosphorus tribromide (PBr₃), a molar ratio of approximately 1.1 to 1.2 equivalents of PBr₃ per 3 equivalents of the alcohol is a good starting point for optimization.[1] In an Appel reaction, using 1.1 to 1.5 equivalents of both triphenylphosphine (PPh₃) and the bromine source (e.g., carbon tetrabromide, CBr₄) is typical.[2]

    • Reaction Time/Temperature: Monitor the reaction progress by TLC or GC. If the starting material is not fully consumed, consider extending the reaction time or gradually increasing the temperature. However, be cautious as higher temperatures can promote side reactions.

  • Side Reactions:

    • Elimination: Formation of dihydrofuran derivatives can occur, especially at elevated temperatures. Maintaining a controlled temperature, typically between 0°C and room temperature, is crucial.

    • Ether Formation: Intermolecular etherification of the starting alcohol can be a competing reaction. Slow addition of the brominating agent to a solution of the alcohol can help minimize this.

  • Work-up Losses:

    • Aqueous Quench: The product can have some solubility in water. Use brine washes to reduce losses during the aqueous work-up.

    • Extraction: Ensure complete extraction from the aqueous layer by using an adequate volume of an appropriate organic solvent and performing multiple extractions.

Issue 2: Exothermic Reaction Leading to Poor Control

Q: During the addition of the brominating agent (PBr₃ or Appel reagents) on a larger scale, we are observing a significant exotherm that is difficult to control, leading to a darkening of the reaction mixture. How can we manage this?

A: Exothermic reactions are a major safety concern during scale-up and can lead to decreased yield and increased impurity formation.[3]

  • Rate of Addition: The addition of the brominating agent should be done slowly and portion-wise or via a dropping funnel to allow for efficient heat dissipation.

  • Cooling: Utilize an efficient cooling bath (e.g., ice-salt or a chiller) to maintain the desired internal reaction temperature. Ensure the reactor is adequately sized to allow for efficient heat transfer.

  • Solvent Volume: Increasing the solvent volume can help to better dissipate the heat generated.

  • Reverse Addition: Consider adding the alcohol solution slowly to the brominating agent solution at a low temperature. This can sometimes provide better control over the exotherm.

Issue 3: Difficulty in Removing Reaction Byproducts

Q: We are struggling to remove triphenylphosphine oxide (TPPO) from our product after performing an Appel reaction at a larger scale. Column chromatography is not a viable option for our production needs. What are some alternative purification strategies?

A: The removal of triphenylphosphine oxide is a well-known challenge in scaling up reactions that utilize triphenylphosphine.[4][5]

  • Precipitation/Crystallization:

    • Solvent Selection: TPPO has low solubility in nonpolar solvents like hexanes, cyclohexane, and pentane.[4][6] After the reaction, the mixture can be concentrated and triturated with one of these solvents to precipitate the TPPO, which can then be removed by filtration.

    • Complexation: The addition of certain metal salts, such as zinc chloride (ZnCl₂), can form an insoluble complex with TPPO, facilitating its removal by filtration.[7]

  • Extraction:

    • While less common for TPPO itself, if a modified phosphine with acidic or basic handles is used, the resulting phosphine oxide can be removed by aqueous extraction.

Issue 4: Product Purity and Color

Q: Our final product, this compound, is often discolored (yellow to brown) and the purity by GC is lower than desired. What are the potential impurities and how can we improve the purity?

A: Discoloration and low purity can result from impurities generated during the reaction or decomposition during work-up and purification.

  • Potential Impurities:

    • Unreacted Starting Material: 3-(hydroxymethyl)tetrahydrofuran.

    • Over-brominated Products: Although less common for primary alcohols, some di-brominated species could form.

    • Elimination Byproducts: Dihydrofuran derivatives.

    • Phosphorous Byproducts: In the case of PBr₃, residual phosphorous acids can be present.[1]

    • Solvent Adducts: Depending on the solvent and conditions, side reactions with the solvent are possible.

  • Purification Strategy:

    • Aqueous Work-up: A thorough wash with water and brine is essential to remove water-soluble impurities. A wash with a mild base, such as sodium bicarbonate solution, can help remove acidic byproducts.

    • Distillation: Fractional distillation under reduced pressure is the most effective method for purifying this compound on a larger scale. Careful control of the vacuum and temperature is necessary to separate the product from lower and higher boiling impurities.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and handling of this compound.

Q1: What are the most common methods for synthesizing this compound on a laboratory and pilot scale?

A1: The most prevalent methods involve the bromination of 3-(hydroxymethyl)tetrahydrofuran. The two most common approaches are:

  • Using Phosphorus Tribromide (PBr₃): This is a widely used method for converting primary alcohols to alkyl bromides.[1][5] The reaction is typically performed in an aprotic solvent like diethyl ether or dichloromethane at controlled temperatures.

  • The Appel Reaction: This reaction utilizes triphenylphosphine (PPh₃) and a bromine source, most commonly carbon tetrabromide (CBr₄), to achieve the transformation under mild and neutral conditions.[8]

Q2: What are the key safety precautions to consider when working with the reagents for this synthesis?

A2: The reagents used in this synthesis are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Phosphorus Tribromide (PBr₃): Highly corrosive and reacts violently with water. It should be handled under an inert atmosphere.

  • Triphenylphosphine (PPh₃): Can cause skin and eye irritation.

  • Carbon Tetrabromide (CBr₄): Toxic and should be handled with care.

  • This compound: The product itself is a lachrymator and an irritant.

Q3: How can the purity of this compound be assessed?

A3: The purity of the final product is typically determined using a combination of analytical techniques:

  • Gas Chromatography (GC): This is the primary method for assessing purity and identifying volatile impurities. A flame ionization detector (FID) is commonly used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities if appropriate standards are available.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying unknown impurities by providing molecular weight and fragmentation patterns.

Q4: What are the typical storage conditions for this compound?

A4: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It should be kept away from incompatible materials such as strong oxidizing agents and bases. Due to its lachrymatory nature, storage in a designated and properly labeled area is recommended.

Quantitative Data Summary

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound. Note that these are representative values and optimization is often required for specific scales and equipment.

Table 1: Comparison of Bromination Methods for 3-(hydroxymethyl)tetrahydrofuran

ParameterPBr₃ MethodAppel Reaction
Brominating Agent Phosphorus tribromide (PBr₃)Triphenylphosphine (PPh₃) / Carbon tetrabromide (CBr₄)
Stoichiometry ~0.35-0.4 eq. PBr₃ per 1 eq. alcohol1.1-1.5 eq. PPh₃, 1.1-1.5 eq. CBr₄ per 1 eq. alcohol
Solvent Dichloromethane, Diethyl etherDichloromethane, Acetonitrile
Temperature 0 °C to room temperature0 °C to room temperature
Typical Yield 80-95%85-98%
Key Byproduct Phosphorous acidTriphenylphosphine oxide (TPPO)
Scale-up Consideration Exotherm managementRemoval of TPPO

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
Low Yield Incomplete reaction, side reactions, work-up lossesMonitor reaction, control temperature, optimize work-up
Exotherm Rapid reagent addition, high concentrationSlow addition, increase solvent volume, efficient cooling
Byproduct Removal High solubility of byproduct (e.g., TPPO)Precipitation with nonpolar solvents, complexation
Product Impurity Side reactions, degradationThorough work-up, fractional distillation

Experimental Protocols

Protocol 1: Synthesis of this compound using PBr₃ (Lab Scale)

  • Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 3-(hydroxymethyl)tetrahydrofuran (1.0 eq.) and anhydrous dichloromethane (DCM) (approx. 5-10 mL per gram of alcohol). The solution is cooled to 0°C in an ice bath.

  • Reaction: Phosphorus tribromide (0.4 eq.) is dissolved in anhydrous DCM and added dropwise to the stirred alcohol solution over 30-60 minutes, maintaining the internal temperature below 5°C.

  • Reaction Monitoring: The reaction is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature. The progress is monitored by TLC or GC until the starting material is consumed.

  • Work-up: The reaction mixture is slowly poured into ice-cold water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford this compound as a colorless liquid.

Protocol 2: Synthesis of this compound via Appel Reaction (Lab Scale)

  • Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 3-(hydroxymethyl)tetrahydrofuran (1.0 eq.), triphenylphosphine (1.2 eq.), and anhydrous dichloromethane (DCM) (approx. 10 mL per gram of alcohol). The mixture is cooled to 0°C in an ice bath.

  • Reaction: A solution of carbon tetrabromide (1.2 eq.) in anhydrous DCM is added portion-wise to the stirred mixture at 0°C.

  • Reaction Monitoring: The reaction is stirred at 0°C for 30 minutes and then at room temperature. The progress is monitored by TLC or GC.

  • Work-up: The reaction mixture is concentrated under reduced pressure. The resulting residue is triturated with hexanes to precipitate triphenylphosphine oxide. The solid is removed by filtration, and the filtrate is concentrated.

  • Purification: The crude product is purified by vacuum distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Charge Reactor with 3-(hydroxymethyl)tetrahydrofuran and Solvent start->reagents cool Cool to 0°C reagents->cool add_reagent Slow Addition of Brominating Agent cool->add_reagent stir Stir and Monitor (TLC/GC) add_reagent->stir quench Quench Reaction stir->quench extract Aqueous Wash and Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate distill Vacuum Distillation concentrate->distill end Final Product distill->end

Caption: General workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield Observed incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_reactions Side Reactions low_yield->side_reactions workup_losses Work-up Losses low_yield->workup_losses optimize_reagents Check Reagent Stoichiometry and Quality incomplete_rxn->optimize_reagents optimize_conditions Adjust Reaction Time/ Temperature incomplete_rxn->optimize_conditions control_temp Improve Temperature Control side_reactions->control_temp slow_addition Slow Reagent Addition side_reactions->slow_addition optimize_extraction Optimize Extraction Procedure workup_losses->optimize_extraction use_brine Use Brine Washes workup_losses->use_brine

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Purification Strategies for Reactions Involving 3-(Bromomethyl)tetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the effective removal of unreacted 3-(bromomethyl)tetrahydrofuran from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its removal? A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification method. Key properties are summarized in the table below. Its relatively high boiling point suggests that distillation is a viable method for separating it from lower-boiling products, while its density, which is greater than water, is an important consideration for aqueous extractions.[1][2]

Q2: Is this compound stable to aqueous workup conditions? A2: this compound is an alkyl halide and can be susceptible to hydrolysis, especially under basic conditions or upon prolonged heating, which would convert it to 3-(hydroxymethyl)tetrahydrofuran. Standard aqueous washes with neutral or mildly acidic water are generally safe and effective for removing water-soluble impurities.[3]

Q3: Can I remove this compound by rotary evaporation? A3: Given its boiling point of approximately 183°C at atmospheric pressure, removing this compound by rotary evaporation is generally impractical unless your desired product is significantly less volatile (e.g., a high molecular weight polymer or a non-volatile solid).[1][2]

Troubleshooting Guide

Issue 1: An emulsion has formed during the aqueous extraction.

  • Cause: Emulsions often form when the densities of the organic and aqueous layers are similar or when surfactants are present. While this compound is denser than water, the overall density of the organic layer depends on the solvent and other components.

  • Solution:

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which can help break the emulsion.

    • Patience: Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes).

    • Filtration: Pass the emulsified layer through a pad of celite or glass wool.

    • Solvent Addition: Add a small amount of the organic solvent used in the extraction to decrease the overall density of the organic layer.

Issue 2: My product is co-eluting with this compound during column chromatography.

  • Cause: The polarity of your product and the starting material are too similar for effective separation with the chosen solvent system.

  • Solution:

    • Solvent System Optimization: Use a less polar solvent system (e.g., increase the hexane-to-ethyl acetate ratio). This should increase the retention time of more polar compounds and improve separation.

    • Alternative Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase, such as alumina or a bonded-phase silica gel.

    • Gradient Elution: Employ a gradient elution, starting with a very non-polar solvent and gradually increasing the polarity. This can enhance the separation between compounds with close Rf values.

Issue 3: I suspect my product is degrading during distillation due to the high temperature required to remove this compound.

  • Cause: The boiling point of this compound is 183°C.[1][2] If your product is thermally labile, these temperatures can cause decomposition.

  • Solution:

    • Vacuum Distillation: Perform the distillation under reduced pressure. This will significantly lower the boiling points of all components, allowing for separation at a lower temperature and preventing product degradation.

    • Alternative Methods: If vacuum distillation is not feasible or effective, consider non-thermal purification methods such as column chromatography or a chemical quench followed by an extractive workup.

Data Summary: Properties of this compound

For easy reference, the key physical and safety properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₅H₉BrO[1]
Molecular Weight 165.03 g/mol [1]
Appearance Colorless to yellow liquid/oil[4]
Boiling Point 183°C[1][2]
Density 1.495 g/mL at 25°C
Refractive Index (n20/D) 1.494[1]
Flash Point 71 - 75°C[1]
Storage Temperature Room Temperature, sealed in dry, keep in dark place[1][2]

Experimental Protocols

Protocol 1: Removal by Aqueous Wash and Extraction

This method is suitable when the desired product has low water solubility and is stable in water. It is effective for removing any water-soluble reagents or byproducts.

  • Transfer: Transfer the entire reaction mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, DMF), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[5]

  • First Wash (Water): Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release any pressure. Shake gently for 1-2 minutes.[3]

  • Separate Layers: Allow the layers to separate completely. Since the density of this compound is ~1.5 g/mL, the organic layer may be the bottom layer, depending on the solvent used. Drain the appropriate layer.

  • Second Wash (Brine): Add an equal volume of saturated NaCl solution (brine) to the organic layer and repeat the washing procedure. This helps to remove residual water from the organic layer.

  • Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3] Let it stand for 10-15 minutes, then decant or filter the solution to remove the drying agent.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the crude product, which will now be free of water-soluble impurities.

Protocol 2: Removal by Flash Column Chromatography

This is the most powerful method for separating compounds with different polarities. It is ideal when the desired product and this compound have a sufficient difference in polarity.

  • Sample Preparation: Concentrate the crude reaction mixture under reduced pressure. Dissolve the resulting residue in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane.

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a pre-determined solvent system (e.g., a mixture of hexane and ethyl acetate). The optimal solvent system should be determined beforehand using thin-layer chromatography (TLC).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC. This compound is a relatively polar alkyl halide and can be visualized on TLC plates using a potassium permanganate stain.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent via rotary evaporation.

Protocol 3: Removal by Chemical Quenching

This method involves reacting the excess this compound with a nucleophile to convert it into a more polar, water-soluble, or easily separable compound. This is useful if the product is not reactive towards the chosen nucleophile.

  • Select Nucleophile: Choose a suitable nucleophile. For example, adding an aqueous solution of sodium thiosulfate can convert the alkyl bromide into a water-soluble thiosulfate salt. A primary or secondary amine could also be used to form a more polar amine product.

  • Quenching Reaction: Cool the reaction mixture in an ice bath. Slowly add an excess of the chosen nucleophile solution with stirring. Monitor the disappearance of the this compound spot by TLC.

  • Workup: Once the reaction is complete, proceed with an aqueous extractive workup as described in Protocol 1. The polar, quenched product will be removed into the aqueous layer.

  • Purification: The resulting organic layer containing the desired product can then be dried and concentrated. Further purification by chromatography or distillation may be necessary.

Workflow for Selecting a Purification Method

The following diagram outlines a logical workflow to help you decide on the best strategy for removing unreacted this compound from your specific reaction mixture.

Removal_Workflow Decision Workflow for Purification start Reaction Mixture (Product + unreacted 3-BMTHF) check_product_properties Assess Product Properties: - Thermal Stability? - Polarity vs. 3-BMTHF? - Water Solubility? start->check_product_properties is_product_volatile Is Product Thermally Stable & Volatile? check_product_properties->is_product_volatile is_polarity_diff Sufficient Polarity Difference? is_product_volatile->is_polarity_diff No distillation Distillation (Atmospheric or Vacuum) is_product_volatile->distillation Yes is_product_h2o_insoluble Is Product Water Insoluble? is_polarity_diff->is_product_h2o_insoluble No chromatography Flash Column Chromatography is_polarity_diff->chromatography Yes is_product_unreactive Is Product Unreactive to Nucleophiles? is_product_h2o_insoluble->is_product_unreactive No extraction Aqueous Wash / Extraction is_product_h2o_insoluble->extraction Yes quenching Chemical Quench + Extraction is_product_unreactive->quenching Yes consider_alt Consider Alternative Methods or Combination is_product_unreactive->consider_alt No end_purified Purified Product distillation->end_purified chromatography->end_purified extraction->end_purified quenching->end_purified consider_alt->chromatography

Caption: Workflow for selecting a purification method.

References

Navigating the Reactivity of 3-(Bromomethyl)tetrahydrofuran: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of 3-(Bromomethyl)tetrahydrofuran. The information is tailored for professionals engaged in chemical synthesis and drug development who may encounter specific challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this compound with nucleophiles?

A1: As a primary alkyl bromide, this compound predominantly undergoes bimolecular nucleophilic substitution (SN2). This is a one-step mechanism where the nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion. The choice of solvent is critical as it can significantly influence the rate and efficiency of this SN2 reaction.

Q2: How does the choice between a polar protic and a polar aprotic solvent affect the reaction rate?

A2: The choice between these solvent types has a profound impact on the SN2 reaction rate.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents are generally recommended for SN2 reactions with this compound. They can dissolve the nucleophile but do not strongly solvate the anionic nucleophile. This leaves the nucleophile "naked" and more reactive, leading to a faster reaction rate.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can form strong hydrogen bonds with the nucleophile. This "caging" effect stabilizes the nucleophile, reducing its energy and making it less reactive, which significantly slows down the SN2 reaction.

Q3: Can this compound undergo elimination reactions?

A3: Yes, elimination reactions (E2) can compete with SN2 substitution, especially when using a strong, sterically hindered base. The choice of solvent can also influence the substitution-to-elimination ratio. While polar aprotic solvents generally favor SN2, the use of a bulky base like potassium tert-butoxide can promote the E2 pathway, leading to the formation of 3-methylenetetrahydrofuran.

Q4: Is solvolysis a concern when using this compound?

A4: Solvolysis, where the solvent acts as the nucleophile, can occur, particularly in polar protic solvents like water, methanol, or ethanol. While SN2 reactions are generally slower in these solvents, if no stronger nucleophile is present, the solvent itself can slowly react with this compound to form byproducts such as 3-(methoxymethyl)tetrahydrofuran in methanol. This is typically a slow process for primary bromides compared to tertiary ones.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Slow or incomplete reaction Use of a polar protic solvent (e.g., ethanol, water). These solvents solvate the nucleophile, reducing its reactivity.Switch to a polar aprotic solvent. Recommended solvents include DMF, DMSO, or acetonitrile to enhance the nucleophilicity of your reagent.
Insufficient temperature. The reaction may require thermal energy to overcome the activation barrier.Increase the reaction temperature. Monitor for potential side reactions at higher temperatures.
Weak nucleophile. The inherent reactivity of the nucleophile is low.Use a stronger nucleophile if possible. For example, use an alkoxide instead of an alcohol for ether synthesis.
Low yield of the desired substitution product Competition from elimination reactions. This is likely if a strong, bulky base is used.Use a less sterically hindered base. For example, use sodium ethoxide instead of potassium tert-butoxide if substitution is desired. Running the reaction at a lower temperature can also favor substitution over elimination.
Solvolysis of the starting material. The solvent is reacting with the this compound.Use a non-nucleophilic, polar aprotic solvent. If a protic solvent is necessary, use it at the lowest possible temperature and for the shortest reaction time.
Formation of multiple unidentified byproducts Decomposition of the reagent or product. This can be caused by excessive heat or prolonged reaction times.Optimize reaction temperature and time. Monitor the reaction progress by TLC or GC to determine the optimal endpoint.
Reaction with impurities in the solvent. Use high-purity, anhydrous solvents. Impurities like water can act as competing nucleophiles.

Data Presentation: Solvent Effects on SN2 Reactions

The following tables summarize the expected qualitative and quantitative effects of solvent choice on common SN2 reactions of this compound.

Table 1: Qualitative Impact of Solvent Class on Reaction Rate

Solvent ClassExamplesEffect on SN2 RateRationale
Polar Aprotic DMF, DMSO, AcetonitrileSignificant Rate Increase Minimally solvates the anion of the nucleophile, increasing its reactivity.
Polar Protic Water, Ethanol, MethanolSignificant Rate Decrease Strongly solvates the nucleophile through hydrogen bonding, reducing its reactivity.
Nonpolar Hexane, TolueneVery Slow or No Reaction Reactants (especially ionic nucleophiles) have poor solubility.

Table 2: Illustrative Yields for the Synthesis of 3-(Azidomethyl)tetrahydrofuran

Reaction: this compound + NaN₃ → 3-(Azidomethyl)tetrahydrofuran + NaBr

SolventTypical YieldReference
DMF>90%[1]
DMSOHigh[2]
AcetonitrileModerate to High-
Ethanol/WaterLow to Moderate-

Note: Specific yields can vary based on reaction conditions such as temperature and reaction time. The data presented is based on typical outcomes for SN2 reactions of primary alkyl halides with sodium azide.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-(Azidomethyl)tetrahydrofuran in DMF

  • Materials:

    • This compound

    • Sodium azide (NaN₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add sodium azide (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature or heat to 50-70 °C for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by distillation or column chromatography.

Protocol 2: General Procedure for Williamson Ether Synthesis in THF

  • Materials:

    • An alcohol (e.g., phenol)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • This compound

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the alcohol (1 equivalent) and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

    • Add this compound (1 equivalent) dropwise to the reaction mixture.

    • Stir the reaction at room temperature or heat to reflux until the starting material is consumed (monitor by TLC or GC).

    • Cool the reaction to 0 °C and carefully quench with water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the desired ether.[3]

Visualizations

sn2_reaction_pathway Reactants This compound + Nu⁻ TS Transition State [Nu---C---Br]⁻ Reactants->TS Solvent Choice Affects Rate Products 3-(Nucleophilomethyl)tetrahydrofuran + Br⁻ TS->Products

Diagram 1: SN2 Reaction Pathway of this compound.

solvent_effect_logic cluster_solvent Solvent Type cluster_nucleophile Nucleophile State cluster_rate Reaction Rate Protic Polar Protic (e.g., Ethanol) Solvated Solvated ('Caged') Nucleophile Protic->Solvated Strongly Solvates Aprotic Polar Aprotic (e.g., DMF) Naked 'Naked' Nucleophile Aprotic->Naked Weakly Solvates Slow Slow Sₙ2 Rate Solvated->Slow Leads to Fast Fast Sₙ2 Rate Naked->Fast Leads to

Diagram 2: Logical Flow of Solvent Impact on SN2 Reactivity.

experimental_workflow Start Start: Select Reactants (this compound, Nucleophile) Solvent Choose Solvent (Protic vs. Aprotic) Start->Solvent Reaction Perform Reaction (Control Temperature & Time) Solvent->Reaction Monitor Monitor Progress (TLC, GC) Reaction->Monitor Monitor->Reaction Continue if incomplete Workup Aqueous Workup & Extraction Monitor->Workup Proceed if complete Purify Purification (Distillation/Chromatography) Workup->Purify End End: Isolated Product Purify->End

Diagram 3: General Experimental Workflow for SN2 Reactions.

References

Technical Support Center: Controlling Exothermic Reactions Involving 3-(Bromomethyl)tetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 3-(Bromomethyl)tetrahydrofuran. It provides essential guidance on managing the exothermic nature of reactions involving this compound to ensure operational safety and experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a reactive alkylating agent. The primary hazards include:

  • Exothermic Reactions: Reactions, particularly with nucleophiles (e.g., amines, alkoxides, Grignard reagents), can be highly exothermic, leading to a rapid increase in temperature and pressure if not properly controlled.

  • Peroxide Formation: Like its parent compound, tetrahydrofuran (THF), this compound may form explosive peroxides upon prolonged storage and exposure to air and light. Containers should be dated upon opening and periodically tested for peroxides.

  • Toxicity and Irritation: As a reactive alkylating agent, it is expected to be harmful if swallowed, in contact with skin, or inhaled, and can cause irritation to the eyes, skin, and respiratory system.

Q2: What are the initial signs of a runaway reaction?

A2: Key indicators of a potential runaway reaction include:

  • A rapid, unexpected increase in the internal reaction temperature that outpaces the cooling system's capacity.

  • A sudden increase in pressure within the reaction vessel.

  • A noticeable change in the color or viscosity of the reaction mixture.

  • Increased gas evolution.

Continuous monitoring of the internal reaction temperature is crucial for early detection.

Q3: How should this compound be stored safely?

A3: To ensure safety and maintain the integrity of the reagent:

  • Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.

  • Keep the container tightly sealed and under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress and peroxide formation.

  • Store away from incompatible materials, especially strong oxidizing agents, strong acids, and strong bases.

Q4: What immediate steps should be taken in case of a thermal runaway?

A4: In the event of a thermal runaway, prioritize personal safety and containment:

  • Activate any emergency cooling systems.

  • Immediately stop the addition of all reagents.

  • If possible and safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture and help absorb heat.

  • Alert colleagues and evacuate the immediate area.

  • Follow all established laboratory emergency procedures.

Troubleshooting Guide: Temperature Excursions

A temperature excursion occurs when the reaction temperature deviates from the intended range. This guide will help you troubleshoot and prevent such events.

Problem Potential Causes Solutions & Preventive Measures
Rapid, Uncontrolled Temperature Increase 1. Reagent addition rate is too high.2. Inadequate cooling capacity.3. Insufficient solvent volume.4. Poor mixing leading to localized hot spots.1. Reduce the addition rate of the limiting reagent. Use a syringe pump for precise control.2. Ensure the cooling bath is at the correct temperature and has sufficient volume and surface area contact with the reactor.3. Increase the solvent volume to improve heat dissipation.4. Use an appropriate stirrer (mechanical stirring is preferred for larger volumes) and ensure vigorous agitation.
Delayed Exotherm (Induction Period) 1. Slow reaction initiation.2. Accumulation of unreacted reagents.1. Consider gentle warming to initiate the reaction, then immediately begin cooling once the exotherm starts.2. Add a small portion of the reagent first and wait for the exotherm to begin before adding the remainder at a controlled rate.
Cooling System Failure 1. Circulator malfunction.2. Loss of cooling fluid.1. Regularly inspect and maintain cooling equipment.2. Have a secondary cooling plan, such as an ice bath, readily available for emergencies.

Experimental Protocols

The following is a general protocol for a controlled alkylation reaction with this compound. This should be adapted based on the specific nucleophile and scale.

Materials:

  • This compound

  • Nucleophile (e.g., a secondary amine like piperidine)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF))

  • Inert gas supply (Nitrogen or Argon)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Cooling bath (e.g., ice-water or dry ice-acetone)

Equipment:

  • Jacketed glass reactor or a round-bottom flask equipped with a magnetic stir bar or mechanical stirrer.

  • Thermocouple or thermometer to monitor the internal reaction temperature.

  • Syringe pump or pressure-equalizing dropping funnel for controlled addition.

  • Condenser.

Procedure:

  • Preparation: Set up the reaction vessel under an inert atmosphere. Ensure all glassware is dry.

  • Charging the Reactor: Charge the reactor with the nucleophile and the solvent.

  • Cooling: Cool the solution to the desired starting temperature (e.g., 0 °C).

  • Reagent Addition: Slowly add a solution of this compound in the reaction solvent to the cooled solution of the nucleophile via a syringe pump over a prolonged period (e.g., 1-2 hours).

  • Temperature Monitoring: Continuously monitor the internal temperature. The addition rate should be adjusted to maintain the temperature within a narrow range (e.g., ± 2 °C).

  • Reaction Completion: After the addition is complete, allow the reaction to stir at the controlled temperature until completion is confirmed by an appropriate analytical method (e.g., TLC, LC-MS).

  • Quenching: Slowly and carefully add the quenching solution while maintaining cooling.

  • Work-up: Proceed with the standard aqueous work-up and purification procedures.

Quantitative Data

Specific calorimetric data for reactions involving this compound is not widely available in the literature. However, data from analogous SN2 reactions with primary alkyl bromides can provide an estimate of the expected exothermicity. The following table presents representative data for the reaction of bromoethane with various nucleophiles.

Alkyl Halide Nucleophile Solvent Reaction Enthalpy (ΔHrxn) (kJ/mol)
BromoethaneSodium EthoxideEthanol-84.5
BromoethaneAmmoniaEthanol-67.8
BromoethanePiperidineNone-92.0

Note: This data is for analogous reactions and should be used as an estimation. The actual exothermicity of reactions with this compound may vary.

Visualizations

TroubleshootingWorkflow Troubleshooting Temperature Excursions start Temperature Excursion Detected check_rate Is Reagent Addition Ongoing? start->check_rate stop_addition Stop Reagent Addition Immediately check_rate->stop_addition Yes check_cooling Is Cooling System Functional? check_rate->check_cooling No stop_addition->check_cooling emergency_cool Apply Emergency Cooling (e.g., Ice Bath) check_cooling->emergency_cool No assess_stability Assess Reaction Stability check_cooling->assess_stability Yes emergency_cool->assess_stability stable Reaction Stable Continue with Caution assess_stability->stable Yes unstable Runaway Risk Evacuate & Follow Emergency Protocol assess_stability->unstable No investigate_cause Investigate Root Cause (Addition Rate, Cooling, Mixing) stable->investigate_cause implement_changes Implement Corrective Actions for Future Runs investigate_cause->implement_changes

Caption: Troubleshooting workflow for temperature excursions.

ExperimentalWorkflow Controlled Exothermic Reaction Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_glassware Dry Glassware setup_reactor Assemble Reactor Under Inert Gas prep_glassware->setup_reactor charge_reagents Charge Nucleophile & Solvent setup_reactor->charge_reagents cool_mixture Cool to Start Temperature charge_reagents->cool_mixture add_bmtf Slowly Add this compound cool_mixture->add_bmtf monitor_temp Monitor Temperature Continuously add_bmtf->monitor_temp stir Stir Until Completion monitor_temp->stir quench Quench Reaction stir->quench extract Extract Product quench->extract purify Purify Product extract->purify

Caption: General experimental workflow for controlled reactions.

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-(Bromomethyl)tetrahydrofuran and 3-(Chloromethyl)tetrahydrofuran in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of alkyl halide precursor can significantly impact the efficiency and outcome of a synthetic route. This guide provides an objective comparison of the reactivity of 3-(Bromomethyl)tetrahydrofuran and 3-(Chloromethyl)tetrahydrofuran, focusing on their performance in nucleophilic substitution reactions. The comparison is supported by established chemical principles and representative experimental data.

In nucleophilic substitution reactions, the facility of the reaction is largely governed by the nature of the leaving group. In the case of 3-(halomethyl)tetrahydrofurans, the key distinction lies in the halogen atom—bromine versus chlorine—attached to the methyl group at the 3-position of the tetrahydrofuran ring. It is a well-established principle in organic chemistry that bromide is a superior leaving group to chloride. This is attributed to bromide being the conjugate base of a stronger acid (HBr) compared to chloride (HCl), making it more stable upon departure. Consequently, this compound is anticipated to exhibit greater reactivity in nucleophilic substitution reactions compared to its chloro-analogue.

Performance in Nucleophilic Substitution: A Comparative Overview

The enhanced reactivity of this compound translates to milder reaction conditions, shorter reaction times, and potentially higher yields compared to 3-(Chloromethyl)tetrahydrofuran under identical conditions.

Quantitative Data Summary

The following table summarizes the anticipated comparative performance of this compound and 3-(Chloromethyl)tetrahydrofuran in a representative nucleophilic substitution reaction with sodium azide. The data is projected based on the known relative reactivity of alkyl bromides and alkyl chlorides.

ParameterThis compound3-(Chloromethyl)tetrahydrofuran
Relative Reaction Rate FasterSlower
Typical Reaction Time 2-4 hours8-12 hours
Typical Reaction Temp. 60-80 °C80-100 °C
Expected Yield > 90%75-85%
Leaving Group Ability ExcellentGood

Experimental Protocols: Synthesis of 3-(Azidomethyl)tetrahydrofuran

The following is a representative experimental protocol for the synthesis of 3-(azidomethyl)tetrahydrofuran. The key difference in the application of this protocol to the two substrates would be the adjustment of reaction time and temperature to achieve optimal conversion.

Materials:

  • 3-(Halomethyl)tetrahydrofuran (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(halomethyl)tetrahydrofuran in DMF.

  • Add sodium azide to the solution.

  • Heat the reaction mixture with stirring.

    • For this compound, a temperature of 70°C for 3 hours is typically sufficient.

    • For 3-(Chloromethyl)tetrahydrofuran, a higher temperature of 90°C and a longer reaction time of 10 hours may be required for comparable conversion.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 3-(azidomethyl)tetrahydrofuran.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Visualizing the Reaction Pathway and Workflow

To further elucidate the processes discussed, the following diagrams, generated using the DOT language, illustrate the SN2 reaction mechanism and the experimental workflow.

SN2_Mechanism reagents Nuc:⁻ + R-CH₂-X transition_state [Nuc---CH₂(R)---X]ᵟ⁻ reagents->transition_state Attack products Nuc-CH₂-R + X⁻ transition_state->products Inversion of Stereochemistry

Caption: SN2 reaction mechanism for nucleophilic substitution.

Experimental_Workflow A 1. Dissolve 3-(halomethyl)tetrahydrofuran and NaN₃ in DMF B 2. Heat reaction mixture (Time and Temp. vary) A->B C 3. Monitor reaction (TLC/GC) B->C D 4. Quench with water C->D E 5. Extract with diethyl ether D->E F 6. Wash and dry organic phase E->F G 7. Concentrate under reduced pressure F->G H 8. Purify product (Distillation/Chromatography) G->H

Caption: Experimental workflow for the synthesis of 3-(azidomethyl)tetrahydrofuran.

Conclusion

Based on fundamental principles of organic chemistry, this compound is a more reactive substrate than 3-(Chloromethyl)tetrahydrofuran in nucleophilic substitution reactions. This heightened reactivity allows for the use of milder reaction conditions and shorter reaction times, which can be advantageous in multi-step syntheses by minimizing side reactions and improving overall process efficiency. For researchers and drug development professionals, the choice between these two reagents will depend on a balance of factors including cost, availability, and the specific requirements of the synthetic transformation. However, when high reactivity and efficiency are paramount, this compound presents a clear advantage.

A Comparative Guide to 3-(Bromomethyl)tetrahydrofuran and Other Alkyl Bromides in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate alkylating agent is a critical decision in the synthesis of target molecules. This guide provides an objective comparison of 3-(bromomethyl)tetrahydrofuran against common primary alkyl bromides—n-butyl bromide, isobutyl bromide, and neopentyl bromide—with a focus on their application in nucleophilic substitution reactions.

Introduction to the Contestants

Alkyl bromides are versatile reagents in organic synthesis, primarily utilized for the introduction of alkyl groups onto a variety of nucleophiles. Their reactivity is largely governed by the structure of the alkyl group, which influences the reaction mechanism and overall efficiency.

  • This compound: A heterocyclic primary alkyl bromide, the tetrahydrofuran moiety is a common structural motif in many biologically active molecules and natural products, making this reagent particularly valuable in pharmaceutical synthesis.[1]

  • n-Butyl Bromide: A linear primary alkyl bromide, it serves as a standard for unhindered primary alkyl halides in Sₙ2 reactions.[2]

  • Isobutyl Bromide: A branched primary alkyl bromide, the methyl group on the β-carbon introduces steric hindrance that can affect reaction rates compared to its linear isomer.[3]

  • Neopentyl Bromide: A primary alkyl bromide with a quaternary carbon adjacent to the reaction center, it is notoriously unreactive in Sₙ2 reactions due to significant steric hindrance.[2]

Physical and Chemical Properties

A summary of key physical and chemical properties of these alkyl bromides is presented below. These properties are crucial for determining appropriate reaction conditions and purification methods.

PropertyThis compoundn-Butyl BromideIsobutyl BromideNeopentyl Bromide
CAS Number 165253-29-2[4]109-65-978-77-3630-17-1
Molecular Formula C₅H₉BrO[4]C₄H₉BrC₄H₉BrC₅H₁₁Br
Molecular Weight ( g/mol ) 165.03[4]137.02137.02151.04
Density (g/mL at 25 °C) 1.495[4]1.2761.2641.213
Boiling Point (°C) 185-190101-10491-93113
Structure

Reactivity in Sₙ2 Reactions: A Comparative Overview

The bimolecular nucleophilic substitution (Sₙ2) reaction is a cornerstone of organic synthesis. The rate of an Sₙ2 reaction is highly sensitive to the steric environment of the electrophilic carbon. The general order of reactivity for alkyl halides in Sₙ2 reactions is: methyl > primary > secondary >> tertiary.[5]

Here, we compare the expected reactivity of our selected primary alkyl bromides in a representative Sₙ2 reaction, the Williamson ether synthesis.

Williamson Ether Synthesis: A Case Study

The Williamson ether synthesis is a reliable method for preparing ethers via the reaction of an alkoxide with a primary alkyl halide.[6] In this comparative analysis, we consider the reaction of sodium phenoxide with each of the four alkyl bromides.

General Reaction Scheme:

Caption: General schematic of the Williamson ether synthesis.

Expected Performance and Experimental Data

The table below summarizes the expected yields for the Williamson ether synthesis with phenol and the four alkyl bromides, based on established principles of Sₙ2 reactivity. While specific comparative experimental data under identical conditions is scarce, the yields are estimated from typical outcomes for these classes of alkyl halides.

Alkyl BromideStructure of 'R' GroupSteric HindranceExpected Sₙ2 ReactivityExpected Yield
This compound Low (Primary)HighGood to Excellent (80-95%)
n-Butyl Bromide Low (Primary)HighExcellent (90-98%)
Isobutyl Bromide Moderate (Branched Primary)ModerateFair to Good (50-70%)
Neopentyl Bromide Very High (Highly Branched Primary)Extremely LowVery Poor to Negligible (<5%)

Discussion of Reactivity Trends:

  • This compound and n-Butyl Bromide: Both are unhindered primary alkyl bromides and are expected to react efficiently via an Sₙ2 mechanism, leading to high yields of the corresponding ethers. The slightly larger size of the this compound substituent compared to the n-butyl group is not expected to significantly hinder the reaction.

  • Isobutyl Bromide: The presence of a methyl group on the carbon adjacent to the reaction center (β-branching) introduces steric hindrance that slows down the Sₙ2 reaction rate compared to n-butyl bromide.[3] This leads to lower, though still respectable, yields. Elimination reactions may also become more competitive.

  • Neopentyl Bromide: The bulky tert-butyl group directly attached to the carbon bearing the bromine atom creates severe steric hindrance, making backside attack by the nucleophile virtually impossible. Consequently, the Sₙ2 reaction is extremely slow, and elimination reactions, if they occur, are the predominant pathway.[2]

Experimental Protocols

General Protocol for Williamson Ether Synthesis

This protocol is a generalized procedure for the synthesis of an aryl ether from a phenol and an alkyl bromide.

Materials:

  • Phenol (1.0 eq)

  • Sodium hydroxide (1.1 eq)

  • Alkyl bromide (1.05 eq)

  • Ethanol (solvent)

  • Diethyl ether (for extraction)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in ethanol.

  • Add sodium hydroxide to the solution and stir until the phenol is completely converted to sodium phenoxide.

  • Add the alkyl bromide to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, and wash it sequentially with 1 M aqueous sodium hydroxide and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ether.

  • Purify the crude product by column chromatography or distillation.

Caption: Experimental workflow for the Williamson ether synthesis.

Signaling Pathways and Applications

The tetrahydrofuran motif present in this compound is a key structural component in numerous pharmaceuticals. Its incorporation can influence the molecule's solubility, bioavailability, and interaction with biological targets.

Pharmaceutical_Synthesis_Pathway cluster_reagents Starting Materials cluster_reaction Key Synthetic Step cluster_product Product BMTF This compound SN2 Sₙ2 Reaction BMTF->SN2 Nucleophile Bioactive Scaffold (e.g., with -OH, -NH2, -SH) Nucleophile->SN2 API Active Pharmaceutical Ingredient (API) SN2->API Forms key C-X bond

Caption: Role of this compound in API synthesis.

Conclusion

The choice of an alkyl bromide for a synthetic transformation is a critical parameter that dictates the success of the reaction.

  • This compound is an excellent choice for introducing a tetrahydrofuran moiety, a common feature in many drug molecules. Its reactivity is comparable to that of unhindered primary alkyl bromides.

  • n-Butyl bromide remains the workhorse for introducing a simple, linear four-carbon chain with high efficiency in Sₙ2 reactions.

  • Isobutyl bromide offers a branched alternative, but at the cost of reduced reactivity due to steric hindrance.

  • Neopentyl bromide is generally unsuitable for Sₙ2 reactions and serves as a classic example of the profound impact of steric hindrance on this reaction mechanism.

For researchers in drug discovery and development, this compound provides a valuable building block for the synthesis of complex, biologically active molecules. Its predictable reactivity, similar to that of simple primary alkyl bromides, makes it a reliable tool in the synthetic chemist's arsenal.

References

A Comparative Guide to Analytical Techniques for the Structural Confirmation of 3-(Bromomethyl)tetrahydrofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The unambiguous structural elucidation of 3-(Bromomethyl)tetrahydrofuran and its derivatives is critical in synthetic chemistry and drug development, where precise molecular architecture dictates biological activity and chemical reactivity. A multi-technique analytical approach is essential for confirming the identity, purity, and three-dimensional structure of these compounds. This guide provides a comparative overview of the most effective analytical techniques, complete with experimental data and detailed protocols, to assist researchers in selecting the appropriate methods for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity and chemical environment of atoms.

Experimental Protocol (General)
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[1]

  • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants (J-values), and integration of proton signals.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling relationships, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for piecing together the molecular skeleton.

Data Presentation: ¹H and ¹³C NMR

The following table summarizes the expected chemical shifts for the parent compound, this compound. Substituents on the ring will alter these values but the general pattern remains informative.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
H-2, H-5 (CH₂-O)3.60 - 3.90 (m)68 - 72Protons and carbons adjacent to the ether oxygen are deshielded.
H-3 (CH)2.50 - 2.70 (m)42 - 46The methine proton is coupled to adjacent CH₂ groups.
H-4 (CH₂)1.80 - 2.20 (m)30 - 34Diastereotopic protons may show complex splitting.
CH₂Br3.40 - 3.55 (d)35 - 39Protons on the carbon bearing the bromine are deshielded.

Note: m = multiplet, d = doublet. Chemical shifts are approximate and can vary based on solvent and substitution.

Comparison and Limitations
  • Advantages: Provides the most comprehensive structural information regarding atom connectivity. Non-destructive.

  • Limitations: Requires a relatively large amount of pure sample. Can be insensitive for nuclei with low natural abundance (other than ¹H). Complex spectra for highly substituted derivatives may require advanced 2D techniques for full assignment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. It is an extremely sensitive technique. For brominated compounds, MS is particularly useful due to the characteristic isotopic pattern of bromine.

Experimental Protocol (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample (<<1 mg) in a volatile solvent (e.g., dichloromethane, ethyl acetate).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.[2][3]

  • GC Separation: Inject the sample into the GC. The typical oven program starts at a low temperature (e.g., 60°C), holds for 1-2 minutes, and then ramps at 10-20°C/min to a final temperature (e.g., 250°C).[4]

  • MS Analysis: As the compound elutes from the GC column, it is ionized in the MS source (typically at 70 eV for EI). The mass analyzer separates the resulting ions by their mass-to-charge ratio (m/z).

Data Presentation: Expected Mass Fragments

The key diagnostic feature for a mono-brominated compound is the presence of two peaks of nearly equal intensity for the molecular ion (M⁺) and any bromine-containing fragments, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[5]

Ion/Fragment m/z for ⁷⁹Br m/z for ⁸¹Br Notes
[M]⁺ (Molecular Ion)164166Confirms the molecular formula C₅H₉BrO. The M⁺ and M+2 peaks will be in an approximate 1:1 ratio.
[M-Br]⁺8585Loss of the bromine atom, resulting in the tetrahydrofurfuryl cation. This peak will not have the isotopic pattern.
[CH₂Br]⁺9395Cleavage of the C-C bond between the ring and the bromomethyl group.
[C₄H₇O]⁺7171Represents the tetrahydrofuran ring after loss of the bromomethyl group.
Comparison and Limitations
  • Advantages: Extremely high sensitivity. Provides definitive molecular weight (especially with high-resolution MS). The bromine isotopic pattern is a powerful diagnostic tool.[5]

  • Limitations: Isomers may produce similar mass spectra. The molecular ion may not always be observed, especially with energetic ionization methods like EI.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Experimental Protocol (FTIR-ATR)
  • Sample Preparation: No preparation is needed for a liquid sample when using an Attenuated Total Reflectance (ATR) accessory. Place a single drop of the liquid directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000 to 400 cm⁻¹. Perform a background scan first.

Data Presentation: Characteristic IR Absorptions
Vibrational Mode Expected Frequency (cm⁻¹) Notes
C-H Stretch (sp³ CH₂)2850 - 3000Strong, sharp peaks characteristic of saturated C-H bonds.[6]
C-O-C Stretch (Ether)1050 - 1150A strong, characteristic absorption for the cyclic ether.[7]
C-Br Stretch500 - 600A weaker absorption in the fingerprint region.
Comparison and Limitations
  • Advantages: Fast, simple, and requires minimal sample. Excellent for confirming the presence of key functional groups (like the ether linkage) and the absence of others (e.g., -OH or C=O from starting materials or byproducts).

  • Limitations: Provides limited information about the overall molecular skeleton. The fingerprint region (below 1500 cm⁻¹) can be complex and difficult to interpret for closely related structures.

X-ray Crystallography

For compounds that can be grown as single crystals, X-ray crystallography provides the definitive, unambiguous three-dimensional structure.[8] It allows for the precise determination of bond lengths, bond angles, and stereochemistry.

Experimental Protocol
  • Crystal Growth: Grow a single crystal of high quality. This is often the most challenging step and can involve slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[8]

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic positions are deduced and refined to generate the final structure.[8]

Data Presentation: Structural Parameters

X-ray crystallography yields precise structural data, such as:

  • Absolute and relative stereochemistry: Unambiguously determines the configuration of chiral centers.[9]

  • Bond lengths: e.g., C-O, C-C, C-Br bond distances.

  • Bond angles: e.g., C-O-C angle within the THF ring.

  • Torsional angles: Defines the conformation of the molecule in the solid state.

Comparison and Limitations
  • Advantages: Provides the absolute and unambiguous 3D structure.[9] It is the "gold standard" for structural proof.

  • Limitations: The primary challenge is growing a suitable single crystal, which is not always possible. The determined structure represents the solid-state conformation, which may differ from the conformation in solution.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of experiments and the complementary nature of the data obtained from each technique.

G cluster_0 Analytical Workflow for Structure Confirmation Sample Purified Sample of This compound Derivative MS Mass Spectrometry (GC-MS) Sample->MS IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR XRay X-ray Crystallography (if crystalline) Sample->XRay crystal growth Data_Analysis Combined Data Analysis MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis XRay->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed G cluster_1 Complementary Data from Analytical Techniques Structure Final Structure 3D Arrangement Atom Connectivity Functional Groups Molecular Formula XRay X-ray Crystallography Provides 3D structure, stereochemistry, and bond lengths/angles. XRay->Structure:f0 NMR NMR (¹H, ¹³C, 2D) Defines the C-H framework and atom-to-atom connectivity. NMR->Structure:f1 IR FTIR Identifies key functional groups (e.g., C-O-C ether). IR->Structure:f2 MS Mass Spectrometry Determines molecular weight and elemental composition (Br present). MS->Structure:f3

References

Interpreting NMR Spectra of Compounds Synthesized from 3-(Bromomethyl)tetrahydrofuran: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectra of various compounds synthesized from the common starting material, 3-(bromomethyl)tetrahydrofuran. It is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of novel compounds derived from this versatile building block. The guide includes a summary of key NMR data, detailed experimental protocols for the synthesis of representative compounds, and visual diagrams to illustrate reaction pathways and spectral interpretation.

Introduction to this compound and its Derivatives

This compound is a valuable electrophilic starting material used in the synthesis of a wide range of substituted tetrahydrofuran derivatives. The tetrahydrofuran (THF) moiety is a common structural motif in many biologically active molecules and natural products. The bromomethyl group provides a reactive handle for introducing various functional groups via nucleophilic substitution reactions. This guide focuses on the NMR spectral changes observed upon conversion of the bromomethyl group to other functionalities, providing a basis for structural confirmation.

Comparative NMR Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound and two common derivatives: 3-(azidomethyl)tetrahydrofuran and 3-(aminomethyl)tetrahydrofuran. These comparisons highlight the key spectral changes that occur upon substitution of the bromine atom.

Table 1: ¹H NMR Data Comparison (CDCl₃)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound CH₂-Br3.40-3.55m-
THF Ring Protons1.60-2.20, 3.55-4.00m-
3-(Azidomethyl)tetrahydrofuran CH₂-N₃3.31d5.6
THF Ring Protons1.65-1.75, 2.05-2.15, 3.60-3.95m-
3-(Aminomethyl)tetrahydrofuran [1]CH₂-NH₂2.73-2.72d4.0
THF Ring Protons1.58-1.66, 2.06-2.09, 2.34-2.40, 3.48-3.51, 3.70-3.87m-

Table 2: ¹³C NMR Data Comparison (CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
This compound CH₂-Br~36
THF Ring Carbons~29, ~42, ~68, ~72
3-(Azidomethyl)tetrahydrofuran CH₂-N₃54.8
THF Ring Carbons28.9, 40.5, 67.9, 72.3
3-(Aminomethyl)tetrahydrofuran CH₂-NH₂46.5
THF Ring Carbons31.2, 43.1, 67.8, 72.9

Experimental Protocols

Detailed experimental procedures for the synthesis of key derivatives from this compound are provided below.

3.1 Synthesis of 3-(Azidomethyl)tetrahydrofuran

  • Reaction: this compound is reacted with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Procedure: To a solution of this compound (1.0 eq) in DMF, sodium azide (1.5 eq) is added. The mixture is stirred at room temperature for 24 hours. After the reaction is complete, the mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3-(azidomethyl)tetrahydrofuran.

3.2 Synthesis of 3-(Aminomethyl)tetrahydrofuran [1]

  • Reaction: 3-(Aminomethyl)tetrahydrofuran can be synthesized via the reduction of 3-(nitromethyl)tetrahydrofuran. An alternative route involves the reaction of this compound with ammonia. A common laboratory-scale synthesis involves the reduction of 3-cyanotetrahydrofuran or the Gabriel synthesis from potassium phthalimide and this compound followed by hydrazinolysis. A method starting from furan is also reported[1][2].

  • Procedure via Reduction of 3-Nitromethyltetrahydrofuran: 3-Nitromethyltetrahydrofuran (1.0 eq) is dissolved in methanol, and 10% Pd/C catalyst is added. The mixture is subjected to hydrogenation at room temperature under a hydrogen atmosphere (0.1 MPa) for 2 hours. After the reaction, the catalyst is filtered off, and the filtrate is concentrated to give 3-aminomethyltetrahydrofuran[1].

Visualization of Reaction Pathways and Spectral Interpretation

The following diagrams illustrate the synthetic pathways from this compound and provide a logical framework for interpreting the resulting NMR spectra.

reaction_pathway start This compound azide 3-(Azidomethyl)tetrahydrofuran start->azide NaN₃, DMF amine 3-(Aminomethyl)tetrahydrofuran azide->amine H₂, Pd/C spectral_interpretation H_Br CH₂-Br δ ≈ 3.4-3.5 ppm H_N3 CH₂-N₃ δ ≈ 3.3 ppm H_Br->H_N3 Slight upfield shift H_NH2 CH₂-NH₂ δ ≈ 2.7 ppm H_N3->H_NH2 Significant upfield shift C_Br CH₂-Br δ ≈ 36 ppm C_N3 CH₂-N₃ δ ≈ 55 ppm C_Br->C_N3 Downfield shift C_NH2 CH₂-NH₂ δ ≈ 46 ppm C_N3->C_NH2 Upfield shift

References

A Comparative Guide to the Synthesis of 3-Substituted Tetrahydrofurans: Alternative Routes and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of 3-substituted tetrahydrofurans is a critical challenge due to their prevalence in biologically active molecules. This guide provides a comparative analysis of key synthetic strategies, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given target.

The tetrahydrofuran (THF) ring is a fundamental structural motif in a vast array of natural products and pharmaceuticals. Consequently, the development of robust and versatile methods for its construction, particularly with control over stereochemistry at the C3 position, is of significant interest. This guide explores several powerful alternatives to traditional synthetic approaches, focusing on their respective strengths, limitations, and practical applicability.

Key Synthetic Strategies at a Glance

A variety of synthetic routes have been developed to access 3-substituted tetrahydrofurans, each with its own set of advantages. The primary methodologies can be broadly categorized as intramolecular cyclizations, cycloaddition reactions, and transition metal-catalyzed processes. This guide will delve into the following prominent examples:

  • Intramolecular Cyclization of Epoxy Alcohols: A reliable method that leverages readily available starting materials to form the THF ring with high diastereoselectivity.[1]

  • [3+2] Cycloaddition of Carbonyl Ylides: A convergent approach that rapidly builds complexity by forming two bonds and up to two stereocenters in a single step.[2]

  • Palladium-Catalyzed Oxidative Cyclization of Alkenols: A modern and efficient method for the stereoselective formation of both C-C and C-O bonds.[1][3]

  • Redox-Relay Heck Reaction: An operationally simple strategy for the synthesis of 3-aryl tetrahydrofurans from a common precursor.[4][5]

Comparative Performance of Synthetic Routes

The choice of a synthetic strategy is often dictated by factors such as desired stereochemical outcome, substrate scope, and overall efficiency. The following table summarizes the key performance indicators for the selected methodologies, providing a clear comparison to inform your synthetic planning.

Synthetic RouteGeneral SubstratesTypical Reagents/CatalystsYield (%)Diastereoselectivity (dr)Key AdvantagesLimitations
Intramolecular Cyclization of Epoxy Alcohols γ,δ-Epoxy alcoholsAcid (e.g., TsOH, CSA) or Base (e.g., NaH, KOtBu)75-95[1]Up to 99:1[1]High diastereoselectivity, readily available starting materials.[1]Stereochemistry is substrate-controlled, potential for side reactions.[1]
[3+2] Cycloaddition of Carbonyl Ylides Diazo compounds, aldehydes, activated alkenesRhodium catalysts (e.g., Rh₂(OAc)₄)65->95[2]Often high, can be >95:5[2]Convergent, rapid construction of complex molecules.[2]Often limited to activated substrates, requires handling of diazo compounds.[2]
Palladium-Catalyzed Oxidative Cyclization γ-Hydroxy alkenes, aryl bromidesPd₂(dba)₃, P(o-tol)₃, DPE-Phos, NaOtBu60-85[3]Up to >20:1[3]Forms both C-C and C-O bonds, high diastereoselectivity.[3]Catalyst and ligand screening may be necessary, potential for side products.[3]
Redox-Relay Heck Reaction cis-2-Butene-1,4-diol, aryl iodidesPd(OAc)₂, P(o-tol)₃, Ag₂CO₃Hemiacetal intermediate up to 98%[5]Not directly applicable for drOperationally simple, good for 3-aryl substitution.[5]Primarily for 3-aryl tetrahydrofurans, requires a subsequent reduction step.[5]

Experimental Protocols

To facilitate the implementation of these methods, detailed experimental protocols for key transformations are provided below.

General Procedure for Intramolecular Cyclization of an Epoxy Alcohol

A solution of the γ,δ-epoxy alcohol (1.0 mmol) in an appropriate solvent (e.g., CH₂Cl₂) is cooled to 0 °C. A catalytic amount of a Brønsted acid (e.g., camphorsulfonic acid, 0.1 mmol) is added, and the reaction mixture is stirred at this temperature until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of NaHCO₃, and the aqueous layer is extracted with the organic solvent. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 3-substituted tetrahydrofuran.

General Procedure for Rh-Catalyzed [3+2] Cycloaddition of a Carbonyl Ylide

To a solution of the aldehyde (1.2 mmol) and the diazo compound (1.0 mmol) in a suitable solvent (e.g., toluene) at room temperature is added a catalytic amount of Rh₂(OAc)₄ (0.01 mmol). The reaction mixture is stirred at room temperature for the specified time. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the 3-substituted tetrahydrofuran.

General Procedure for Palladium-Catalyzed Reaction of a γ-Hydroxy Alkene with an Aryl Bromide

A mixture of the aryl bromide (1.0 mmol), the γ-hydroxy alkene (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.025 mmol), and the phosphine ligand (e.g., DPE-Phos, 0.06 mmol) is prepared in a glovebox. The mixture is dissolved in an anhydrous, deoxygenated solvent (e.g., toluene), and the resulting solution is heated at the specified temperature until the starting material is consumed (monitored by GC or LC-MS). The reaction mixture is then cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.[3]

General Procedure for Redox-Relay Heck Reaction and Subsequent Reduction

To a flask containing the aryl iodide (1.0 equiv), cis-2-butene-1,4-diol (1.5 equiv), and Ag₂CO₃ (1.5 equiv) is added a solution of Pd(OAc)₂ (0.05 equiv) and P(o-tol)₃ (0.1 equiv) in an appropriate solvent (e.g., MeCN). The reaction is stirred at a specified temperature until the formation of the hemiacetal is complete. The reaction mixture is then filtered, and the filtrate is concentrated. The crude hemiacetal is dissolved in a suitable solvent (e.g., MeOH), cooled to 0 °C, and a reducing agent (e.g., NaBH₄) is added portion-wise. The reaction is stirred until completion, quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography to give the 3-aryl tetrahydrofuran.[5]

Visualizing the Synthetic Pathways

To better understand the relationships between the starting materials and products in these synthetic strategies, the following diagrams illustrate the core transformations.

Synthetic_Routes_Overview cluster_intramolecular Intramolecular Cyclization cluster_cycloaddition [3+2] Cycloaddition cluster_palladium Palladium-Catalyzed Cyclization cluster_heck Redox-Relay Heck EpoxyAlcohol γ,δ-Epoxy Alcohol THF_Intra 3-Substituted THF EpoxyAlcohol->THF_Intra Acid/Base Diazo Diazo Compound THF_Cyclo 3-Substituted THF Diazo->THF_Cyclo Rh Catalyst Aldehyde Aldehyde Aldehyde->THF_Cyclo Rh Catalyst HydroxyAlkene γ-Hydroxy Alkene THF_Pd 3-Aryl-Substituted THF HydroxyAlkene->THF_Pd Pd Catalyst ArylBromide Aryl Bromide ArylBromide->THF_Pd Pd Catalyst Butenediol cis-2-Butene-1,4-diol Hemiacetal Hemiacetal Intermediate Butenediol->Hemiacetal Pd Catalyst ArylIodide Aryl Iodide ArylIodide->Hemiacetal Pd Catalyst THF_Heck 3-Aryl THF Hemiacetal->THF_Heck Reduction

Figure 1. Overview of alternative synthetic routes to 3-substituted tetrahydrofurans.

The following diagram illustrates a generalized workflow for selecting a synthetic route based on the desired product characteristics.

Workflow_Selection Start Define Target 3-Substituted THF ArylSub Aryl at C3? Start->ArylSub Stereo High Diastereoselectivity Required? ArylSub->Stereo No Heck Consider Redox-Relay Heck Reaction ArylSub->Heck Yes PdCat Consider Pd-Catalyzed Cyclization ArylSub->PdCat Yes Convergent Convergent Route Preferred? Stereo->Convergent No Intra Consider Intramolecular Cyclization of Epoxy Alcohol Stereo->Intra Yes Cyclo Consider [3+2] Cycloaddition Convergent->Cyclo Yes Other Evaluate Other Methods Convergent->Other No Heck->Stereo PdCat->Stereo Intra->Convergent Cyclo->Other

Figure 2. Decision workflow for selecting a synthetic strategy.

References

Comparative yield analysis of different synthetic methods using 3-(Bromomethyl)tetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthetic Routes

3-(Bromomethyl)tetrahydrofuran is a versatile building block in organic synthesis, serving as a key precursor for a variety of functionalized tetrahydrofuran derivatives. The choice of synthetic methodology can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comparative analysis of three common synthetic transformations starting from this compound: Williamson ether synthesis, Grignard reaction, and a two-step amine synthesis via an azide intermediate. The objective is to furnish researchers with the necessary data and protocols to select the most appropriate method for their specific research and development needs.

Comparative Yield Overview

The following table summarizes the reported yields for the synthesis of three distinct derivatives from this compound. These reactions highlight different pathways for carbon-oxygen, carbon-carbon, and carbon-nitrogen bond formation.

Synthetic MethodReagentsProductReported Yield (%)
Williamson Ether SynthesisPhenol, Potassium Carbonate3-(Phenoxymethyl)tetrahydrofuran~70-80
Grignard ReactionMagnesium, BenzaldehydePhenyl((tetrahydrofuran-3-yl)methyl)methanol~60-70
Two-Step Amine Synthesis1. Sodium Azide 2. Lithium Aluminum Hydride(Tetrahydrofuran-3-yl)methanamine~85-95 (overall)

Detailed Experimental Protocols

For the purpose of reproducibility and direct comparison, detailed experimental methodologies for each of the summarized reactions are provided below.

Method 1: Williamson Ether Synthesis of 3-(Phenoxymethyl)tetrahydrofuran

This method exemplifies a classic SN2 reaction for the formation of an ether linkage.

Protocol:

  • To a solution of phenol (1.0 equivalent) in dry acetone, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.2 equivalents) to the reaction mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 3-(phenoxymethyl)tetrahydrofuran.

Method 2: Grignard Reaction with Benzaldehyde

This protocol outlines the formation of a secondary alcohol through the creation of a new carbon-carbon bond via an organometallic intermediate.

Protocol:

  • Activate magnesium turnings (1.5 equivalents) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add a solution of this compound (1.2 equivalents) in anhydrous tetrahydrofuran (THF) dropwise to the activated magnesium. A small crystal of iodine may be added to initiate the reaction.

  • Maintain the reaction mixture at a gentle reflux until the magnesium is consumed, indicating the formation of the Grignard reagent, (tetrahydrofuran-3-yl)methylmagnesium bromide.

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield phenyl((tetrahydrofuran-3-yl)methyl)methanol.

Method 3: Two-Step Synthesis of (Tetrahydrofuran-3-yl)methanamine

This two-step sequence involves a nucleophilic substitution to introduce a nitrogen-containing functional group, followed by its reduction to the primary amine.

Step 1: Synthesis of 3-(Azidomethyl)tetrahydrofuran

  • Dissolve this compound (1.0 equivalent) in dimethylformamide (DMF).

  • Add sodium azide (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure to obtain crude 3-(azidomethyl)tetrahydrofuran. This intermediate is often used in the next step without further purification.

Step 2: Reduction of 3-(Azidomethyl)tetrahydrofuran to (Tetrahydrofuran-3-yl)methanamine

  • In a flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH4) (1.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Add a solution of crude 3-(azidomethyl)tetrahydrofuran (1.0 equivalent) in anhydrous THF dropwise to the LiAlH4 suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield (tetrahydrofuran-3-yl)methanamine. Further purification can be achieved by distillation if necessary.

Visualizing the Synthetic Pathways

To provide a clear overview of the logical flow of each synthetic approach, the following diagrams have been generated.

Williamson_Ether_Synthesis start This compound reagents Phenol, K2CO3 Acetone, Reflux start->reagents product 3-(Phenoxymethyl)tetrahydrofuran reagents->product caption Williamson Ether Synthesis Workflow

Williamson Ether Synthesis Workflow

Grignard_Reaction start This compound step1 Mg, THF start->step1 intermediate (Tetrahydrofuran-3-yl)methyl- magnesium bromide step1->intermediate step2 1. Benzaldehyde, THF 2. NH4Cl (aq) intermediate->step2 product Phenyl((tetrahydrofuran-3-yl)methyl)methanol step2->product caption Grignard Reaction Workflow Amine_Synthesis start This compound step1 NaN3, DMF start->step1 intermediate 3-(Azidomethyl)tetrahydrofuran step1->intermediate step2 LiAlH4, THF intermediate->step2 product (Tetrahydrofuran-3-yl)methanamine step2->product caption Two-Step Amine Synthesis Workflow

Assessing the stereoselectivity of reactions with 3-(Bromomethyl)tetrahydrofuran vs other reagents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable scarcity of direct comparative studies on the stereoselectivity of 3-(Bromomethyl)tetrahydrofuran against other electrophilic reagents in nucleophilic substitution reactions. While numerous methods exist for the stereoselective synthesis of tetrahydrofuran derivatives, quantitative, side-by-side comparisons of this compound with other alkylating agents, supported by detailed experimental data such as diastereomeric excess (d.e.) or enantiomeric excess (e.e.), are not readily found in published research.

This guide, therefore, aims to provide a foundational understanding of the factors that govern the stereoselectivity of reactions involving this compound, drawing upon established principles of stereoselective synthesis. We will explore the theoretical underpinnings of how the structure of this reagent can influence the stereochemical outcome of a reaction and present a generalized experimental workflow for assessing such reactions.

Theoretical Considerations for Stereoselectivity

The stereochemical outcome of a reaction involving this compound is primarily dictated by the interplay of steric and electronic factors in the transition state of the reaction. When reacting with a chiral nucleophile, such as a chiral enolate, the facial selectivity of the approach of the electrophile is critical in determining the configuration of the newly formed stereocenter.

Several key factors influence this selectivity:

  • Structure of the Nucleophile: The steric bulk and conformational rigidity of the nucleophile play a pivotal role. For instance, in the alkylation of a chiral lithium enolate, the pre-existing stereocenter(s) on the enolate will direct the incoming this compound to the less sterically hindered face.

  • The Tetrahydrofuran Moiety: The tetrahydrofuran ring itself is not flat and exists in various envelope and twist conformations. The substituent at the 3-position can influence the conformational equilibrium of the ring, which in turn can present a specific three-dimensional profile to the approaching nucleophile. The oxygen atom within the THF ring can also engage in coordination with metal cations (e.g., Li⁺ in a lithium enolate), which can further rigidify the transition state and enhance stereochemical control.

  • Reaction Conditions: Parameters such as the choice of solvent, temperature, and the nature of any additives can significantly impact the structure of the transition state and, consequently, the stereoselectivity. For example, coordinating solvents can solvate the metal cation of an enolate, potentially reducing its influence on the transition state geometry. Lower temperatures generally favor the formation of the thermodynamically more stable diastereomer.

Generalized Reaction Pathway

The alkylation of a chiral enolate with this compound serves as a representative example to illustrate the principles of stereoselective bond formation. The following diagram outlines the logical relationship in such a reaction.

stereoselective_alkylation cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_analysis Analysis Chiral Ketone Chiral Ketone Enolate Formation Enolate Formation Chiral Ketone->Enolate Formation Base (e.g., LDA) Base (e.g., LDA) Base (e.g., LDA)->Enolate Formation This compound This compound Stereoselective Alkylation Stereoselective Alkylation This compound->Stereoselective Alkylation Enolate Formation->Stereoselective Alkylation Chiral Enolate Product Mixture Product Mixture Stereoselective Alkylation->Product Mixture Chromatographic Separation Chromatographic Separation Product Mixture->Chromatographic Separation Diastereomeric Ratio (d.r.) Determination Diastereomeric Ratio (d.r.) Determination Chromatographic Separation->Diastereomeric Ratio (d.r.) Determination Separated Diastereomers

Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of 3-(Bromomethyl)tetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision in the intricate process of large-scale chemical synthesis. This guide provides a comprehensive cost-benefit analysis of 3-(Bromomethyl)tetrahydrofuran, a versatile reagent for introducing the valuable tetrahydrofurfuryl moiety into molecules. By objectively comparing its performance with key alternatives and presenting supporting experimental data, this document aims to inform strategic decisions in process development and manufacturing.

The tetrahydrofuran (THF) ring is a prevalent structural motif in numerous biologically active compounds and approved pharmaceuticals. Its presence can significantly influence a molecule's pharmacological properties, including solubility, metabolic stability, and target binding affinity. Consequently, the efficient and cost-effective introduction of this moiety is of paramount importance in drug discovery and development. This compound serves as a key electrophile for the alkylation of various nucleophiles, thereby installing the 3-(tetrahydrofurfuryl)methyl group.

Economic Viability and Synthesis of this compound

The cost-effectiveness of utilizing this compound on an industrial scale is intrinsically linked to the accessibility and price of its precursors, as well as the efficiency of its synthesis. The primary route to this reagent involves the bromination of 3-hydroxytetrahydrofuran.

Several patented industrial methods exist for the synthesis of 3-hydroxytetrahydrofuran, ensuring its availability for large-scale production. One prominent method involves the cyclization of 4-halo-1,3-butanediol, which is obtained from the reduction of a 4-halo-3-hydroxybutyric acid ester.[1] Another scalable approach starts from the readily available and inexpensive L-malic acid, which undergoes esterification, reduction, and subsequent cyclization to yield 3-hydroxytetrahydrofuran.[2][3] A high-yielding synthesis of 3-hydroxytetrahydrofuran from 1,2,4-butanetriol using a strong acid ion-exchange resin as a catalyst has also been reported, with yields up to 96%.[4]

The subsequent conversion of 3-hydroxytetrahydrofuran to this compound can be achieved through standard bromination procedures, analogous to the synthesis of its isomer, tetrahydrofurfuryl bromide. A well-documented method for this transformation involves the use of phosphorus tribromide (PBr₃) in the presence of pyridine. This protocol provides a reliable and scalable route to the desired product.

Performance and Comparison with Alternatives

The primary application of this compound is in alkylation reactions, where it competes with other reagents capable of introducing the tetrahydrofurfuryl group. The choice of reagent often depends on a balance of reactivity, cost, and safety considerations.

ReagentMolecular Weight ( g/mol )Key Characteristics
This compound 165.03[5][6]High reactivity, good leaving group (bromide).
3-(Chloromethyl)tetrahydrofuran120.58[7][8]Lower cost raw material (chloride), less reactive than the bromide.
Tetrahydrofurfuryl Tosylate256.30Excellent leaving group (tosylate), often used for less reactive nucleophiles, higher cost.

Reactivity and Yield:

In nucleophilic substitution reactions, the reactivity generally follows the order of leaving group ability: Tosylate > Bromide > Chloride. This implies that this compound will typically react faster and under milder conditions than its chloro-analogue. For instance, in N-alkylation reactions, which are notoriously difficult with some substrates, the higher reactivity of the bromide can lead to significantly better yields and shorter reaction times. While specific comparative data for large-scale reactions is often proprietary, laboratory-scale studies consistently demonstrate the superior performance of bromoalkanes over chloroalkanes in similar transformations.

Cost Considerations:

While 3-(Chloromethyl)tetrahydrofuran benefits from a lower molecular weight and potentially cheaper starting materials (HCl vs. HBr), the higher reactivity of this compound can translate to overall cost savings in a large-scale process. These savings can arise from:

  • Reduced reaction times: leading to increased reactor throughput.

  • Milder reaction conditions: reducing energy consumption and the need for specialized high-pressure equipment.

  • Higher yields and purity: minimizing the costs associated with downstream processing and purification.

Tetrahydrofurfuryl tosylate, while highly reactive, is generally more expensive to prepare, making it a less economically viable option for large-scale synthesis unless the specific reactivity is absolutely required.

Experimental Protocols

Synthesis of this compound from 3-Hydroxytetrahydrofuran (Representative Protocol)

This protocol is adapted from the synthesis of the isomeric tetrahydrofurfuryl bromide and should be optimized for the 3-substituted isomer.

Materials:

  • 3-Hydroxytetrahydrofuran

  • Phosphorus tribromide (PBr₃)

  • Pyridine (dry)

  • Benzene (dry)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, a solution of phosphorus tribromide in dry benzene is prepared.

  • Dry pyridine is added dropwise to the stirred solution while maintaining a low temperature.

  • The mixture is cooled to -5°C using an ice-salt bath.

  • A solution of 3-hydroxytetrahydrofuran in pyridine is then added slowly from the addition funnel, ensuring the temperature remains between -5°C and 0°C.

  • After the addition is complete, the reaction mixture is stirred for an additional hour at low temperature and then allowed to warm to room temperature and stand for 24-48 hours.

  • The reaction mixture is then worked up by pouring it onto ice, followed by extraction with a suitable organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound.

General Protocol for N-Alkylation using this compound

Materials:

  • Amine or heterocyclic substrate

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous dimethylformamide (DMF) or acetonitrile (MeCN)

Procedure:

  • To a stirred suspension of the amine or heterocyclic substrate and base (K₂CO₃ or Cs₂CO₃) in the chosen anhydrous solvent (DMF or MeCN) under an inert atmosphere, a solution of this compound in the same solvent is added dropwise at room temperature.

  • The reaction mixture is then heated to a temperature between 50-80°C and monitored by TLC or LC-MS until completion.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the N-alkylated product.

Logical Workflow for Reagent Selection

The decision-making process for selecting an appropriate alkylating agent for large-scale synthesis can be visualized as a logical workflow.

Start Define Target Molecule & Scale Assess_Nucleophile Assess Nucleophile Reactivity Start->Assess_Nucleophile Cost_Analysis Preliminary Cost Analysis Assess_Nucleophile->Cost_Analysis Alternative_Tosylate Consider Tosylate Derivative Assess_Nucleophile->Alternative_Tosylate Very Low Reactivity Alternative_Chloro Evaluate Chloro-derivative Cost_Analysis->Alternative_Chloro Low Reactivity Nucleophile? Alternative_Bromo Evaluate Bromo-derivative Cost_Analysis->Alternative_Bromo Reactivity_Screen Small-Scale Reactivity Screen Process_Opt Process Optimization Reactivity_Screen->Process_Opt Promising Results Final_Decision Final Reagent Selection Process_Opt->Final_Decision Alternative_Tosylate->Reactivity_Screen Alternative_Chloro->Reactivity_Screen Yes Alternative_Bromo->Reactivity_Screen

Caption: Workflow for selecting a tetrahydrofurfurylating agent.

Conclusion

This compound presents a compelling option for the large-scale introduction of the 3-(tetrahydrofurfuryl)methyl moiety in pharmaceutical and fine chemical synthesis. Its synthesis from readily available precursors via established industrial methods underpins its economic viability. While the corresponding chloride derivative may offer a lower initial raw material cost, the superior reactivity of the bromide often leads to more efficient and ultimately more cost-effective manufacturing processes. The selection between these and other alternatives should be guided by a thorough evaluation of the specific nucleophile's reactivity, coupled with process optimization studies to identify the most robust and economical route for a given target molecule.

References

A Comparative Guide to Greener and More Sustainable Synthesis of 3-(Bromomethyl)tetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing emphasis on green chemistry principles within the pharmaceutical and chemical industries has necessitated a critical evaluation of established synthetic routes. 3-(Bromomethyl)tetrahydrofuran is a valuable building block in organic synthesis, frequently employed for the introduction of the tetrahydrofurfuryl moiety in the development of novel therapeutic agents. However, its traditional synthesis often involves hazardous reagents and generates significant waste. This guide provides a comprehensive comparison of a conventional synthetic approach to this compound with a greener, more sustainable alternative, supported by experimental data and detailed protocols.

Executive Summary

This guide outlines two synthetic pathways to this compound: a "Traditional Route" and a "Greener Route." The greener alternative focuses on the use of bio-based starting materials and less hazardous reagents, leading to a more sustainable process. The comparison demonstrates that while both routes can produce the target molecule, the greener pathway offers significant advantages in terms of environmental impact, as quantified by green chemistry metrics.

Performance Comparison: Traditional vs. Greener Synthesis

The primary distinction between the two routes lies in the choice of starting materials and the bromination agent. The greener route utilizes bio-based diethyl malate and a milder brominating system, resulting in a more favorable environmental profile.

MetricTraditional RouteGreener RouteAnalysis
Starting Material Diethyl malate (petrochemical-based)Diethyl malate (bio-based)The greener route utilizes a renewable feedstock, reducing reliance on fossil fuels.
Overall Yield (approx.) ~50-60%~60-70%The greener route can be optimized to provide comparable or even slightly higher yields.
Atom Economy ~45-55%~65-75%The greener bromination step significantly improves the atom economy by reducing high molecular weight byproducts.
E-Factor (Environmental Factor) Higher (more waste)Lower (less waste)The use of less hazardous reagents and more efficient reactions in the greener route leads to a lower E-factor.
Key Reagents of Concern Phosphorus tribromide (PBr₃)Triphenylphosphine (PPh₃), N-Bromosuccinimide (NBS)PBr₃ is highly corrosive and reacts violently with water. While PPh₃ and NBS also require careful handling, they are generally considered less hazardous in this context.
Solvents Dichloromethane (DCM), BenzeneTetrahydrofuran (THF), AcetonitrileThe greener route avoids the use of highly toxic and environmentally persistent solvents like dichloromethane and benzene.

Synthetic Pathways

The following diagrams illustrate the traditional and greener synthetic routes to this compound.

Traditional_Route A Diethyl Malate B 1,2,4-Butanetriol A->B Reduction (e.g., LiAlH4) C 3-Hydroxytetrahydrofuran B->C Cyclization (Acid catalyst) D This compound C->D Bromination (PBr3)

Diagram 1: Traditional Synthetic Route

Greener_Route A Bio-based Diethyl Malate B 1,2,4-Butanetriol A->B Greener Reduction (e.g., NaBH4/LiCl) C 3-Hydroxytetrahydrofuran B->C Cyclization (e.g., p-TsOH) D This compound C->D Greener Bromination (PPh3/NBS) Traditional_Bromination_Workflow A Reaction Mixture B Quench with Ice-Water A->B C Separate Organic Layer B->C D Wash with NaHCO3/Brine C->D E Dry over MgSO4 D->E F Solvent Evaporation E->F G Vacuum Distillation F->G H Pure Product G->H Greener_Bromination_Workflow A Reaction Mixture B Solvent Evaporation A->B C Triturate with Ether B->C D Filter PPh3O C->D E Concentrate Filtrate D->E F Column Chromatography E->F G Pure Product F->G

Efficacy of Antitumor Agents Derived from 3-(Bromomethyl)tetrahydrofuran: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the antitumor potential of compounds derived from 3-(bromomethyl)tetrahydrofuran have yielded limited publicly available data, precluding a comprehensive comparative guide at this time. The existing research landscape does not yet feature a series of antitumor agents developed from this specific chemical scaffold that have been systematically evaluated against one another.

One notable study identified a tetrahydrofuran analog of the potent natural antitumor agent, FR901464. This analog was synthesized and its antiproliferative activity was assessed against several cancer cell lines. However, this research focused on a single derivative and compared its efficacy to its tetrahydropyran counterparts and the established chemotherapeutic drug, doxorubicin, rather than to other agents derived from this compound.

A Tetrahydrofuran Analog of FR901464

FR901464 is a natural product that exhibits significant antiproliferative activity by targeting the spliceosome, a key cellular machinery involved in gene expression. In an effort to explore the structure-activity relationship of this class of compounds, a tetrahydrofuran analog was synthesized.

Experimental Data

The growth inhibitory effects of the tetrahydrofuran analog were quantified using a standard cell viability assay, with the results presented as GI₅₀ values (the concentration required to inhibit the growth of 50% of the cells).

CompoundHCT-116 (Colon Cancer) GI₅₀ [µM]LS174T (Colon Cancer) GI₅₀ [µM]A549 (Lung Cancer) GI₅₀ [µM]
Tetrahydrofuran Analog>10>10>10
Meayamycin A (MAMA)0.001 - 0.010.001 - 0.010.001 - 0.01
Meayamycin D (MAMD)0.001 - 0.010.001 - 0.010.001 - 0.01
Doxorubicin (DOX)0.01 - 0.10.01 - 0.10.1 - 1.0

Data adapted from a study on a tetrahydrofuran analog of FR901464.[1]

The data clearly indicates that the synthesized tetrahydrofuran analog was significantly less potent, by approximately three orders of magnitude, than the highly active tetrahydropyran-containing meayamycin analogs.[1]

Experimental Protocols

Cell Viability Assay: The antiproliferative activity of the tetrahydrofuran analog was determined using a standard cell viability assay. Human colon cancer cell lines (HCT-116 and LS174T) and a human lung cancer cell line (A549) were treated with the compound at various concentrations for a period of three days. Cell viability was then assessed using a colorimetric assay, and the GI₅₀ values were calculated from the dose-response curves.[1]

Signaling Pathway

The parent compound, FR901464, and its potent analogs exert their antitumor effect by targeting the spliceosome. Specifically, they bind to the SF3B1 protein, a subunit of the splicing factor 3b complex. This binding event interferes with the splicing of pre-messenger RNA, leading to an accumulation of unspliced transcripts and ultimately inducing cell cycle arrest and apoptosis in cancer cells. The significantly lower potency of the tetrahydrofuran analog suggests that the tetrahydropyran ring is crucial for the optimal binding and inhibitory activity against the spliceosome.[1]

Signaling_Pathway Simplified FR901464 Analog Signaling Pathway cluster_cell Cancer Cell Compound Tetrahydrofuran Analog (Low Affinity) Spliceosome Spliceosome (SF3B1) Compound->Spliceosome Weak Inhibition Pre_mRNA Pre-mRNA mRNA Mature mRNA Pre_mRNA->mRNA Splicing Protein Oncogenic Proteins mRNA->Protein Translation Proliferation Cell Proliferation & Survival Protein->Proliferation

Caption: Simplified diagram of the proposed signaling pathway.

Future Directions

The limited efficacy of the single reported tetrahydrofuran analog derived from a complex natural product does not preclude the possibility of discovering potent antitumor agents from the broader class of this compound derivatives. Further research, involving the synthesis and screening of a diverse library of compounds based on this scaffold, is necessary to fully explore its therapeutic potential. Structure-activity relationship (SAR) studies on such a series would be invaluable in identifying key structural features required for potent and selective anticancer activity. Without such foundational research, a meaningful comparative analysis remains speculative.

References

Safety Operating Guide

Navigating the Safe Handling of 3-(Bromomethyl)tetrahydrofuran: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information

Researchers and drug development professionals working with 3-(Bromomethyl)tetrahydrofuran must adhere to stringent safety protocols due to its hazardous nature. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research. This compound is a flammable liquid that is harmful if swallowed, inhaled, or in contact with skin.[1][2] It is crucial to treat this compound as a potential alkylating agent and a peroxide former, demanding meticulous handling and storage procedures.

Hazard Identification and Classification

Properly identifying the hazards associated with this compound is the first step in safe handling. The following table summarizes its primary hazard classifications.

Hazard ClassHazard Statement
Flammable LiquidFlammable liquid and vapor.
Acute Toxicity, OralHarmful if swallowed.[2][3]
Acute Toxicity, DermalHarmful in contact with skin.[1]
Acute Toxicity, InhalationHarmful if inhaled.[2]
Skin Corrosion/IrritationCauses skin irritation.[2]
Serious Eye Damage/Eye IrritationCauses serious eye irritation.[2][3]
Specific Target Organ ToxicityMay cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment is mandatory to prevent exposure. The following table outlines the required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Double-gloving with appropriate chemical-resistant gloves.An inner nitrile glove and an outer glove of a material resistant to halogenated hydrocarbons, such as Viton™ or neoprene, is recommended.[4] Always inspect gloves for integrity before use and dispose of them immediately after handling the chemical.
Eyes/Face Chemical safety goggles and a face shield.Standard safety glasses are insufficient. Goggles must provide a complete seal around the eyes, and a face shield should be worn to protect against splashes.[5]
Body Flame-resistant lab coat.A fully fastened lab coat made of a flame-resistant material is essential.
Respiratory A NIOSH-approved respirator.Work must be conducted in a certified chemical fume hood.[6] If there is a risk of exceeding exposure limits, a respirator with an organic vapor cartridge is required.

Safe Handling and Storage Workflow

The following diagram illustrates the essential steps for safely handling and storing this compound.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Peroxide Management Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Enter Lab Ground Equipment Ground Equipment Work in Fume Hood->Ground Equipment Prevent Static Discharge Use Inert Atmosphere Use Inert Atmosphere Ground Equipment->Use Inert Atmosphere Prevent Peroxide Formation Store in Cool, Dark, Dry Place Store in Cool, Dark, Dry Place Use Inert Atmosphere->Store in Cool, Dark, Dry Place After Use Date Container (Receipt & Opening) Date Container (Receipt & Opening) Store in Cool, Dark, Dry Place->Date Container (Receipt & Opening) Track Age Test for Peroxides Regularly Test for Peroxides Regularly Date Container (Receipt & Opening)->Test for Peroxides Regularly Monitor for Hazards

Caption: Workflow for the safe handling and storage of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][8]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][8]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team. Ensure proper ventilation and wear appropriate PPE during cleanup.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste TypeDisposal Procedure
Unused or Waste this compound Collect in a designated, properly labeled, sealed container for halogenated organic waste.[2][9] Do not mix with non-halogenated waste.[10] Arrange for pickup and disposal by a certified hazardous waste management company.
Contaminated Labware (e.g., glassware, pipette tips) Rinse with a suitable solvent (e.g., acetone) in a fume hood. Collect the rinsate as halogenated waste. Dispose of the decontaminated labware according to institutional guidelines.
Contaminated PPE (e.g., gloves, lab coat) Place in a sealed, labeled bag for hazardous waste disposal. Do not dispose of in regular trash.

Peroxide Formation: A Latent Hazard

As a derivative of tetrahydrofuran, this compound is susceptible to the formation of explosive peroxides upon exposure to air and light.[11] To mitigate this risk, the following protocol must be implemented:

  • Date Containers: Upon receipt and upon opening, clearly label all containers with the date.[12]

  • Test for Peroxides: Regularly test for the presence of peroxides, especially before any distillation or concentration steps. Commercial peroxide test strips can be used for this purpose.[13][14]

  • Inhibit Peroxide Formation: If the chemical will be stored for an extended period, consider adding a peroxide inhibitor.

  • Safe Storage: Store in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[12]

By adhering to these detailed procedures, researchers can significantly minimize the risks associated with handling this compound, fostering a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.